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  • Product: 2-Iodo-3,4-dimethoxypyridine

Core Science & Biosynthesis

Foundational

2-Iodo-3,4-dimethoxypyridine: Physicochemical Profiling and Mechanistic Applications in Alkaloid Synthesis

Executive Summary In the landscape of complex alkaloid total synthesis, the strategic selection of highly functionalized building blocks dictates the efficiency of the entire synthetic route. 2-Iodo-3,4-dimethoxypyridine...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the landscape of complex alkaloid total synthesis, the strategic selection of highly functionalized building blocks dictates the efficiency of the entire synthetic route. 2-Iodo-3,4-dimethoxypyridine stands as a premier intermediate, specifically engineered for the construction of 2,2'-bipyridine scaffolds[1]. This technical whitepaper dissects the physicochemical properties, structural causality, and field-proven experimental protocols associated with this critical molecule, providing drug development professionals with a self-validating framework for its application in cross-coupling methodologies.

Physicochemical Profiling

Accurate identification and physical characterization are the first steps in any rigorous synthetic protocol. The following table summarizes the core quantitative data for 2-iodo-3,4-dimethoxypyridine[2].

ParameterValue
IUPAC Name 2-Iodo-3,4-dimethoxypyridine
CAS Number 153199-59-8
Molecular Formula C₇H₈INO₂
Molecular Weight 265.05 g/mol
Structural Class Halogenated dialkoxypyridine
Key Functional Groups C2-Iodine (Coupling handle), C3/C4-Methoxy (Directing/Electron-donating groups)

Mechanistic Grounding: The Causality of the Core

As an Application Scientist, one must ask: Why this specific substitution pattern? The architecture of 2-iodo-3,4-dimethoxypyridine is not arbitrary; it is a masterclass in synthetic design[3].

  • The C2-Iodine Advantage: Pyridine rings are inherently electron-deficient, making them susceptible to nucleophilic attack but sometimes sluggish in oxidative addition during transition-metal catalysis. By placing an iodine atom at the C2 position, we leverage its superior leaving-group ability (compared to bromine or chlorine). This facilitates rapid oxidative addition by Pd(0) or Ni(0) species, overcoming the deactivating effects of the electron-donating methoxy groups[4].

  • The C3, C4-Methoxy Directing Effects: The methoxy groups serve a dual purpose. Electronically, they enrich the pyridine ring, tuning the fluorescence and binding properties of the final bipyridine product. Sterically and mechanistically, the C3-methoxy group acts as a powerful Directed ortho-Metalation (DoM) group. During the synthesis of this building block, the C3-alkoxy group directs lithiation exclusively to the C4 position, allowing for precise functionalization without competitive metal-halogen exchange at C2[3].

Experimental Workflows: Self-Validating Protocols

To ensure trustworthiness and reproducibility, the following step-by-step methodologies detail the application of 2-iodo-3,4-dimethoxypyridine in synthesizing the 3,3',4,4'-tetramethoxy-2,2'-bipyridine core—a direct precursor to the alkaloid Orelline[1].

Protocol A: Ni(0)-Mediated Ullmann-Type Homocoupling

This protocol utilizes an in situ generated Ni(0) complex to achieve high-yield homocoupling[4].

  • Step 1: In a flame-dried Schlenk flask under argon, charge NiCl₂ (1.0 equiv), PPh₃ (4.0 equiv), and activated Zinc dust (1.5 equiv).

  • Step 2: Add anhydrous DMF and stir the suspension at 50°C until the solution turns deep red, indicating the formation of the active Ni(0) species.

  • Step 3: Introduce 2-iodo-3,4-dimethoxypyridine (CAS: 153199-59-8) (1.0 equiv) as a solution in DMF.

  • Step 4: Elevate the temperature to 80°C and monitor via TLC. The oxidative addition of the C2-Iodine is rapid, followed by transmetalation and reductive elimination.

  • Step 5: Quench with 10% aqueous ammonia to complex the nickel salts, extract with dichloromethane, and purify via silica gel chromatography to yield the bipyridine core (approx. 80% yield)[4].

Protocol B: Pd(0)-Catalyzed Negishi-Type Homocoupling

For systems sensitive to harsh Ullmann conditions, a Negishi approach offers milder, albeit slightly lower-yielding, alternatives[3].

  • Step 1: Dissolve 2-iodo-3,4-dimethoxypyridine (0.5 equiv) in anhydrous THF/hexane at -78°C.

  • Step 2: Dropwise add n-BuLi (0.55 equiv) to induce halogen-lithium exchange, generating the 2-lithio intermediate.

  • Step 3: Add anhydrous ZnCl₂ (0.6 equiv) to transmetalate the lithium species into the corresponding organozinc halide.

  • Step 4: Introduce the remaining 2-iodo-3,4-dimethoxypyridine (0.5 equiv) and a catalytic amount of Pd(PPh₃)₄ (0.05 equiv).

  • Step 5: Warm to room temperature, then reflux for 20 hours. Quench with saturated NH₄Cl, extract, and purify to isolate 3,3',4,4'-tetramethoxy-2,2'-bipyridine (approx. 59% yield)[3].

Quantitative Data Presentation

The selection of the coupling methodology drastically impacts the overall yield of the bipyridine core. The table below summarizes the optimization data extracted from authoritative literature[3][4].

Coupling MethodologyCatalyst / ReagentsSolvent & TempYield (%)Mechanistic Note
Ullmann-Type (Ni) NiCl₂, PPh₃, Zn(0)DMF, 80°C80%Highly efficient; requires stoichiometric Ni/Zn.
Negishi-Type (Pd) n-BuLi, ZnCl₂, Pd(PPh₃)₄THF/Hexane, Reflux59%Milder conditions; avoids stoichiometric heavy metals.

Visualizations

The following diagrams map the logical relationships and experimental workflows described above.

Negishi_Homocoupling SM 2-Iodo-3,4-dimethoxypyridine (CAS: 153199-59-8) Lithiation Halogen-Li Exchange (n-BuLi, THF, -78°C) SM->Lithiation 0.5 eq Coupling Pd-Catalyzed Coupling (Pd(PPh3)4, Heat) SM->Coupling 0.5 eq (Electrophile) Transmetalation Transmetalation (ZnCl2) Lithiation->Transmetalation 2-Lithio species Transmetalation->Coupling Organozinc species Product 3,3',4,4'-Tetramethoxy- 2,2'-bipyridine Coupling->Product Cross-Coupling

Caption: Workflow of the Negishi-type homocoupling of 2-iodo-3,4-dimethoxypyridine to form a bipyridine core.

Orelline_Synthesis A 3-Alkoxy-2-iodopyridine B Directed ortho-Metalation (LTMP, Electrophile) A->B C 2-Iodo-3,4-dimethoxypyridine B->C D Ni(0) Homocoupling (NiCl2, PPh3, Zn) C->D E Tetramethoxy-bipyridine D->E F Demethylation (HBr or BBr3) E->F G Orelline (Target Alkaloid) F->G

Caption: Synthetic pathway from 3-alkoxy-2-iodopyridine to Orelline via 2-iodo-3,4-dimethoxypyridine.

References

  • Hassan, J., Sévignon, M., Gozzi, C., Schulz, E., & Lemaire, M. (2002). Aryl−Aryl Bond Formation One Century after the Discovery of the Ullmann Reaction. Chemical Reviews, 102(5), 1359-1470.[Link]

  • Mongin, F., et al. (2002). New syntheses of orelline and analogues via metalation and cross-coupling reactions. Tetrahedron, 58(2), 309-314.[Link]

  • Molaid. 2-iodo-3,4-dimethoxypyridine (CAS: 153199-59-8) Reaction Information.[Link]

Sources

Exploratory

Solubility Profile of 2-Iodo-3,4-dimethoxypyridine in Organic Solvents: A Technical Guide

Introduction 2-Iodo-3,4-dimethoxypyridine is a substituted pyridine derivative of significant interest in pharmaceutical and agrochemical research. Its structural features, including the electron-rich pyridine ring, the...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

2-Iodo-3,4-dimethoxypyridine is a substituted pyridine derivative of significant interest in pharmaceutical and agrochemical research. Its structural features, including the electron-rich pyridine ring, the bulky and lipophilic iodine atom at the 2-position, and the two methoxy groups at the 3- and 4-positions, confer unique chemical properties that make it a valuable intermediate in the synthesis of novel bioactive molecules. The solubility of this compound in various organic solvents is a critical parameter that dictates its handling, reactivity, and purification strategies in a laboratory setting, as well as its formulation potential in drug development.

This in-depth technical guide provides a comprehensive overview of the solubility profile of 2-iodo-3,4-dimethoxypyridine. In the absence of extensive experimentally determined public data, this guide presents a predicted solubility profile based on the compound's physicochemical properties and established solubility theories. Furthermore, it offers a detailed, best-practice experimental protocol for the accurate determination of its solubility, empowering researchers to validate and expand upon the provided information.

Physicochemical Properties of 2-Iodo-3,4-dimethoxypyridine

A thorough understanding of the physicochemical properties of a compound is fundamental to predicting its solubility behavior. While experimental data for 2-iodo-3,4-dimethoxypyridine is scarce, we can infer and predict key parameters based on its structure and data from closely related analogues.

PropertyPredicted/Inferred ValueSignificance for Solubility
Molecular Formula C₇H₈INO₂Provides the elemental composition.
Molecular Weight 265.05 g/mol Influences the energy required to overcome crystal lattice forces.
Melting Point Estimated: 70-90 °CA higher melting point generally correlates with lower solubility due to stronger intermolecular forces in the solid state. The melting point of the related 2-iodo-3,4-dimethoxybenzaldehyde is 77-78 °C.[1]
logP (Octanol-Water Partition Coefficient) Estimated: 1.5 - 2.5A positive logP value indicates a preference for lipophilic (non-polar) environments over aqueous (polar) environments, suggesting better solubility in non-polar organic solvents.[2]
Polar Surface Area (TPSA) Estimated: 32.5 ŲA lower TPSA value is associated with higher lipophilicity and better permeability across biological membranes, often correlating with better solubility in non-polar solvents.[3]
Hydrogen Bond Donors 0The absence of hydrogen bond donors limits its ability to interact with protic solvents via hydrogen bonding.
Hydrogen Bond Acceptors 3 (1 Nitrogen, 2 Oxygens)The presence of hydrogen bond acceptors allows for interactions with protic solvents.

Theoretical Framework of Solubility

The principle of "like dissolves like" is the cornerstone of solubility prediction. This empirical rule states that a solute will dissolve best in a solvent that has a similar polarity. The interplay of intermolecular forces between the solute and solvent molecules, including van der Waals forces, dipole-dipole interactions, and hydrogen bonding, governs the dissolution process.

For 2-iodo-3,4-dimethoxypyridine, its solubility in a given organic solvent will be determined by the balance of its lipophilic (iodine and aromatic ring) and polar (methoxy groups and pyridine nitrogen) functionalities.

Estimated Solubility Profile of 2-Iodo-3,4-dimethoxypyridine

The following table presents an estimated qualitative solubility profile of 2-iodo-3,4-dimethoxypyridine in a range of common organic solvents. This profile is derived from its predicted physicochemical properties and is intended as a guide for solvent selection. Experimental verification is highly recommended.

SolventSolvent TypePredicted SolubilityRationale
Hexane Non-polarSparingly SolubleThe polar pyridine and methoxy groups will limit solubility in highly non-polar solvents.
Toluene Non-polar (Aromatic)SolubleThe aromatic nature of toluene can interact favorably with the pyridine ring, enhancing solubility compared to aliphatic non-polar solvents.
Dichloromethane (DCM) Polar AproticVery SolubleDCM is a versatile solvent that can effectively solvate both the polar and non-polar regions of the molecule.
Ethyl Acetate Polar AproticSolubleThe ester functionality of ethyl acetate can interact with the polar groups of the solute.
Acetone Polar AproticSolubleAcetone's polarity and ability to accept hydrogen bonds make it a good solvent for this compound.
Acetonitrile Polar AproticSolubleThe nitrile group and dipole moment of acetonitrile facilitate the dissolution of moderately polar compounds.
Methanol Polar ProticModerately SolubleThe methoxy groups and pyridine nitrogen can act as hydrogen bond acceptors, but the lack of a hydrogen bond donor on the solute may limit very high solubility.
Ethanol Polar ProticModerately SolubleSimilar to methanol, ethanol can engage in hydrogen bonding, but the larger alkyl chain may slightly improve the solvation of the lipophilic parts of the molecule.
Isopropanol Polar ProticModerately SolubleThe increased steric hindrance and lower polarity compared to methanol and ethanol may lead to slightly lower solubility.
N,N-Dimethylformamide (DMF) Polar AproticVery SolubleDMF is a powerful polar aprotic solvent with a high dielectric constant, making it an excellent solvent for a wide range of organic compounds.
Dimethyl Sulfoxide (DMSO) Polar AproticVery SolubleDMSO is another highly polar aprotic solvent capable of dissolving many organic compounds.

Experimental Determination of Solubility: A Step-by-Step Protocol

To obtain accurate and reliable solubility data, a systematic experimental approach is necessary. The equilibrium shake-flask method is a widely accepted and robust technique for determining the thermodynamic solubility of a compound.

I. Materials and Equipment
  • 2-Iodo-3,4-dimethoxypyridine (high purity)

  • Selected organic solvents (analytical grade)

  • Scintillation vials or glass flasks with screw caps

  • Analytical balance

  • Temperature-controlled orbital shaker or rotator

  • Centrifuge

  • Syringes and syringe filters (0.22 µm, PTFE or other solvent-compatible material)

  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)

  • Volumetric flasks and pipettes

II. Experimental Workflow

G cluster_prep Preparation cluster_equilibration Equilibration cluster_separation Phase Separation cluster_analysis Quantification prep_solute Weigh excess solute prep_solvent Add known volume of solvent prep_solute->prep_solvent prep_vial Combine in a sealed vial prep_solvent->prep_vial equilibration Agitate at constant temperature (24-48 hours) prep_vial->equilibration centrifugation Centrifuge to pellet undissolved solid equilibration->centrifugation filtration Filter supernatant through 0.22 µm syringe filter centrifugation->filtration dilution Dilute filtrate to within calibration range filtration->dilution hplc_analysis Analyze by HPLC dilution->hplc_analysis quantification Quantify against a calibration curve hplc_analysis->quantification

Caption: Experimental workflow for the determination of solubility using the shake-flask method.

III. Detailed Procedure
  • Preparation of Saturated Solutions:

    • Add an excess amount of 2-iodo-3,4-dimethoxypyridine to a series of vials. The excess solid should be clearly visible.

    • Accurately add a known volume of each selected organic solvent to the respective vials.

    • Seal the vials tightly to prevent solvent evaporation.

  • Equilibration:

    • Place the vials in a temperature-controlled shaker or rotator set to a constant temperature (e.g., 25 °C).

    • Agitate the samples for a sufficient period (typically 24-48 hours) to ensure that equilibrium is reached between the dissolved and undissolved solute.

  • Phase Separation:

    • After equilibration, allow the vials to stand undisturbed for a short period to allow the excess solid to settle.

    • Centrifuge the vials to further pellet the undissolved solid.

    • Carefully withdraw a sample of the supernatant using a syringe and immediately filter it through a 0.22 µm syringe filter into a clean vial. This step is crucial to remove any undissolved microparticles.

  • Quantification by HPLC:

    • Prepare a series of standard solutions of 2-iodo-3,4-dimethoxypyridine of known concentrations in the respective solvents.

    • Generate a calibration curve by injecting the standard solutions into the HPLC system and plotting the peak area against concentration.

    • Accurately dilute the filtered sample solutions to a concentration that falls within the linear range of the calibration curve.

    • Inject the diluted samples into the HPLC system and record the peak areas.

    • Calculate the concentration of 2-iodo-3,4-dimethoxypyridine in the original saturated solutions using the calibration curve and accounting for the dilution factor.

  • Data Reporting:

    • Express the solubility in standard units such as mg/mL or mol/L at the specified temperature.

Factors Influencing the Solubility of 2-Iodo-3,4-dimethoxypyridine

The unique structural features of 2-iodo-3,4-dimethoxypyridine directly impact its solubility profile:

  • Pyridine Ring: The nitrogen atom in the pyridine ring is a weak base and can act as a hydrogen bond acceptor, contributing to its solubility in polar protic solvents. The aromaticity of the ring allows for π-π stacking interactions with aromatic solvents like toluene.

  • Iodine Substituent: The large and polarizable iodine atom at the 2-position significantly increases the lipophilicity of the molecule, favoring solubility in less polar solvents.

  • Dimethoxy Groups: The two methoxy groups at the 3- and 4-positions are polar and can act as hydrogen bond acceptors, enhancing solubility in polar solvents. However, their presence also increases the overall molecular size and can influence crystal packing, which in turn affects the energy required for dissolution.

The interplay of these functional groups results in a molecule with a balanced polarity, leading to its predicted good solubility in a range of moderately polar to polar aprotic solvents.

Conclusion

The solubility profile of 2-iodo-3,4-dimethoxypyridine is a critical piece of information for its effective utilization in research and development. While this guide provides a theoretically derived solubility profile and a robust experimental protocol for its determination, it is imperative for researchers to perform experimental validation to obtain precise and accurate data for their specific applications. A thorough understanding of the solubility of this versatile building block will undoubtedly facilitate its application in the synthesis of novel and impactful chemical entities.

References

  • 2-iodo-3,4-dimethoxybenzaldehyde - Chemical Synthesis D
  • Lipophilicity Descriptors: Understanding When to Use LogP & LogD | ACD/Labs. (n.d.).
  • Topological polar surface area – An ABC of PK/PD - Open Educ

Sources

Foundational

Thermodynamic Stability of 2-Iodo-3,4-dimethoxypyridine: A Technical Guide

Part 1: Executive Summary & Molecular Architecture The Stability Paradox 2-Iodo-3,4-dimethoxypyridine represents a classic "push-pull" system in heterocyclic chemistry. While the pyridine ring is inherently stable, the j...

Author: BenchChem Technical Support Team. Date: March 2026

Part 1: Executive Summary & Molecular Architecture

The Stability Paradox

2-Iodo-3,4-dimethoxypyridine represents a classic "push-pull" system in heterocyclic chemistry. While the pyridine ring is inherently stable, the juxtaposition of a labile iodine atom at the C2 position with electron-donating methoxy groups at C3 and C4 creates a unique thermodynamic profile.

This molecule is not merely a static building block; it is a high-energy intermediate . Its utility in Suzuki, Sonogashira, and Heck couplings stems precisely from the weakness of the C–I bond (Bond Dissociation Energy ~65 kcal/mol), which is simultaneously its primary stability liability.

Structural Analysis & Steric Strain

To understand the stability, we must visualize the steric environment:

  • C2-Iodine: A large, soft halogen (Van der Waals radius ~1.98 Å).

  • C3-Methoxy: A bulky group ortho to the iodine.

Expert Insight (The "Buttressing Effect"): Unlike 2-iodo-4-methoxypyridine, the presence of the C3-methoxy group introduces significant steric strain. The C3 oxygen lone pairs repel the iodine's electron cloud. This "buttressing" forces the iodine atom out of the plane or weakens the C–I bond, making this molecule kinetically more active (and less stable) than its monosubstituted analogues [1].

Part 2: Thermodynamic Profile

Since specific calorimetric data for this precise isomer is often proprietary, the following profile is derived from structure-activity relationships (SAR) of close analogues (e.g., 2-iodo-3-methoxypyridine) and first-principles thermodynamic modeling.

Solid-State Properties
PropertyEstimated ValueMechanistic Rationale
Melting Point (T_m) 65°C – 75°C The 3,4-dimethoxy pattern increases crystal packing efficiency compared to mono-methoxy variants (MP ~55°C), raising T_m slightly.
Boiling Point >280°C (Predicted)High polarity suggests a high BP, but the molecule will likely decompose before boiling at atmospheric pressure.
Solubility (LogP) ~1.8 – 2.1 Lipophilic. Soluble in DCM, THF, Ethyl Acetate. Poorly soluble in water.
Thermal Decomposition (TGA/DSC Prediction)
  • Onset of Decomposition (T_onset): Expected >160°C.

  • Primary Failure Mode: Homolytic cleavage of the C–I bond followed by radical polymerization or iodine sublimation.

  • Hazard Identification: In a closed vessel (DSC), the decomposition is exothermic . The release of iodine gas (

    
    ) and methyl iodide (
    
    
    
    ) poses a pressure hazard.

Part 3: Degradation Mechanisms (Chemical Stability)

The stability of 2-Iodo-3,4-dimethoxypyridine is governed by three competing pathways. Understanding these allows for the design of self-validating storage protocols.

Pathway A: Photolytic Deiodination (Critical)

The C–I bond absorbs strongly in the UV-A range. Upon photon absorption, the bond undergoes homolytic fission, generating a pyridyl radical.

  • Observation: Material turns yellow/brown (liberation of elemental Iodine).

  • Prevention: Amber glassware is non-negotiable.

Pathway B: Nucleophilic Hydrolysis (S_N_Ar)

The C2 position is electron-deficient (activated by the ring nitrogen). While the methoxy groups donate electrons, the C2-I bond is still susceptible to attack by water or hydroxide, leading to the formation of 3,4-dimethoxy-2-pyridone .

  • Catalyst: Acidic or Basic pH.

  • Risk: Low in solid state; Moderate in solution.

Pathway C: O-Demethylation

Under strong acidic conditions (e.g., HCl, HBr) or Lewis acid presence, the methoxy ether linkages can be cleaved to form pyridinols.

Visualization of Degradation Pathways

The following diagram illustrates the causal relationships between environmental stressors and degradation products.

DegradationPathways Target 2-Iodo-3,4- dimethoxypyridine Radical Pyridyl Radical + Iodine (I•) Target->Radical Homolytic Cleavage Pyridone 3,4-Dimethoxy- 2-pyridone Target->Pyridone SNAr Hydrolysis Demethyl 2-Iodo-3-hydroxy- 4-methoxypyridine Target->Demethyl Ether Cleavage Light UV Light (hν) Light->Target Water H2O / OH- Water->Target Acid Strong Acid (H+) Acid->Target

Figure 1: Primary degradation pathways driven by environmental stressors. The C-I bond cleavage is the dominant kinetic risk.

Part 4: Experimental Protocols for Stability Assessment

Do not rely on literature values alone. Every batch of this intermediate must be qualified using the following self-validating workflows.

Protocol: Forced Degradation (Stress Testing)

Objective: Determine the "shelf-life" boundary conditions.

  • Preparation: Dissolve 10 mg of analyte in Acetonitrile/Water (50:50).

  • Conditions:

    • Thermal: 60°C for 24 hours.

    • Photolytic: 1.2 million lux hours (ICH Q1B standard).

    • Oxidative:[1] 3%

      
       for 4 hours.
      
    • Hydrolytic: pH 2 and pH 10 buffers at RT.

  • Analysis: HPLC-UV (254 nm) and LC-MS.

    • Pass Criteria: >99.0% recovery for Thermal; >95% for Hydrolytic. Photolytic failure is expected.

Protocol: Differential Scanning Calorimetry (DSC)

Objective: Identify safe processing temperatures.

  • Instrument: TA Instruments DSC2500 (or equivalent).

  • Sample: 2–5 mg in a hermetically sealed aluminum pan (pinhole lid to prevent explosion from

    
     gas pressure).
    
  • Ramp: 10°C/min from 25°C to 300°C.

  • Purge: Nitrogen at 50 mL/min.

  • Critical Signal: Watch for a sharp endotherm (melting) followed by a broad exotherm (decomposition).

    • Safety Rule: Do not heat reaction mixtures within 50°C of the onset of the exotherm (

      
      ).
      
Stability Testing Workflow Diagram

StabilityWorkflow Start Batch Receipt Appearance Visual Inspection (Yellowing?) Start->Appearance Purity HPLC Purity (>98%?) Appearance->Purity Decision Is Purity Acceptable? Purity->Decision Stress Stress Test (DSC/TGA) Decision->Stress Yes (New Vendor) Storage Store at 2-8°C Amber Vial Decision->Storage Yes (Routine) Purify Recrystallize (EtOH/Hexane) Decision->Purify No (Minor Impurity) Reject Quarantine/Dispose Decision->Reject No (Degraded) Purify->Purity

Figure 2: Quality Control and Stability Assessment Workflow for incoming 2-iodo-3,4-dimethoxypyridine batches.

Part 5: Handling & Storage Recommendations

Based on the thermodynamic and kinetic profile established above:

  • Temperature: Store at 2°C to 8°C . While the solid is stable at room temperature for short periods, cold storage inhibits the slow kinetic hydrolysis of the C-I bond.

  • Light: Strictly light-sensitive. Use amber vials wrapped in aluminum foil for long-term storage.

  • Atmosphere: Store under Argon or Nitrogen . Oxygen can slowly oxidize the pyridine nitrogen to the N-oxide over months, especially if trace moisture is present.

  • Solution Stability: Unstable in solution over time. Prepare solutions immediately before use. Do not store in DMSO or DMF for >24 hours, as these polar aprotic solvents can accelerate

    
     reactions.
    

References

  • Asian Journal of Chemistry. (n.d.). Synthesis and Pharmacological Activity of 2-((4,5-Disubstituted pyridin-2-yl)methylthio)-6-methoxypyrimidin-4-ol. Retrieved October 26, 2023, from [Link]

Sources

Exploratory

2-Iodo-3,4-dimethoxypyridine melting point and boiling point data

CAS: 153199-59-8 | Formula: C₇H₈INO₂ | MW: 265.05 g/mol Executive Summary 2-Iodo-3,4-dimethoxypyridine is a specialized halogenated heterocyclic building block, primarily utilized in the synthesis of complex pyridine alk...

Author: BenchChem Technical Support Team. Date: March 2026

CAS: 153199-59-8 | Formula: C₇H₈INO₂ | MW: 265.05 g/mol

Executive Summary

2-Iodo-3,4-dimethoxypyridine is a specialized halogenated heterocyclic building block, primarily utilized in the synthesis of complex pyridine alkaloids (such as Orelline and Orellanine ) and functionalized biaryls via transition-metal-catalyzed cross-coupling. Its structural uniqueness lies in the ortho-positioning of the iodine atom relative to the electron-donating methoxy groups, which activates the C2 position for Ullmann-type homocoupling or Suzuki-Miyaura cross-coupling while preserving the 3,4-dimethoxy substitution pattern essential for biological activity in target alkaloids.

This guide details the physicochemical profile, synthesis via Directed Ortho Metalation (DoM), and critical handling protocols for researchers in medicinal chemistry and total synthesis.

Physicochemical Profile

Core Identity & Properties

The compound is characterized as an electron-rich pyridine derivative. The iodine atom at the C2 position is highly reactive toward oxidative addition with Pd(0) or Ni(0) catalysts.

PropertyData / DescriptionSource/Note
CAS Number 153199-59-8 [1, 2]
IUPAC Name 2-Iodo-3,4-dimethoxypyridine
Molecular Weight 265.05 g/mol
Physical State Solid (Crystalline)Inferred from analogs [3]
Melting Point Experimental data available in primary lit.[1][2] (Likely range: 70–100 °C)See Ref [3] for exact value
Boiling Point Decomposes prior to boiling at atm. pressurePredicted >280 °C
Solubility Soluble in CH₂Cl₂, CHCl₃, THF, EtOAc; Low solubility in water
Appearance White to pale yellow crystalline solidTypical of iodopyridines
Structural Analogs for Reference

If exact experimental values for the specific isomer are inaccessible in your internal database, data from immediate structural analogs serves as a reliable baseline for handling:

  • 2-Iodo-3-methoxypyridine: MP 51–60 °C [4].

  • 2-Iodo-3,4-dimethoxybenzaldehyde: MP 77–78 °C [5].

Synthesis & Production Strategy

The most authoritative route to 2-iodo-3,4-dimethoxypyridine is via Directed Ortho Metalation (DoM) . The C3-methoxy group serves as a Directing Metalation Group (DMG), guiding the lithiation exclusively to the C2 position.

Experimental Workflow (DoM Protocol)

Reaction: 3,4-Dimethoxypyridine + n-BuLi → [Lithio-intermediate] + I₂ → Product

  • Setup: Flame-dry a 3-neck round-bottom flask under Argon atmosphere.

  • Solvent: Dissolve 3,4-dimethoxypyridine in anhydrous THF (0.2 M concentration).

  • Metalation: Cool to -78 °C . Add n-Butyllithium (1.1 eq) dropwise.

    • Note: The presence of TMEDA (1.1 eq) may enhance lithiation efficiency by breaking BuLi aggregates.

  • Incubation: Stir at -78 °C for 1–2 hours to ensure complete formation of the 2-lithio species.

  • Quench: Add a solution of Iodine (I₂, 1.2 eq) in THF dropwise.

  • Workup: Warm to room temperature. Quench with saturated aq. Na₂S₂O₃ (to remove excess iodine). Extract with EtOAc.[3]

  • Purification: Recrystallization from Hexane/EtOAc or Flash Chromatography (SiO₂).

Reaction Mechanism Diagram

The following diagram illustrates the regioselective lithiation directed by the C3-methoxy oxygen lone pair.

G Start 3,4-Dimethoxypyridine Complex Coordination Complex (Li...OMe Interaction) Start->Complex + n-BuLi / -78°C Lithio 2-Lithio-3,4-dimethoxypyridine (Intermediate) Complex->Lithio Deprotonation at C2 Product 2-Iodo-3,4-dimethoxypyridine Lithio->Product + I2 (Electrophilic Quench)

Caption: Regioselective synthesis via Directed Ortho Metalation (DoM). The C3-methoxy group directs lithiation to the C2 position.

Analytical Characterization

To validate the synthesis, the following spectroscopic signals are diagnostic. The loss of the C2 proton and the shielding effect of the iodine are key indicators.

  • ¹H NMR (CDCl₃, 300 MHz):

    • δ ~3.90 ppm (s, 3H): Methoxy group at C3/C4.

    • δ ~3.95 ppm (s, 3H): Methoxy group at C3/C4.

    • δ ~6.80 ppm (d, 1H): Proton at C5 (aromatic).

    • δ ~8.00 ppm (d, 1H): Proton at C6 (deshielded by Nitrogen).

    • Key Check: Absence of the singlet at C2 (typically ~8.2 ppm in the starting material).

  • ¹³C NMR:

    • Distinct shift of the C2 carbon signal due to the heavy atom effect (Iodine substitution often causes an upfield shift for the ipso carbon).

Applications in Drug Discovery

Orelline Alkaloid Synthesis

The primary historical utility of this compound, as established by Quéguiner et al. , is the synthesis of the bipyridine alkaloid Orelline .

  • Reaction: Nickel-mediated homocoupling (Ullmann-type).

  • Reagents: NiCl₂(PPh₃)₂, Zn, DMF.

  • Outcome: Formation of the 2,2'-bipyridine bond, yielding 3,3',4,4'-tetramethoxy-2,2'-bipyridine, which is subsequently demethylated to Orelline.

Cross-Coupling Scaffolds

As an aryl iodide, 2-iodo-3,4-dimethoxypyridine is a superior substrate for:

  • Suzuki-Miyaura Coupling: Reaction with aryl boronic acids to form 2-aryl-3,4-dimethoxypyridines.

  • Sonogashira Coupling: Introduction of alkynes at the C2 position.

Safety & Stability

  • Light Sensitivity: Iodinated heterocycles are photosensitive. Store in amber vials or wrapped in foil.

  • Temperature: Store at 2–8 °C to prevent slow deiodination or decomposition.

  • Hazards: Treat as a potential skin and eye irritant (H315, H319). Avoid inhalation of dusts.

References

  • Chemical Abstracts Service (CAS). Registry Number: 153199-59-8. American Chemical Society.[4]

  • GuideChem. 2-Iodo-3,4-dimethoxypyridine Basic Information. Link

  • Trécourt, F.; Mallet, M.; Mongin, O.; Gervais, B.; Quéguiner, G. (1993).[4] Synthesis of new Orelline and analogues via metallation and cross-coupling. Tetrahedron , 49(36), 8373-8380. Link

  • Sigma-Aldrich. 2-Iodo-3-methoxypyridine Product Sheet. Link

  • ChemSynthesis. 2-Iodo-3,4-dimethoxybenzaldehyde Properties. Link

Sources

Foundational

Safety data sheet (SDS) and hazards for 2-Iodo-3,4-dimethoxypyridine

Technical Safety & Handling Guide: 2-Iodo-3,4-dimethoxypyridine Chemical Identity & Strategic Significance 2-Iodo-3,4-dimethoxypyridine (CAS: 153199-59-8 ) is a specialized halogenated heterocyclic building block used pr...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Safety & Handling Guide: 2-Iodo-3,4-dimethoxypyridine

Chemical Identity & Strategic Significance

2-Iodo-3,4-dimethoxypyridine (CAS: 153199-59-8 ) is a specialized halogenated heterocyclic building block used primarily in the synthesis of complex pharmaceutical scaffolds and natural product analogs (e.g., Orelline alkaloids).[1][2][3]

Its structural uniqueness lies in the 2-position iodine , which serves as a highly reactive "handle" for transition-metal-catalyzed cross-coupling reactions (Suzuki-Miyaura, Stille, Negishi), while the 3,4-dimethoxy substitution pattern provides specific electronic richness and steric constraints often required in kinase inhibitor design.

Physicochemical Profile
PropertyData / EstimateNote
CAS Number 153199-59-8Verified Identifier
Molecular Formula C₇H₈INO₂
Molecular Weight 265.05 g/mol
Appearance Off-white to yellow solidAnalog-inferred (2-Iodo-3-methoxypyridine)
Melting Point ~55–65°CEstimated range based on structural analogs
Solubility DCM, THF, DMSO, MethanolPoor solubility in water
Reactivity High (C-I bond)Susceptible to photolysis and oxidation

Hazard Identification & Risk Assessment (GHS)

Note: As a specialized research intermediate, specific toxicological data is limited. The following classification is derived from Structure-Activity Relationship (SAR) analysis of closely related iodinated pyridines (e.g., 2-Iodo-3-methoxypyridine).

Signal Word: WARNING

GHS Classifications
  • Skin Corrosion/Irritation: Category 2 (H315)

  • Serious Eye Damage/Irritation: Category 2A (H319)

  • Specific Target Organ Toxicity (Single Exposure): Category 3 (H335 - Respiratory Irritation)

Structural Alerts
  • Labile C-I Bond: The carbon-iodine bond is weak (~50-60 kcal/mol). Exposure to UV light or heat can cause homolytic cleavage, releasing iodine radicals (

    
    ) and free iodine (
    
    
    
    ), which are corrosive and toxic.
  • Pyridine Nitrogen: Basic functionality; may form salts with strong acids.

Specialized Handling & Storage Protocols

Expert Insight: The primary failure mode in handling this compound is degradation due to light and moisture , which liberates iodine, turning the solid brown and reducing coupling efficiency (catalyst poisoning).

Protocol A: Storage & Preservation
  • Temperature: Store at 2–8°C (Refrigerated).

  • Atmosphere: Store under Argon or Nitrogen . The compound is sensitive to oxidation over long periods.

  • Light: Strictly protect from light . Use amber vials wrapped in aluminum foil.

Protocol B: Reaction Setup (Schlenk/Glovebox)
  • Weighing: Weigh quickly in air, but ideally inside a glovebox or under a funnel with inert gas flow if the ambient humidity is high (>60%).

  • Solvents: Use anhydrous, degassed solvents (THF, Toluene, DMF). Dissolved oxygen promotes oxidative addition side-reactions during cross-coupling.

Visual Workflow: Safe Handling Lifecycle

SafeHandling Storage Storage (2-8°C, Dark, Argon) Inspection Visual Inspection (Yellow = OK, Brown = Degraded) Storage->Inspection Inspection->Storage Reseal immediately Weighing Weighing (Minimize Light/Air Exposure) Inspection->Weighing Pass Reaction Reaction Setup (Degassed Solvent) Weighing->Reaction Purification Purification (Avoid Acidic Silica if possible) Reaction->Purification

Caption: Lifecycle for maintaining chemical integrity of 2-Iodo-3,4-dimethoxypyridine.

Emergency Response Framework

This framework is designed to be self-validating : if the step fails (e.g., irritation persists), the protocol automatically escalates to the next level of intervention.

Scenario 1: Accidental Release (Spill)

Solid Spill:

  • Isolate: Evacuate non-essential personnel.

  • PPE: Wear nitrile gloves (double gloved recommended), safety goggles, and a P95/N95 respirator (dust protection).

  • Neutralize: If the powder is brown (iodine release), cover with sodium thiosulfate powder to reduce free iodine.

  • Collect: Sweep carefully into a sealable container. Do not generate dust.

Solution Spill (in organic solvent):

  • Absorb: Use vermiculite or sand.[4]

  • Clean: Wipe surface with a dilute sodium thiosulfate solution (removes iodine stains) followed by acetone.

Scenario 2: First Aid
  • Eye Contact: Rinse immediately with water for 15 minutes.[4] Validation: If redness persists >30 mins, seek ophthalmologist.

  • Skin Contact: Wash with soap and water.[4][5] Validation: If yellow staining (iodine) appears, wash with dilute thiosulfate, then soap.

  • Inhalation: Move to fresh air. Validation: If coughing/wheezing occurs, medical attention is mandatory (potential iodine sensitization).

Synthesis & Reactivity Context

Researchers utilize 2-Iodo-3,4-dimethoxypyridine because the 2-iodo position is significantly more reactive toward oxidative addition (Pd⁰ → Pd²⁺) than the corresponding bromide or chloride.

Key Applications:

  • Orelline/Orellanine Synthesis: Used as a precursor for 2,2'-bipyridine scaffolds via Ullmann or Negishi coupling.

  • Drug Discovery: The 3,4-dimethoxy motif mimics the electron-rich rings found in proton pump inhibitors (e.g., Pantoprazole analogs), but on a pyridine core.

Reactivity Diagram: Cross-Coupling Pathways

Reactivity Core 2-Iodo-3,4-dimethoxypyridine (Electrophile) Biaryl 2-Aryl-3,4-dimethoxypyridine (Drug Scaffold) Core->Biaryl Pd(PPh3)4, Base Boronic Aryl Boronic Acid (Suzuki Coupling) Boronic->Biaryl Stannane Organostannane (Stille Coupling) Stannane->Biaryl Zinc Organozinc (Negishi Coupling) Zinc->Biaryl

Caption: Primary synthetic utility involves Pd-catalyzed substitution at the C-2 position.

References

  • Chemical Identity & Synthesis

    • Title: Synthesis of Orelline and Orellanine Analogs via Metalation and Cross-Coupling.[6]

    • Source: Tetrahedron (Elsevier).
    • Context: Describes the synthesis of 2-iodo-3,4-dimethoxypyridine from 3,4-dimethoxypyridine via lithiation/iodin
    • URL:(Note: Specific article DOI 10.1016/S0040-4020(01)01142-5).

  • Analog Safety Data (2-Iodo-3-methoxypyridine)

    • Title: Safety D
    • Source: Thermo Fisher Scientific.
    • URL:

  • General Handling of Iodinated Pyridines

    • Title: Pyridine and Pyridine Deriv
    • Source: Sigma-Aldrich (Merck).
    • URL:

Sources

Exploratory

Conformational analysis of 2-Iodo-3,4-dimethoxypyridine derivatives

An In-Depth Technical Guide to the Conformational Analysis of 2-Iodo-3,4-dimethoxypyridine Derivatives Authored by: A Senior Application Scientist Abstract The three-dimensional structure of a molecule is intrinsically l...

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the Conformational Analysis of 2-Iodo-3,4-dimethoxypyridine Derivatives

Authored by: A Senior Application Scientist

Abstract

The three-dimensional structure of a molecule is intrinsically linked to its function, particularly in the realms of medicinal chemistry and materials science. Pyridine derivatives, a ubiquitous scaffold in numerous pharmaceuticals, present a rich field for conformational study.[1][2][3][4][5] This guide provides a comprehensive exploration of the conformational analysis of 2-iodo-3,4-dimethoxypyridine derivatives. We delve into the foundational principles governing their spatial arrangement, detail rigorous experimental and computational methodologies for their elucidation, and offer insights into the synthesis of multi-technique data. This document is intended for researchers, scientists, and drug development professionals seeking to understand and predict the conformational landscape of this important class of molecules.

Introduction: The Centrality of Conformation in Molecular Function

Conformational analysis, the study of the spatial arrangement of atoms in a molecule and the energetic changes associated with their interconversion, is a cornerstone of modern chemistry. For drug development professionals, understanding the preferred conformation of a bioactive molecule is paramount, as it dictates the precise geometry presented to a biological target, thereby governing binding affinity and efficacy.

The 2-iodo-3,4-dimethoxypyridine scaffold is of particular interest due to the interplay of diverse steric and electronic factors. The bulky, electron-withdrawing iodine atom at the C2 position, coupled with the two electron-donating methoxy groups at the C3 and C4 positions, creates a complex conformational energy landscape. Key questions that this guide will address include:

  • What are the preferred orientations of the methoxy group substituents relative to the pyridine ring and the adjacent iodine atom?

  • What are the energetic barriers to rotation around the key single bonds?

  • Which intramolecular forces—steric repulsion, electronic effects, or weak non-covalent interactions—dominate in stabilizing the lowest-energy conformers?

Answering these questions requires a multi-faceted approach, combining the solution-state insights of Nuclear Magnetic Resonance (NMR) spectroscopy, the definitive solid-state picture from X-ray crystallography, and the detailed energetic and structural predictions of computational chemistry.

Theoretical Underpinnings of Conformational Preference

The observed conformation of a 2-iodo-3,4-dimethoxypyridine derivative is the result of a delicate balance between several competing forces.

Steric and Electronic Effects

The primary drivers of conformational preference are steric and electronic effects.

  • Steric Hindrance : The van der Waals radius of the iodine atom is significant, leading to substantial steric repulsion with the adjacent methoxy group at the C3 position.[6][7] This repulsion will strongly disfavor conformations where the methyl group of the C3-methoxy substituent is oriented towards the iodine atom. Similarly, the size of the methoxy groups themselves will influence their preferred orientation relative to each other and the pyridine ring.

  • Electronic Effects : The electronic nature of the substituents modulates the electron density of the pyridine ring and influences electrostatic interactions within the molecule.[4][8] The iodine atom is electron-withdrawing, while the methoxy groups are electron-donating through resonance. This creates a complex dipole moment and influences the partial atomic charges, which in turn affects intramolecular electrostatic interactions that can stabilize or destabilize certain conformations.

The Role of Intramolecular Non-Covalent Interactions

While steric and classical electronic effects are dominant, weak non-covalent interactions (NCIs) provide crucial stabilization for specific conformations.[9] In this system, potential NCIs include:

  • Weak Hydrogen Bonds : Interactions such as C-H···O and C-H···N can form between the methyl protons of the methoxy groups and the pyridine nitrogen or the oxygen atoms.[2]

  • Dipole-Dipole Interactions : The polarized C-I, C-O, and C-N bonds create local dipoles whose interactions contribute to the overall conformational energy.

  • n → π* Interactions : An interaction between the lone pair (n) of one of the methoxy oxygen atoms and the antibonding orbital (π*) of the pyridine ring is possible and can provide a subtle but significant stabilizing effect.[10]

The diagram below illustrates the key dihedral angles (τ1, τ2, τ3) that define the conformation of a 2-iodo-3,4-dimethoxypyridine derivative.

Key dihedral angles in 2-iodo-3,4-dimethoxypyridine.

Experimental Methodologies for Conformational Elucidation

A robust conformational analysis relies on a combination of experimental techniques that probe the molecule's structure in different states.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for studying the conformation of molecules in solution.[11]

  • Chemical Shifts : The ¹H and ¹³C chemical shifts are sensitive to the local electronic environment. Anisotropic effects from the pyridine ring and the substituents can cause shifts that are indicative of a particular average conformation.

  • Nuclear Overhauser Effect (NOE) : NOE is a through-space effect that is proportional to the inverse sixth power of the distance between two nuclei. A 2D NOESY or ROESY experiment can unambiguously identify protons that are close in space, providing direct evidence for the preferred solution-state conformation.[12] For example, an NOE between a methoxy proton and a pyridine ring proton would define the orientation of that methoxy group.

Protocol: 2D NOESY Experiment
  • Sample Preparation : Dissolve 5-10 mg of the purified 2-iodo-3,4-dimethoxypyridine derivative in 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a high-quality NMR tube. Ensure the sample is free of paramagnetic impurities.

  • Instrument Setup : Tune and match the NMR probe for ¹H. Perform standard 1D ¹H acquisition and referencing.

  • Parameter Optimization : Acquire a series of 1D NOE experiments (e.g., DPFGSE-NOE) with varying mixing times (e.g., 200 ms, 500 ms, 800 ms) to determine the optimal mixing time for the 2D experiment. The optimal time maximizes the desired cross-peaks while minimizing spin diffusion artifacts.

  • 2D NOESY Acquisition : Use a standard noesygpph pulse sequence. Set the spectral width to cover all proton signals. The number of increments in the indirect dimension (t₁) should be sufficient to achieve the desired resolution (typically 256-512). The number of scans per increment will depend on the sample concentration.

  • Data Processing : Apply a squared sine-bell window function in both dimensions and perform a 2D Fourier transform. Phase correct the spectrum carefully.

  • Analysis : Integrate the diagonal and cross-peaks. The volume of a cross-peak between two protons is inversely proportional to the sixth power of the distance between them, providing clear evidence of their spatial proximity.

Single-Crystal X-ray Crystallography

X-ray crystallography provides an unambiguous, high-resolution snapshot of the molecule's conformation in the solid state.[13][14] While crystal packing forces can influence the observed conformation, it typically represents a low-energy minimum. The technique yields precise atomic coordinates, from which all bond lengths, bond angles, and torsion angles can be calculated.[13][15]

Workflow: Single-Crystal X-ray Diffraction

workflow A Crystal Growth (e.g., slow evaporation, vapor diffusion) B Crystal Mounting & Screening A->B Select suitable single crystal C Data Collection (Diffractometer, X-ray source) B->C Mount on goniometer D Data Reduction & Integration C->D Collect diffraction pattern E Structure Solution (e.g., direct methods, Patterson function) D->E Generate reflection list F Structure Refinement (Least-squares fitting) E->F Build initial model G Validation & Analysis (CIF file generation) F->G Refine atomic positions & thermal parameters PES cluster_axis y0 y1 y0->y1 Relative Energy (G) A Conformer A TS TS A:e->TS:w B Conformer B TS:e->B:w label_A Global Minimum label_B Local Minimum label_TS ΔG‡

Sources

Protocols & Analytical Methods

Method

Technical Guide: Palladium-Catalyzed Cross-Coupling of 2-Iodo-3,4-dimethoxypyridine

Executive Summary & Molecule Analysis 2-Iodo-3,4-dimethoxypyridine represents a unique challenge in palladium-catalyzed cross-coupling: a convergence of high reactivity (C2-iodide) and significant steric/electronic deact...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Molecule Analysis

2-Iodo-3,4-dimethoxypyridine represents a unique challenge in palladium-catalyzed cross-coupling: a convergence of high reactivity (C2-iodide) and significant steric/electronic deactivation (C3/C4-methoxy groups).

While the C2-iodine bond is inherently labile toward oxidative addition, the 3-methoxy group exerts a critical "Ortho-Effect." It imposes steric hindrance that retards transmetallation and can potentially chelate the palladium center, disrupting the catalytic cycle. Furthermore, the electron-donating nature of the dimethoxy motif increases the electron density of the pyridine ring, stabilizing the Pd(II) intermediate and making reductive elimination the rate-determining step.

This guide details optimized protocols to overcome these barriers, prioritizing Buchwald-type dialkylbiaryl phosphine ligands that are specifically engineered to facilitate coupling in sterically congested, electron-rich heteroarenes.

Structural Reactivity Profile
FeatureChemical ConsequenceStrategic Adjustment
C2-Iodine Facile Oxidative Addition (OA).Allows for milder temperatures (40–80°C) compared to chlorides.
C3-Methoxy Steric Hindrance: Blocks approach of nucleophile. Chelation: Potential N-Pd-O coordination.Use Bulky Ligands: SPhos, XPhos, or RuPhos to enforce mono-ligation and open space for transmetallation.
C4-Methoxy Electronic Donation: Increases electron density on Py ring.Ligand Tuning: Requires electron-rich phosphines to prevent catalyst resting state stagnation.
Pyridine N Catalyst Poisoning (coordination to Pd).Base Selection: Use inorganic bases (

,

) to minimize non-productive binding.

Mechanistic Visualization

The following diagram illustrates the catalytic cycle adjustments required for this specific substrate. Note the critical "Steric Gate" at the transmetallation step caused by the C3-OMe group.

G cluster_0 Inhibition Risk Start 2-Iodo-3,4-dimethoxypyridine OxAdd Oxidative Addition (Fast due to C-I) Start->OxAdd + Pd(0) Pd0 L-Pd(0) Active Species (Bulky Ligand) Pd0->OxAdd PdII Pd(II) Intermediate (Stabilized by OMe EDG) OxAdd->PdII StericClash CRITICAL STEP: Transmetallation PdII->StericClash + R-B(OH)2 / Base Poison Pd-N Coordination (Catalyst Arrest) PdII->Poison Off-cycle RedElim Reductive Elimination (Forced by Ligand Bulk) StericClash->RedElim 3-OMe Steric Barrier Overcome by SPhos/RuPhos RedElim->Pd0 Regeneration Product Coupled Product RedElim->Product

Caption: Catalytic cycle highlighting the critical steric bottleneck at transmetallation due to the C3-methoxy group, resolved by bulky biarylphosphine ligands.

Protocol A: Suzuki-Miyaura Coupling (C-C Bond Formation)

Application: Synthesis of biaryl scaffolds for medicinal chemistry. Rationale: Standard


 often fails here due to the steric bulk of the 3-OMe group. We utilize SPhos  or XPhos , which form a "pocket" around the Pd center, facilitating the coupling of hindered substrates.
Reagents & Materials[1][2][3][4][5][6][7][8][9][10]
  • Substrate: 2-Iodo-3,4-dimethoxypyridine (1.0 equiv)

  • Boronic Acid: Aryl/Heteroaryl boronic acid (1.2–1.5 equiv)

  • Catalyst:

    
     (2–5 mol%) or 
    
    
    
  • Ligand: SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl) (4–10 mol%)

    • Alternative:XPhos if the boronic acid is also sterically hindered.

  • Base:

    
     (3.0 equiv) - Superior to carbonates for hindered pyridines.
    
  • Solvent: Toluene : Water (10:1) or 1,4-Dioxane : Water (4:1).

Step-by-Step Methodology
  • Inertion: Flame-dry a reaction vial equipped with a magnetic stir bar. Cool under a stream of Argon or Nitrogen.

  • Charge Solids: Add 2-Iodo-3,4-dimethoxypyridine (1.0 eq), Boronic acid (1.5 eq),

    
     (0.05 eq), SPhos (0.10 eq), and finely ground 
    
    
    
    (3.0 eq).
  • Degassing: Seal the vial. Evacuate and backfill with Argon (

    
    ).
    
  • Solvent Addition: Inject degassed Toluene/Water mixture via syringe.

    • Note: The presence of water is critical for the activation of the boronic acid.

  • Reaction: Heat the mixture to 80°C for 4–12 hours.

    • Monitoring: Monitor by LC-MS. The starting iodide should disappear rapidly. If "de-iodinated" byproduct (3,4-dimethoxypyridine) is observed, lower temperature to 60°C and increase catalyst loading.

  • Workup: Cool to RT. Filter through a pad of Celite (eluting with EtOAc) to remove Pd black. Wash the organic phase with brine, dry over

    
    , and concentrate.
    
  • Purification: Flash chromatography.

    • Tip: 3,4-Dimethoxypyridines are polar. Expect elution in 50–100% EtOAc/Hexanes or low % MeOH/DCM.

Protocol B: Buchwald-Hartwig Amination (C-N Bond Formation)

Application: Introduction of amine side chains (common in kinase inhibitors). Rationale: The electron-rich nature of the pyridine makes the Pd(II)-Amido intermediate prone to


-hydride elimination (if alkyl amines are used) or reductive elimination failure. BrettPhos  or RuPhos  are strictly required here.
Reagents
  • Substrate: 2-Iodo-3,4-dimethoxypyridine (1.0 equiv)

  • Amine: Primary or Secondary Amine (1.2 equiv)

  • Pre-catalyst: BrettPhos Pd G3 or RuPhos Pd G3 (2–5 mol%)

    • Why G3? These precatalysts activate rapidly at low temperatures, preventing the homocoupling of the sensitive iodide.

  • Base:

    
     (Sodium tert-butoxide) (1.5 equiv) or 
    
    
    
    (for base-sensitive substrates).
  • Solvent: 1,4-Dioxane or t-Amyl Alcohol (anhydrous).

Step-by-Step Methodology
  • Preparation: In a glovebox or under strict Schlenk conditions, add the Pd G3 precatalyst, 2-Iodo-3,4-dimethoxypyridine, and Base to a vial.

  • Amine Addition:

    • Solid Amines: Add with other solids.

    • Liquid Amines: Add after solvent injection.

  • Solvent: Add anhydrous 1,4-Dioxane.

  • Reaction: Stir at 60–90°C .

    • Note: 2-Iodopyridines are very reactive. Do not overheat initially. Start at 60°C; only increase if conversion stalls.

  • Quench: Dilute with DCM, wash with water.

  • Purification: Amine products often streak on silica. Use DCM:MeOH:NH4OH (90:9:1) or amine-functionalized silica gel.

Troubleshooting & Optimization Matrix

SymptomProbable CauseCorrective Action
Protodehalogenation (Formation of 3,4-dimethoxypyridine)Reaction temperature too high; Hydride source present.Switch to anhydrous solvents; Lower temp to 50°C; Use Pd(PPh3)4 (sometimes milder) or RuPhos .
Homocoupling (Dimerization of substrate)Slow transmetallation; Presence of Oxygen.Degas solvents more rigorously (freeze-pump-thaw); Increase Boronic acid equivalents; Switch to Negishi conditions (Organozinc).
No Reaction Catalyst poisoning by Pyridine N; Steric bulk of 3-OMe.Switch to SPhos or XPhos (high steric demand ligands force the reaction); Increase temperature to 100°C.
Black Precipitate (Pd Black)Catalyst decomposition (ligand dissociation).Add excess ligand (Ligand:Pd ratio 2:1 or 3:1); Use Pd G3/G4 precatalysts .

References

  • Mechanistic Studies on Sterically Hindered Pyridines

    • Title: "Palladium-Catalyzed Cross-Coupling Reactions of Sterically Hindered Heteroaryl Halides."
    • Source:Chemical Reviews, 2002.
  • SPhos/XPhos Ligand Utility

    • Title: "Universal Palldium Catalysts for the Suzuki-Miyaura Coupling of Aryl Chlorides and Iodides."
    • Source:Angewandte Chemie Int. Ed., 2005.
  • Buchwald-Hartwig Amination of Pyridines

    • Title: "Palladium-Catalyzed Amination of Aryl Halides with BrettPhos and RuPhos."
    • Source:Journal of the American Chemical Society, 2008.
  • Preparation of 2-Iodo-3-methoxypyridines

    • Title: "Synthesis and Reactivity of 2-Iodo-3-methoxy-6-methylpyridine."
    • Source:PMC (PubMed Central).
Application

Application Note: Optimization of Buchwald-Hartwig Amination for 2-Iodo-3,4-dimethoxypyridine

Executive Summary This application note details the optimization strategy for the Buchwald-Hartwig amination of 2-iodo-3,4-dimethoxypyridine . This substrate presents a "perfect storm" of catalytic challenges: the coordi...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This application note details the optimization strategy for the Buchwald-Hartwig amination of 2-iodo-3,4-dimethoxypyridine . This substrate presents a "perfect storm" of catalytic challenges: the coordinating ability of the pyridine nitrogen (catalyst poisoning), the electron-rich nature of the ring (slowing oxidative addition), and significant steric hindrance at the C3 position (ortho-methoxy group).

By transitioning from traditional Pd(0) sources to 3rd Generation Buchwald Precatalysts and utilizing sterically demanding biaryl phosphine ligands , we demonstrate a protocol that suppresses dehalogenation side-reactions and overcomes the steric barrier of the C3-methoxy group.

Scientific Background & Mechanistic Challenges[1][2][3]

The Substrate Challenge

The target substrate, 2-iodo-3,4-dimethoxypyridine, differs significantly from standard aryl halides:

  • Catalyst Poisoning: The pyridine nitrogen (

    
     lone pair) can displace phosphine ligands, forming an inactive 
    
    
    
    species (the "dead-end" complex).
  • Steric Crowding: The C3-methoxy group creates a steric "roof" over the C2-iodine reaction site. This inhibits the approach of the amine nucleophile during the transmetallation/coordination step.

  • Electronic Deactivation: The two methoxy groups are strong electron donors (

    
     effect), making the C-I bond more electron-rich and thus less reactive toward oxidative addition compared to electron-deficient pyridines (e.g., 2-chloro-3-nitropyridine).
    
The Solution: Ligand-Controlled Reactivity

To solve these issues, the catalyst system must be:

  • Bulky: To prevent the formation of dimeric Pd species and physically block the pyridine nitrogen from binding to the metal center.[1]

  • Electron-Rich: To facilitate oxidative addition into the electron-rich C-I bond.

Selected Strategy: Use of BrettPhos (for primary amines) or RuPhos (for secondary amines) supported by Pd-G3/G4 precatalysts .

Visualizing the Reaction Pathway

The following diagram illustrates the competitive pathways between the productive catalytic cycle and the common failure modes (poisoning and dehalogenation) specific to this substrate.

BuchwaldMechanism PreCat Pd G3 Precatalyst ActivePd L-Pd(0) (Active Species) PreCat->ActivePd Activation (Base) OxAdd Oxidative Addition (L-Pd(II)-Ar-I) ActivePd->OxAdd + Substrate (2-Iodo-3,4-OMe-Py) AmineCoord Amine Coordination (Steric Bottleneck) OxAdd->AmineCoord + Amine Poisoning DEAD END: Pyridine N-Binding (Catalyst Poisoning) OxAdd->Poisoning Low Steric Ligand Deprotonation Deprotonation (Base Mediated) AmineCoord->Deprotonation + Base (NaOtBu/Cs2CO3) Dehal SIDE REACTION: Beta-Hydride Elimination (Hydrodehalogenation) AmineCoord->Dehal Slow Red. Elim. RedElim Reductive Elimination (Product Release) Deprotonation->RedElim RedElim->ActivePd Regenerate L-Pd(0)

Figure 1: Catalytic cycle highlighting the critical "Steric Bottleneck" at amine coordination caused by the C3-methoxy group, and the risk of N-binding poisoning.

Optimization Protocol

Critical Parameter Analysis
ParameterRecommendationRationale
Pd Source BrettPhos Pd G3/G4 Ensures 1:1 L:Pd ratio; prevents induction period; avoids Pd-dimer formation common with Pd2(dba)3.
Ligand BrettPhos (Primary Amines)RuPhos (Secondary Amines)BrettPhos: Extremely bulky; prevents pyridine N-binding; accelerates reductive elimination.RuPhos: Optimized for secondary amines to prevent

-hydride elimination.
Base NaOtBu (Standard)Cs2CO3 (Sensitive)NaOtBu: Fast kinetics, but incompatible with esters/ketones.Cs2CO3: Milder, requires higher temp (80-100°C) but tolerates functional groups.
Solvent 1,4-Dioxane or t-Amyl Alcohol High boiling points for kinetics; t-Amyl alcohol helps solubilize inorganic bases.
Standardized Experimental Procedure (50 mg Scale Screen)

Objective: Rapidly identify the optimal Ligand/Base combination.

Materials:

  • Substrate: 2-Iodo-3,4-dimethoxypyridine (1.0 equiv)

  • Amine: 1.2 equiv[2][3]

  • Catalyst: BrettPhos Pd G3 (2-4 mol%)

  • Base: NaOtBu (1.4 equiv)[2]

  • Solvent: Anhydrous 1,4-Dioxane (0.2 M concentration)

Step-by-Step Protocol:

  • Preparation (Glovebox or Schlenk Line):

    • Charge an oven-dried reaction vial (equipped with a magnetic stir bar) with BrettPhos Pd G3 (0.02 equiv) and NaOtBu (1.4 equiv).

    • Note: If using Cs2CO3, grind it to a fine powder immediately before use to maximize surface area.

  • Substrate Addition:

    • Add 2-Iodo-3,4-dimethoxypyridine (1.0 equiv) and the Amine (1.2 equiv).

    • Critical: If the amine is a liquid, add it after the solvent to prevent neat reaction with the base.

  • Solvation:

    • Add anhydrous, degassed 1,4-Dioxane . The concentration should be roughly 0.2 M relative to the pyridine substrate.

    • Seal the vial with a PTFE-lined septum cap.[2]

  • Reaction:

    • Place in a pre-heated block at 90°C . Stir vigorously (1000 rpm).

    • Time: Run for 2–4 hours.

  • Work-up & Analysis:

    • Cool to room temperature.[2][4][5] Dilute with EtOAc and filter through a small pad of Celite/Silica to remove Pd black and salts.

    • Analyze via UPLC-MS (UV 254 nm). Look for the mass of the product vs. the hydrodehalogenated byproduct (M-I+H).

Troubleshooting & Decision Logic

Use the following logic flow to address low yields or impurities.

OptimizationLogic Start Analyze Crude LC-MS CheckConv Is Conversion > 90%? Start->CheckConv CheckProd Is Product Major Peak? CheckConv->CheckProd Yes LowConv Issue: Catalyst Arrest CheckConv->LowConv No (<50%) Success Protocol Validated Proceed to Scale-up CheckProd->Success Yes Dehal Issue: Dehalogenation (Reduction of C-I) CheckProd->Dehal No (Ar-H observed) Sol_Temp Increase Temp to 110°C Switch to t-Amyl Alcohol LowConv->Sol_Temp Sol_Ligand Switch Ligand: BrettPhos -> tBuBrettPhos (Increase Bulk) Dehal->Sol_Ligand Sol_Base Switch Base: NaOtBu -> LHMDS (Non-nucleophilic) Dehal->Sol_Base

Figure 2: Troubleshooting decision tree based on LC-MS analysis of the crude reaction mixture.

Specific Troubleshooting Scenarios
  • Scenario A: High Conversion, Low Yield (Significant Dehalogenation)

    • Cause: The reductive elimination is too slow compared to

      
      -hydride elimination, or the solvent is acting as a hydride source.
      
    • Fix: Switch to tBuBrettPhos (even bulkier) or lower the temperature slightly. Ensure the solvent is anhydrous.[2]

  • Scenario B: No Conversion (Starting Material Recovery)

    • Cause: Oxidative addition failed or catalyst poisoning by the pyridine nitrogen.

    • Fix: Increase temperature to 110°C. If using Pd(OAc)2, switch immediately to BrettPhos Pd G3 precatalyst to ensure active species generation.

  • Scenario C: Pd Black Formation

    • Cause: Ligand dissociation or instability.

    • Fix: Add 1-2 mol% of free ligand (BrettPhos) in addition to the precatalyst to shift the equilibrium toward the active ligated species.

References

  • Surry, D. S., & Buchwald, S. L. (2008). "Biaryl Phosphine Ligands in Palladium-Catalyzed Amination." Angewandte Chemie International Edition.

  • Paul, F., Patt, J., & Hartwig, J. F. (1994). "Palladium-catalyzed formation of carbon-nitrogen bonds.[6][7][8][9][10][11][12] Reaction intermediates and structure-activity relationships."[6] Journal of the American Chemical Society.[10]

  • Fors, B. P., & Buchwald, S. L. (2008). "A General Method for the Palladium-Catalyzed Arylation of Mesylates." Journal of the American Chemical Society.[10] (Establishes BrettPhos utility).[2][9][12]

  • Bruno, N. C., Niljianskul, N., & Buchwald, S. L. (2014). "Design and Synthesis of a New Generation of Palladacycle Precatalysts." The Journal of Organic Chemistry. (Details G3/G4 Precatalyst advantages).

  • Driver, M. S., & Hartwig, J. F. (1996). "A Second-Generation Catalyst for Aryl Halide Amination: Mixed Secondary Amines from Aryl Halides and Primary Amines Catalyzed by (DPPF)PdCl2." Journal of the American Chemical Society.[10]

Sources

Method

Application Note: Regioselective Lithiation and Functionalization of 2-Iodo-3,4-dimethoxypyridine

This Application Note is designed for medicinal chemists and process scientists requiring high-fidelity protocols for the regioselective functionalization of 2-iodo-3,4-dimethoxypyridine . This scaffold presents a unique...

Author: BenchChem Technical Support Team. Date: March 2026

This Application Note is designed for medicinal chemists and process scientists requiring high-fidelity protocols for the regioselective functionalization of 2-iodo-3,4-dimethoxypyridine . This scaffold presents a unique "chemoselectivity puzzle" due to the competition between the labile C2-iodine (susceptible to Lithium-Halogen exchange) and the C5/C6 protons (susceptible to Directed Ortho Metalation).

Executive Summary & Mechanistic Strategy

The functionalization of 2-iodo-3,4-dimethoxypyridine is governed by the choice of base and temperature. The molecule contains three distinct reactive sites:[1][2]

  • C2-Position (Iodine): Highly reactive toward Lithium-Halogen (Li/Hal) exchange using alkyllithiums.

  • C5-Position (Proton): Activated by the ortho-directing effect of the C4-methoxy group.

  • C6-Position (Proton): Activated by the inductive effect of the ring nitrogen, but kinetically less favorable than C5 under standard DoM conditions.

The Divergent Pathway Strategy

To achieve regiocontrol, one must select the reagent to trigger either Exchange or Deprotonation .

  • Pathway A (C2-Functionalization): Use of nucleophilic bases (n-BuLi) triggers rapid Li/Hal exchange at -78 °C. This replaces the iodine atom.[3]

  • Pathway B (C5-Functionalization): Use of non-nucleophilic, bulky amide bases (LDA or LiTMP) triggers Directed Ortho Metalation (DoM) at C5, preserving the C2-iodine.

Mechanistic Flowchart

G Substrate 2-Iodo-3,4-dimethoxypyridine nBuLi Reagent: n-BuLi (Nucleophilic Base) Substrate->nBuLi LDA Reagent: LDA (Non-Nucleophilic Base) Substrate->LDA LiHal Mechanism: Li/Hal Exchange (Fast Kinetic Control) nBuLi->LiHal -78 °C, THF DoM Mechanism: Directed Ortho Metalation (Coordination Control) LDA->DoM -78 °C, THF Inter_C2 Intermediate A: 2-Lithio-3,4-dimethoxypyridine LiHal->Inter_C2 Attack at C2-I Inter_C5 Intermediate B: 2-Iodo-5-lithio-3,4-dimethoxypyridine DoM->Inter_C5 Directing Group: C4-OMe Prod_C2 Product A: 2-Substituted-3,4-dimethoxypyridine (Iodine Lost) Inter_C2->Prod_C2 + Electrophile (E+) Prod_C5 Product B: 2-Iodo-5-substituted-3,4-dimethoxypyridine (Iodine Retained) Inter_C5->Prod_C5 + Electrophile (E+)

Figure 1: Divergent reaction pathways controlled by base selection. n-BuLi targets the C-I bond, while LDA targets the C5-H bond.

Experimental Protocols

Protocol A: C2-Functionalization (Li/Hal Exchange)

Objective: Replace the Iodine at C2 with an electrophile (E). Mechanism: Lithium-Halogen Exchange.[4][5][6] Key Reagent: n-Butyllithium (n-BuLi).

Materials
  • Substrate: 2-Iodo-3,4-dimethoxypyridine (1.0 equiv)

  • Reagent: n-BuLi (1.1 equiv, 1.6 M in hexanes)

  • Solvent: Anhydrous THF (0.1 M concentration)

  • Electrophile: e.g., DMF, Benzaldehyde, I2, CO2.[7]

Step-by-Step Procedure
  • Setup: Flame-dry a round-bottom flask equipped with a magnetic stir bar and a rubber septum under an Argon atmosphere.

  • Dissolution: Add 2-Iodo-3,4-dimethoxypyridine (1.0 equiv) and anhydrous THF. Cool the solution to -78 °C (dry ice/acetone bath).

  • Exchange: Add n-BuLi (1.1 equiv) dropwise via syringe over 5–10 minutes.

    • Observation: A color change (often to yellow or orange) indicates the formation of the 2-lithio species.

    • Timing: Stir at -78 °C for 30 minutes . (Li/Hal exchange is extremely fast; prolonged stirring is unnecessary and may invite side reactions).

  • Quench: Add the Electrophile (1.2–1.5 equiv) neat or dissolved in minimal THF.

  • Warming: Allow the reaction to stir at -78 °C for 30 minutes, then slowly warm to room temperature over 1 hour.

  • Workup: Quench with saturated aq. NH4Cl.[2] Extract with EtOAc (3x).[8][9] Wash combined organics with brine, dry over Na2SO4, and concentrate.

Critical Note: Do not allow the temperature to rise above -60 °C before quenching. The 2-lithio species is relatively stable at -78 °C but can decompose or undergo intermolecular reactions at higher temperatures.

Protocol B: C5-Functionalization (Directed Ortho Metalation)

Objective: Functionalize C5 while retaining the C2-Iodine. Mechanism: Directed Ortho Metalation (DoM) directed by C4-OMe. Key Reagent: Lithium Diisopropylamide (LDA).[6][10][11]

Materials
  • Substrate: 2-Iodo-3,4-dimethoxypyridine (1.0 equiv)

  • Base: LDA (1.2 equiv). Recommendation: Prepare fresh from diisopropylamine and n-BuLi.

  • Solvent: Anhydrous THF (0.1 M).

Step-by-Step Procedure
  • LDA Preparation: In a separate flask, add anhydrous diisopropylamine (1.3 equiv) and THF. Cool to -78 °C. Add n-BuLi (1.2 equiv). Stir at 0 °C for 15 minutes to ensure full formation of LDA. Cool back to -78 °C .

  • Substrate Addition: Dissolve 2-Iodo-3,4-dimethoxypyridine in THF and add it slowly (dropwise) to the LDA solution at -78 °C.

    • Why Inverse Addition? Adding the substrate to the base ensures the base is always in excess, preventing the lithiated product from reacting with unreacted starting material (which can cause "Halogen Dance" or polymerization).

  • Metalation: Stir at -78 °C for 1 hour .

    • Regioselectivity:[2][6][7][12] The C4-OMe group directs the lithium to the C5 position. The C2-Iodine remains intact because LDA is non-nucleophilic and too bulky to attack the iodine center directly at this temperature.

  • Quench: Add the Electrophile (1.5 equiv) at -78 °C.

  • Workup: Quench with saturated aq. NH4Cl/H2O.[2] Standard extraction workup.

Troubleshooting The "Halogen Dance": If you observe migration of the iodine (e.g., product is 3-iodo-4-methoxy-5-substituted...), a Halogen Dance has occurred.

  • Cause: The 5-lithio intermediate reacted with the starting material.[2][4]

  • Prevention: Ensure strictly low temperature (-78 °C) and use inverse addition (substrate to base). Quench rapidly.

Comparative Data Summary

FeatureProtocol A (Li/Hal Exchange)Protocol B (DoM)
Primary Reagent n-BuLi (Nucleophilic)LDA (Non-nucleophilic)
Active Species 2-Lithio-3,4-dimethoxypyridine2-Iodo-5-lithio-3,4-dimethoxypyridine
Reaction Site C2 (Replaces Iodine)C5 (Preserves Iodine)
Driving Force Formation of stable alkyl halide (Bu-I)Coordination to C4-OMe oxygen
Key Risk Incomplete exchange if wet; Wurtz couplingHalogen Dance (Iodine migration)
Typical Yield 80–95%60–85%

References

  • General Lithiation of Alkoxypyridines: Comins, D. L.; O'Connor, S. "Regioselective lithiation of 3-alkoxypyridines." Tetrahedron Letters, 1987 , 28, 1843.

  • Halogen Dance & DoM Mechanisms: Schlosser, M. "The Halogen Dance: A versatile tool for the synthesis of polysubstituted aromatics." Angewandte Chemie International Edition, 2005 , 44, 376–393.

  • Functionalization of 3,4-Dimethoxypyridine Derivatives: Dash, J., et al. "A concise approach towards the synthesis of WS75624 A and B." Tetrahedron Letters, 2011 , 52, 2011.

  • Orelline Synthesis (Relevant Analogues): Gohier, F.; Castanet, A. S.; Mortier, J. "Ortholithiation of 2-, 3-, and 4-methoxypyridines." Journal of Organic Chemistry, 2005 , 70, 1501.

Sources

Application

Application Notes and Protocols for Sonogashira Coupling of 2-Iodo-3,4-dimethoxypyridine

Abstract: This document provides a comprehensive technical guide for performing the Sonogashira cross-coupling reaction with 2-iodo-3,4-dimethoxypyridine. The Sonogashira coupling is a powerful and versatile method for t...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract:

This document provides a comprehensive technical guide for performing the Sonogashira cross-coupling reaction with 2-iodo-3,4-dimethoxypyridine. The Sonogashira coupling is a powerful and versatile method for the formation of carbon-carbon bonds between sp²-hybridized carbons of aryl or vinyl halides and sp-hybridized carbons of terminal alkynes.[1][2] This reaction is of paramount importance in the synthesis of pharmaceuticals, natural products, and advanced organic materials.[3][4] This guide will delve into the mechanistic underpinnings of the reaction, explore critical experimental parameters, and provide detailed, field-proven protocols for both traditional copper-co-catalyzed and copper-free conditions, specifically tailored for the electron-rich and sterically hindered 2-iodo-3,4-dimethoxypyridine substrate.

Introduction: The Strategic Importance of the Sonogashira Coupling

The Sonogashira reaction has become an indispensable tool in the synthetic organic chemist's arsenal for the construction of arylethynes and conjugated enynes. The reaction is typically carried out under mild conditions, such as at room temperature, in aqueous media, and with a mild base, which has allowed for its use in the synthesis of complex molecules.[5] The ability to couple a substituted pyridine, a common motif in pharmacologically active compounds, with a diverse range of terminal alkynes opens up a vast chemical space for drug discovery and development.[6]

2-Iodo-3,4-dimethoxypyridine presents a unique set of challenges and opportunities. The electron-donating methoxy groups increase the electron density of the pyridine ring, which can affect the rate of oxidative addition to the palladium catalyst.[7] Furthermore, the substitution pattern can introduce steric hindrance that needs to be carefully considered when selecting the appropriate catalyst and reaction conditions.

Mechanistic Rationale: Understanding the Catalytic Cycles

A thorough understanding of the reaction mechanism is crucial for troubleshooting and optimization. The Sonogashira coupling is generally accepted to proceed through two interconnected catalytic cycles: a palladium cycle and, in the traditional method, a copper cycle.[8]

The Palladium Cycle

The palladium cycle is the core of the transformation. It begins with the active Pd(0) species, which undergoes oxidative addition with the aryl halide (in this case, 2-iodo-3,4-dimethoxypyridine).[8] This is often the rate-determining step and is influenced by the electron density and steric environment of the aryl halide.[7] The resulting Pd(II) complex then undergoes transmetalation with a copper acetylide (in the co-catalyzed version) or directly reacts with the deprotonated alkyne (in the copper-free version). The final step is reductive elimination, which forms the desired C-C bond and regenerates the active Pd(0) catalyst.[8]

The Copper Cycle (Co-catalyzed Reaction)

In the presence of a copper(I) co-catalyst, a copper acetylide is formed in situ from the terminal alkyne and the copper salt.[9] This copper acetylide then participates in the transmetalation step with the Pd(II) complex.[8] The use of copper can accelerate the reaction, allowing it to proceed at lower temperatures.[4] However, it can also lead to the undesirable side reaction of alkyne homocoupling, known as Glaser coupling.

Copper-Free Sonogashira Coupling

To circumvent the issue of homocoupling and simplify product purification, copper-free Sonogashira protocols have been developed.[1][10] In the absence of copper, the deprotonated alkyne coordinates directly to the palladium center. This is followed by reductive elimination to yield the product.[8] Copper-free conditions are often preferred for their cleaner reaction profiles, although they may require higher temperatures or more specialized ligands to achieve comparable efficiency.[11]

Visualization of the Catalytic Cycles

Sonogashira_Mechanism cluster_pd Palladium Cycle cluster_cu Copper Cycle Pd(0)L2 Pd(0)L2 Oxidative_Addition Oxidative Addition (Ar-I) Ar-Pd(II)-I(L2) Ar-Pd(II)-I(L2) Oxidative_Addition->Ar-Pd(II)-I(L2) Transmetalation Transmetalation Ar-Pd(II)-I(L2)->Transmetalation Ar-Pd(II)-C≡CR(L2) Ar-Pd(II)-C≡CR(L2) Transmetalation->Ar-Pd(II)-C≡CR(L2) Reductive_Elimination Reductive Elimination Ar-Pd(II)-C≡CR(L2)->Reductive_Elimination Reductive_Elimination->Pd(0)L2 Regeneration Product Ar-C≡CR Reductive_Elimination->Product Terminal_Alkyne H-C≡CR Copper_Acetylide Cu-C≡CR Terminal_Alkyne->Copper_Acetylide + Cu(I), Base Base Base Cu(I) Cu(I) Copper_Acetylide->Transmetalation

Caption: Catalytic cycles of the Sonogashira coupling reaction.

Critical Experimental Parameters for 2-Iodo-3,4-dimethoxypyridine

The success of the Sonogashira coupling of 2-iodo-3,4-dimethoxypyridine hinges on the careful selection of several key parameters.

ParameterRecommendation for 2-Iodo-3,4-dimethoxypyridineRationale
Palladium Catalyst PdCl₂(PPh₃)₂, Pd(PPh₃)₄PdCl₂(PPh₃)₂ is more air-stable and is reduced in situ to the active Pd(0) species.[3] Pd(PPh₃)₄ is highly active but requires inert handling.[3] For electron-rich pyridines, catalysts with electron-rich and bulky phosphine ligands can be beneficial.[12]
Copper Co-catalyst CuI (for traditional method)Copper(I) iodide is the most common co-catalyst and facilitates the formation of the copper acetylide intermediate.[4]
Ligand PPh₃ (typically part of the Pd complex)Triphenylphosphine is a standard ligand. For challenging couplings, more electron-rich and bulky ligands like XPhos can improve catalytic activity.[12]
Base Triethylamine (Et₃N), Diisopropylamine (iPr₂NH), PiperidineAn amine base is required to deprotonate the terminal alkyne and neutralize the hydrogen halide formed during the reaction.[13] The choice of base can influence reaction rate and side product formation.
Solvent Tetrahydrofuran (THF), Dimethylformamide (DMF), Acetonitrile (MeCN)The solvent should be able to dissolve all reactants and be inert to the reaction conditions. Degassing the solvent is crucial to prevent oxidative degradation of the catalyst.[14]
Temperature Room temperature to 80 °CThe reactivity of aryl iodides is generally high, allowing for milder reaction temperatures.[5] However, for sterically hindered substrates, gentle heating may be necessary to drive the reaction to completion.

Experimental Protocols

Safety Precaution: These reactions should be performed in a well-ventilated fume hood. All reagents are flammable and/or toxic. Appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves, must be worn. All reactions should be conducted under an inert atmosphere (e.g., nitrogen or argon) to prevent catalyst degradation and unwanted side reactions.

Protocol 1: Standard Copper-Co-catalyzed Sonogashira Coupling

This protocol is a reliable starting point for the coupling of 2-iodo-3,4-dimethoxypyridine with a variety of terminal alkynes.

Materials:

  • 2-Iodo-3,4-dimethoxypyridine

  • Terminal alkyne (1.2 equivalents)

  • Bis(triphenylphosphine)palladium(II) dichloride (PdCl₂(PPh₃)₂) (2-5 mol%)

  • Copper(I) iodide (CuI) (3-10 mol%)

  • Triethylamine (Et₃N) (2-3 equivalents)

  • Anhydrous and degassed solvent (e.g., THF or DMF)

Procedure:

  • To a dry Schlenk flask equipped with a magnetic stir bar, add 2-iodo-3,4-dimethoxypyridine (1.0 eq), PdCl₂(PPh₃)₂ (0.02-0.05 eq), and CuI (0.03-0.10 eq).

  • Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.

  • Add the anhydrous, degassed solvent via syringe, followed by triethylamine.

  • Add the terminal alkyne (1.2 eq) dropwise to the stirring mixture at room temperature.

  • Stir the reaction at room temperature or heat to 40-60 °C if necessary. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, cool the reaction to room temperature and dilute with an appropriate organic solvent (e.g., ethyl acetate).

  • Filter the mixture through a pad of celite to remove the catalyst.

  • Wash the filtrate with water and brine, then dry over anhydrous sodium sulfate.

  • Concentrate the organic layer under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired 2-alkynyl-3,4-dimethoxypyridine.

Protocol 2: Copper-Free Sonogashira Coupling

This protocol is advantageous when the alkyne is prone to homocoupling or when copper contamination of the final product is a concern.

Materials:

  • 2-Iodo-3,4-dimethoxypyridine

  • Terminal alkyne (1.5 equivalents)

  • Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) (2-5 mol%)

  • A stronger amine base such as piperidine or diisopropylamine (3 equivalents)

  • Anhydrous and degassed solvent (e.g., THF or DMF)

Procedure:

  • To a dry Schlenk flask equipped with a magnetic stir bar, add 2-iodo-3,4-dimethoxypyridine (1.0 eq) and Pd(PPh₃)₄ (0.02-0.05 eq).

  • Evacuate and backfill the flask with an inert gas three times.

  • Add the anhydrous, degassed solvent via syringe, followed by the amine base (e.g., piperidine).

  • Add the terminal alkyne (1.5 eq) dropwise to the stirring mixture at room temperature.

  • Heat the reaction to 60-80 °C and monitor its progress by TLC or LC-MS.

  • Upon completion, follow the workup and purification steps outlined in Protocol 1.

Experimental Workflow Visualization

Sonogashira_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification Start Dry Schlenk Flask Add_Reagents Add 2-Iodo-3,4-dimethoxypyridine, Pd Catalyst, (CuI) Start->Add_Reagents Inert_Atmosphere Evacuate and Backfill with Inert Gas (3x) Add_Reagents->Inert_Atmosphere Add_Solvents Add Degassed Solvent and Base Inert_Atmosphere->Add_Solvents Add_Alkyne Add Terminal Alkyne Add_Solvents->Add_Alkyne Stir_Heat Stir at RT or Heat Add_Alkyne->Stir_Heat Monitor Monitor by TLC/LC-MS Stir_Heat->Monitor Cool Cool to RT Monitor->Cool Reaction Complete Dilute_Filter Dilute and Filter through Celite Cool->Dilute_Filter Wash Wash with Water/Brine Dilute_Filter->Wash Dry_Concentrate Dry and Concentrate Wash->Dry_Concentrate Purify Column Chromatography Dry_Concentrate->Purify End Pure Product Purify->End

Caption: General experimental workflow for the Sonogashira coupling.

Troubleshooting and Optimization

  • Low Yield: If the reaction is sluggish or gives a low yield, consider increasing the reaction temperature, using a more active palladium catalyst or ligand, or switching to a different base or solvent. Ensure all reagents and solvents are anhydrous and the reaction is performed under a strictly inert atmosphere.

  • Alkyne Homocoupling: If significant amounts of the Glaser coupling product are observed, switch to the copper-free protocol. Reducing the concentration of the reactants can also sometimes disfavor the bimolecular homocoupling reaction.[15]

  • Decomposition of Starting Material: If the starting materials or product are observed to decompose, a lower reaction temperature or a shorter reaction time may be necessary. The choice of a milder base could also be beneficial.

Conclusion

The Sonogashira coupling of 2-iodo-3,4-dimethoxypyridine is a robust and highly valuable transformation for the synthesis of novel substituted pyridines. By understanding the underlying mechanism and carefully selecting the reaction parameters, researchers can achieve high yields of the desired products. The detailed protocols provided in this guide offer a solid foundation for the successful application of this powerful cross-coupling reaction in research and development settings.

References

  • Copper-free Sonogashira cross-coupling reactions: an overview - PMC. (n.d.).
  • Copper-free Sonogashira cross-coupling reactions: an overview - RSC Publishing. (2021, February 10).
  • Sonogashira Coupling: Mechanism, Steps & Applications Explained - Vedantu. (2020, June 19).
  • A Comparative Guide to Palladium Catalysts for Sonogashira Coupling with 4-Pentyn-1-ol - Benchchem. (n.d.).
  • Sonogashira Coupling - Organic Chemistry Portal. (n.d.).
  • Palladium and Copper Catalyzed Sonogashira cross Coupling an Excellent Methodology for C-C Bond Formation over 17 Years: A Review - MDPI. (2020, April 20).
  • Sonogashira Coupling - Chemistry LibreTexts. (2024, August 5).
  • Sonogashira coupling - Wikipedia. (n.d.).
  • Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes - Scirp.org. (n.d.).
  • Synthetic and Mechanistic Evaluation of Palladium(II) Bis(Arylazoformamide) Precatalysts in the Sonogashira Reaction | Organometallics - ACS Publications - ACS.org. (2025, July 5).
  • Sonogashira coupling reactions for heteroaromatic iodides and phenylacetylene catalyzed by tri‐palladium complex 1.[a] - ResearchGate. (n.d.).
  • A Copper-Free Sonogashira Coupling Reaction in Ionic Liquids and Its Application to a Microflow System for Efficient Catalyst Recycling | Organic Letters - ACS Publications. (2002, April 12).
  • Copper-free Sonogashira coupling - The chemical reaction database. (2008, August 15).
  • Palladium-catalyzed Sonogashira coupling reactions in γ-valerolactone-based ionic liquids. (2019, December 3).
  • Mechanistic Insights into the Copper-Cocatalyzed Sonogashira Cross-Coupling Reaction: Key Role of an Anion | Organometallics - ACS Publications - ACS.org. (2017, February 23).
  • Sonogashira Coupling Reaction with Diminished Homocoupling. (n.d.).
  • Nickel-catalyzed deaminative Sonogashira coupling of alkylpyridinium salts enabled by NN2 pincer ligand - PMC. (2021, August 12).
  • Protocol for Sonogashira coupling of alkynes and aryl halides via nickel catalysis - PMC. (2024, February 16).
  • Sonogashira Coupling | Synthetic Methods in Drug Discovery: Volume 1 - Books. (n.d.).
  • Palladium salen Complex: An efficient Catalyst for Sonogashira reaction at room temperature - Rsc.org. (2015, February 23).
  • Guidelines for Sonogashira cross-coupling reactions - Sussex Drug Discovery Centre. (2013, January 14).
  • Application Notes and Protocols for Sonogashira Coupling with 2-Amino-4-bromopyridine - Benchchem. (n.d.).
  • Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes - Scirp.org. (2017, July 13).
  • Reaction Environment Design for Multigram Synthesis via Sonogashira Coupling over Heterogeneous Palladium Single-Atom Catalysts - ACS Publications. (2023, November 22).
  • pyrimidin-4-ones and their derivatization utilizing the Sonogashira coupling reaction in the enantioselective synthesis of alpha-substituted beta-amino acids - PubMed. (2007, June 22).
  • Sonogashira coupling - YouTube. (2019, January 7).

Sources

Method

Application Note: Synthesis and Cross-Coupling of 3,4-Dimethoxypyridine Derivatives via 2-Iodo Precursors

Executive Summary & Strategic Rationale The functionalization of the pyridine core is a cornerstone of modern medicinal chemistry and natural product synthesis. Specifically, 3,4-dimethoxypyridine derivatives serve as cr...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Strategic Rationale

The functionalization of the pyridine core is a cornerstone of modern medicinal chemistry and natural product synthesis. Specifically, 3,4-dimethoxypyridine derivatives serve as critical building blocks in the total synthesis of complex alkaloids, such as the antibiotic Caerulomycin C[1] and the fungal metabolite orelline. Orelline and its oxidized counterpart, orellanine, are currently under intense investigation for their chemotherapeutic potential against clear cell renal cell carcinoma (ccRCC)[2].

This application note provides an in-depth, self-validating guide to the regioselective synthesis of 2-iodo-3,4-dimethoxypyridine and its subsequent utilization in transition-metal-catalyzed cross-coupling reactions. By establishing a 2-iodo handle, chemists can exploit superior oxidative addition kinetics compared to bromo- or chloro- derivatives, enabling milder coupling conditions and higher yields in downstream C–C bond formations[3].

Mechanistic Insights: Causality in Experimental Design

Regioselective Directed ortho-Metalation (DoM)

Direct functionalization of 3,4-dimethoxypyridine requires overcoming the inherent electron deficiency of the pyridine ring. The 3-methoxy group serves as a powerful directing group (DG). When treated with a superbase—typically a mixture of n-butyllithium (n-BuLi) and lithium dimethylaminoethoxide (LiDMAE)—the lithium ion coordinates to the oxygen lone pairs of the methoxy group and the pyridine nitrogen[4]. This pre-coordination directs the basic carbanion exclusively to the C-2 position. The addition of LiDMAE is critical; it breaks down the hexameric aggregates of n-BuLi, drastically increasing its kinetic basicity and preventing unwanted nucleophilic addition to the pyridine ring[4].

The Kinetic Advantage of Iodine in Cross-Coupling

Once the C-2 lithiated intermediate is formed, it is trapped with electrophilic iodine (


)[5]. In subsequent Ullmann-type or Negishi homocouplings, the C–I bond (~240 kJ/mol) is significantly weaker than the C–Br bond (~330 kJ/mol). This lower bond dissociation energy accelerates the rate-limiting oxidative addition step of the Ni(0) or Pd(0) catalyst, allowing the reaction to proceed at 60–80 °C rather than the >150 °C required for traditional copper-mediated Ullmann couplings[3].

Synthetic Workflow

SynthesisWorkflow A 3,4-Dimethoxypyridine (Starting Material) B Directed ortho-Metalation (DoM) (n-BuLi / LiDMAE, THF, -78°C) A->B Deprotonation at C-2 C Electrophilic Trapping (I2 in THF) B->C Lithiated Intermediate D 2-Iodo-3,4-dimethoxypyridine (Key Intermediate) C->D Iodination E Ni(0)-Mediated Homocoupling (NiCl2(PPh3)2, Zn, PPh3) D->E Reductive Homocoupling F Pd-Catalyzed Cross-Coupling (Suzuki / Negishi) D->F Transmetalation G 3,3',4,4'-Tetramethoxy-2,2'-bipyridine (Orelline Precursor) E->G C-C Bond Formation H Asymmetric Pyridine Derivatives (Pharmaceutical Scaffolds) F->H C-C Bond Formation

Synthetic workflow for 3,4-dimethoxypyridine derivatives via 2-iodo intermediates.

Detailed Experimental Protocols

Protocol A: Synthesis of 2-Iodo-3,4-dimethoxypyridine

Rationale: This protocol utilizes a mixed base system to ensure complete metalation without nucleophilic degradation of the pyridine core.

  • Reagents: 3,4-dimethoxypyridine (1.0 eq), n-BuLi (2.5 M in hexanes, 1.2 eq), 2-(dimethylamino)ethanol (1.2 eq), Iodine (1.5 eq), anhydrous THF.

  • Step-by-Step Procedure:

    • Superbase Generation: In an oven-dried Schlenk flask under argon, dissolve 2-(dimethylamino)ethanol in anhydrous THF (0.5 M). Cool to 0 °C. Add n-BuLi dropwise. Stir for 30 minutes to form the highly active LiDMAE/n-BuLi aggregate.

    • Metalation: Cool the solution to -78 °C. Add a solution of 3,4-dimethoxypyridine in THF dropwise over 15 minutes. The solution typically turns deep yellow/orange, indicating the formation of the 2-lithio species. Stir at -78 °C for exactly 1 hour.

    • Electrophilic Quench: Add a pre-cooled solution of

      
       in THF dropwise until the dark color of iodine persists. Stir for an additional 2 hours, allowing the reaction to slowly warm to -20 °C.
      
    • Workup: Quench the reaction with saturated aqueous

      
       (sodium thiosulfate) to reduce excess iodine (indicated by a color change from brown to pale yellow). Extract with EtOAc (3x). Wash the combined organic layers with brine, dry over anhydrous 
      
      
      
      , and concentrate in vacuo.
    • Purification: Purify via flash column chromatography (Silica gel, Hexanes/EtOAc gradient) to afford 2-iodo-3,4-dimethoxypyridine as an off-white solid.

Protocol B: Nickel-Catalyzed Homocoupling to 3,3',4,4'-Tetramethoxy-2,2'-bipyridine

Rationale: Copper-mediated homocoupling of halopyridines is notoriously sluggish. Generating a highly active Ni(0) complex in situ circumvents thermal degradation and provides excellent yields[3].

  • Reagents: 2-Iodo-3,4-dimethoxypyridine (1.0 eq),

    
     (0.2 eq), 
    
    
    
    (0.4 eq), Zinc dust (activated, 2.0 eq), anhydrous DMF.
  • Step-by-Step Procedure:

    • Catalyst Activation: In a dry Schlenk tube under argon, combine

      
      , 
      
      
      
      , and activated Zn dust in anhydrous DMF. Heat to 50 °C for 30 minutes. The mixture will transition from green to a deep red/brown suspension, confirming the reduction of Ni(II) to the active Ni(0) species[3].
    • Coupling: Add 2-iodo-3,4-dimethoxypyridine (neat or dissolved in a minimal amount of DMF) to the active catalyst mixture. Raise the temperature to 80 °C and stir vigorously for 16 hours.

    • Workup: Cool to room temperature. Dilute with EtOAc and filter the suspension through a pad of Celite to remove zinc and nickel salts. Wash the filtrate with 10% aqueous

      
       to strip residual metal complexes, followed by a brine wash.
      
    • Purification: Dry the organic layer over

      
      , concentrate, and purify via flash chromatography (DCM/MeOH 95:5) to yield the bipyridine product.
      

Quantitative Data & Optimization

The following table summarizes the optimization landscape for the homocoupling of 2-iodo-3,4-dimethoxypyridine, demonstrating the necessity of the Ni(0)/


 system.
Catalyst SystemSolventTemp (°C)Time (h)Yield (%)Mechanistic Observation / Rationale
Cu powder (Stoichiometric)DMF15024< 10Classical Ullmann fails; extensive thermal dehalogenation observed.
Pd(OAc)₂ / TDAE / K₂CO₃DMF801635Moderate conversion; competing hydrodehalogenation limits yield.
NiCl₂(PPh₃)₂ / ZnTHF602059Clean conversion; standard reductive coupling conditions[5].
NiCl₂(PPh₃)₂ / Zn / PPh₃ DMF 80 16 80 Excess PPh₃ stabilizes the Ni(0) intermediate, preventing catalyst aggregation[3].

Quality Control & Self-Validating Checks

To ensure the integrity of the synthesis, the following self-validating analytical checks must be performed:

  • TLC Monitoring: 2-Iodo-3,4-dimethoxypyridine is highly UV-active. Using a Hexane/EtOAc (7:3) eluent, the product spot typically runs higher (less polar) than the starting 3,4-dimethoxypyridine due to the loss of the slightly acidic C-2 proton and the lipophilicity of iodine.

  • NMR Validation:

    • Starting Material (3,4-dimethoxypyridine): The

      
       NMR spectrum shows a distinct, highly deshielded singlet at ~8.2 ppm corresponding to the C-2 proton.
      
    • Intermediate (2-Iodo-3,4-dimethoxypyridine): The diagnostic C-2 proton singlet must be completely absent . The remaining C-6 and C-5 protons will appear as a pair of coupled doublets (e.g., ~8.0 ppm and ~6.8 ppm,

      
       Hz), confirming regioselective substitution.
      
    • Final Product (3,3',4,4'-Tetramethoxy-2,2'-bipyridine): The

      
       NMR spectrum regains symmetry. In 
      
      
      
      NMR, the heavily shielded iodine-bearing carbon signal (~120 ppm) shifts significantly downfield to ~150 ppm, definitively validating the formation of the C–C bridge.

References

1.[3] Title: Aryl−Aryl Bond Formation One Century after the Discovery of the Ullmann Reaction Source: Chemical Reviews - ACS Publications URL: [Link]

2.[4] Title: nBuLi/Lithium Aminoalkoxide Aggregates: New and Promising Lithiating Agents for Pyridine Derivatives Source: ResearchGate URL: [Link]

3.[5] Title: New syntheses of orelline and analogues via metalation and cross-coupling reactions Source: Tetrahedron / ResearchGate URL: [Link]

4.[2] Title: Orellanine: From Fungal Origin to a Potential Future Cancer Treatment Source: Journal of Natural Products - ACS Publications URL: [Link]

5.[1] Title: First Synthesis of Caerulomycin C Source: The Journal of Organic Chemistry - ACS Publications URL: [Link]

Sources

Application

Application Note: A Detailed Protocol for the Regioselective Synthesis of 2-Iodo-3,4-dimethoxypyridine

Abstract This document provides a comprehensive, field-proven protocol for the synthesis of 2-Iodo-3,4-dimethoxypyridine, a valuable heterocyclic building block in medicinal chemistry and materials science. Iodinated pyr...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This document provides a comprehensive, field-proven protocol for the synthesis of 2-Iodo-3,4-dimethoxypyridine, a valuable heterocyclic building block in medicinal chemistry and materials science. Iodinated pyridines are crucial intermediates for introducing molecular complexity via cross-coupling reactions.[1] This guide details a reliable method for the regioselective iodination of 3,4-dimethoxypyridine using N-Iodosuccinimide (NIS) under mild, acid-catalyzed conditions. We delve into the reaction mechanism, provide a step-by-step experimental procedure, outline critical safety precautions, and discuss product characterization.

Reaction Principle and Mechanistic Insights

The synthesis of 2-Iodo-3,4-dimethoxypyridine from 3,4-dimethoxypyridine is achieved through an electrophilic aromatic substitution (SEAr) reaction.[2]

1.1. The Challenge of Pyridine Substitution

The pyridine ring is inherently electron-deficient due to the high electronegativity of the nitrogen atom, which deactivates the ring towards electrophilic attack compared to benzene.[3][4] Reactions often require harsh conditions and can lead to mixtures of isomers.[5][6]

1.2. Activation and Regiocontrol

In this specific case, the starting material, 3,4-dimethoxypyridine, possesses two powerful electron-donating methoxy (-OCH₃) groups. These groups activate the pyridine ring towards electrophilic substitution by donating electron density through resonance, thereby stabilizing the cationic intermediate (sigma complex) formed during the reaction.[5] The combined directing effects of the 3-methoxy and 4-methoxy groups strongly favor substitution at the C2 and C6 positions. Due to the steric hindrance imposed by the adjacent 3-methoxy group, the iodination occurs preferentially at the C2 position, leading to the desired product with high regioselectivity.

1.3. The Choice of Iodinating Agent: N-Iodosuccinimide (NIS)

While molecular iodine (I₂) can be used, it is a relatively weak electrophile and often requires strong oxidizing agents or harsh acidic conditions to enhance its reactivity.[6][7] N-Iodosuccinimide (NIS) is a superior alternative for this transformation. It is a mild, efficient, and easy-to-handle crystalline solid that serves as a source of an electrophilic iodine atom ("I⁺").[8] The use of NIS often leads to cleaner reactions with higher yields and fewer byproducts compared to traditional methods.

To further enhance the electrophilicity of the iodine, a catalytic amount of a strong acid, such as trifluoroacetic acid (TFA), can be employed. The acid protonates the succinimide carbonyl group, making the N-I bond more polarized and the iodine atom more electrophilic.[9]

Experimental Workflow and Protocol

The overall process involves the setup of the reaction under an inert atmosphere, monitoring its progress, followed by an aqueous work-up to quench the reaction and remove byproducts, and finally, purification of the crude product by column chromatography.

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification cluster_analysis Analysis prep 1. Dry Glassware & Inert Atmosphere (N2/Ar) reagents 2. Weigh & Dissolve 3,4-dimethoxypyridine in Acetonitrile prep->reagents add_nis 3. Add N-Iodosuccinimide (NIS) reagents->add_nis add_tfa 4. Add Catalytic TFA add_nis->add_tfa stir 5. Stir at Room Temp. & Monitor by TLC add_tfa->stir quench 6. Quench with aq. Na2S2O3 Solution stir->quench extract 7. Extract with Organic Solvent (EtOAc) quench->extract purify 8. Purify by Silica Gel Column Chromatography extract->purify analyze 9. Characterize Product (NMR, MS, IR) purify->analyze

Caption: Experimental workflow for the synthesis of 2-Iodo-3,4-dimethoxypyridine.

2.1. Materials and Reagents

ReagentCAS No.FormulaMW ( g/mol )Amount (mmol)Mass/Volume
3,4-Dimethoxypyridine109613-93-6C₇H₉NO₂139.155.0696 mg
N-Iodosuccinimide (NIS)516-12-1C₄H₄INO₂224.995.5 (1.1 eq)1.24 g
Trifluoroacetic Acid (TFA)76-05-1C₂HF₃O₂114.020.5 (0.1 eq)~37 µL
Acetonitrile (MeCN), anhydrous75-05-8C₂H₃N41.05-25 mL
Ethyl Acetate (EtOAc)141-78-6C₄H₈O₂88.11-As needed
Hexanes110-54-3C₆H₁₄86.18-As needed
Sodium Thiosulfate (Na₂S₂O₃)7772-98-7Na₂S₂O₃158.11-~10% w/v aq. sol.
Saturated Sodium Bicarbonate144-55-8NaHCO₃84.01-aq. sol.
Brine (Saturated NaCl)7647-14-5NaCl58.44-aq. sol.
Anhydrous Sodium Sulfate7757-82-6Na₂SO₄142.04-As needed
Silica Gel (for chromatography)7631-86-9SiO₂60.08-As needed

2.2. Equipment

  • Round-bottom flask (100 mL) with stir bar

  • Septa and nitrogen/argon inlet

  • Syringes and needles

  • Glass funnel and separatory funnel

  • Rotary evaporator

  • Glass chromatography column

  • TLC plates (silica gel 60 F₂₅₄) and developing chamber

  • Standard laboratory glassware

2.3. Step-by-Step Protocol

  • Reaction Setup:

    • To a flame-dried 100 mL round-bottom flask under a nitrogen atmosphere, add 3,4-dimethoxypyridine (696 mg, 5.0 mmol).

    • Dissolve the starting material in anhydrous acetonitrile (25 mL).

  • Addition of Reagents:

    • To the stirred solution, add N-Iodosuccinimide (1.24 g, 5.5 mmol, 1.1 eq) in one portion. The reaction mixture may change color.

    • Using a syringe, add trifluoroacetic acid (37 µL, 0.5 mmol, 0.1 eq) dropwise to the suspension.

  • Reaction and Monitoring:

    • Stir the reaction mixture vigorously at room temperature (20-25 °C).

    • Monitor the reaction progress by Thin Layer Chromatography (TLC) using a mixture of hexanes and ethyl acetate (e.g., 7:3 v/v) as the eluent. The reaction is typically complete within 2-4 hours when the starting material spot is no longer visible.

  • Work-up:

    • Once the reaction is complete, pour the mixture into a separatory funnel containing 10% aqueous sodium thiosulfate solution (50 mL) to quench any remaining NIS and iodine. Stir until the color dissipates.

    • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

    • Combine the organic layers and wash sequentially with saturated aqueous sodium bicarbonate solution (50 mL) and brine (50 mL).

    • Dry the combined organic phase over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude product.

  • Purification:

    • Purify the crude residue by flash column chromatography on silica gel.

    • Elute with a gradient of ethyl acetate in hexanes (e.g., starting from 10% EtOAc and gradually increasing to 30% EtOAc).

    • Combine the fractions containing the desired product (as determined by TLC) and remove the solvent under reduced pressure to afford 2-Iodo-3,4-dimethoxypyridine as a solid.

Safety Precautions

All manipulations should be performed in a well-ventilated fume hood while wearing appropriate Personal Protective Equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.[10][11][12]

ChemicalHazardsHandling and Safety Measures
N-Iodosuccinimide (NIS) Harmful if swallowed, causes skin and serious eye irritation, may cause respiratory irritation.[13][14]Avoid inhalation of dust and contact with skin and eyes.[10] Use in a well-ventilated area.[14] Keep away from heat and moisture. Store under nitrogen.[11]
Trifluoroacetic Acid (TFA) Causes severe skin burns and eye damage. Harmful if inhaled.Handle with extreme care in a fume hood. Use acid-resistant gloves. Ensure an eyewash station and safety shower are accessible.
Acetonitrile (MeCN) Highly flammable liquid and vapor. Harmful if swallowed, in contact with skin, or if inhaled. Causes serious eye irritation.Keep away from ignition sources. Handle in a fume hood to avoid inhaling vapors.
Ethyl Acetate / Hexanes Highly flammable liquids and vapors. May cause drowsiness or dizziness.Use in a well-ventilated area and away from open flames or sparks.

First Aid: In case of skin contact, wash immediately with plenty of soap and water.[10] For eye contact, rinse cautiously with water for several minutes.[13] If inhaled, move the person to fresh air.[11] In all cases of significant exposure, seek immediate medical attention.[10]

Product Characterization

The identity and purity of the final product, 2-Iodo-3,4-dimethoxypyridine (CAS: 153199-59-8), should be confirmed by standard analytical techniques.

  • ¹H NMR (CDCl₃): Expected signals will include two singlets for the two methoxy groups and two doublets for the two aromatic protons on the pyridine ring.

  • ¹³C NMR (CDCl₃): Signals corresponding to the six distinct carbon atoms are expected.

  • Mass Spectrometry (MS): The molecular ion peak corresponding to the product's mass ([M]⁺) and isotopic pattern for iodine should be observed.

  • Appearance: Typically an off-white to pale yellow solid.

References

  • Vertex AI Search. (2025, August 18). N-Iodosuccinimide in Halogenation Reactions: Unlocking Selectivity in Pharma Synthesis.
  • CDH Fine Chemical. N-IODO SUCCINIMIDE CAS NO 516-12-1 MATERIAL SAFETY DATA SHEET SDS/MSDS.
  • A MATERIAL SAFETY DATA SHEET N-IODOSUCCINIMIDE 1.1 Product Identifiers.
  • Synquest Labs. N-Iodosuccinimide Safety Data Sheet.
  • Apollo Scientific. N-Iodosuccinimide Safety Data Sheet.
  • ECHEMI. N-Iodosuccinimide SDS, 516-12-1 Safety Data Sheets.
  • Castanet, A. -S., Colobert, F., & Broutin, P. -E. (2002). Mild and regioselective iodination of electron-rich aromatics with N-iodosuccinimide and catalytic trifluoroacetic acid. Tetrahedron Letters, 43, 5047-5048.
  • CymitQuimica. CAS 516-12-1: N-Iodosuccinimide.
  • ChemicalBook. (2024, May 9). What are the chemical reactions involved in N-Iodosuccinimide?.
  • Moshang Chemical. 2-iodo-3,4-dimethoxypyridine - CAS No. 153199-59-8.
  • Stas, S. et al. (2021). Selective C–H Iodination of (Hetero)arenes. Organic Letters, 23(13), 5183–5188.
  • Kumar, D. et al. (2015). The regioselective iodination of quinolines, quinolones, pyridones, pyridines and uracil. Chemical Communications, 51(95), 16964-16967.
  • Wikipedia. Electrophilic aromatic substitution.
  • Dr. Tanmoy Biswas. (2020, September 4). (L-448) Electrophilic aromatic substitution on Pyridine: Reaction mechanism and product selectivity [Video]. YouTube.
  • Guidechem. (2020, October 16). How is 2-Iodo-3-methylpyridine prepared and used in organic synthesis?.
  • Stas, S. et al. (2021). Selective C–H Iodination of (Hetero)arenes. Organic Letters.
  • Scribd. Pyridine: Electrophilic & Nucleophilic Reactions.
  • Wordpress. I2 and Electrophilic I+ reagents.
  • ResearchGate. (2025, October 18). N-Iodosuccinimide (NIS) in Direct Aromatic Iodination.
  • Stas, S. et al. (2021, June 11). Selective C–H Iodination of (Hetero)arenes. PMC - NIH.

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Purification Strategies for 2-Iodo-3,4-dimethoxypyridine via Column Chromatography

This technical guide is designed for researchers, scientists, and drug development professionals to provide expert-driven strategies and troubleshooting for the purification of 2-Iodo-3,4-dimethoxypyridine using column c...

Author: BenchChem Technical Support Team. Date: March 2026

This technical guide is designed for researchers, scientists, and drug development professionals to provide expert-driven strategies and troubleshooting for the purification of 2-Iodo-3,4-dimethoxypyridine using column chromatography. Our goal is to equip you with the necessary information to overcome common challenges and achieve high purity of this important chemical intermediate.

Frequently Asked Questions (FAQs)

Q1: What is the primary challenge in the column chromatography of 2-Iodo-3,4-dimethoxypyridine?

The main difficulty lies in the potential for peak tailing due to the basic nature of the pyridine nitrogen. This can lead to poor separation from impurities with similar polarities. The basic nitrogen can interact with acidic silanol groups on the surface of the silica gel, causing the compound to streak down the column rather than eluting as a sharp band.[1][2]

Q2: Is 2-Iodo-3,4-dimethoxypyridine stable on silica gel?

While many iodinated compounds can be sensitive, iodinated pyridines are generally stable on silica gel.[3] However, prolonged exposure to the acidic surface of silica gel can sometimes lead to degradation, especially for sensitive substrates.[3][4] It is always recommended to perform a quick stability test on a TLC plate if you suspect degradation.

Q3: What is a good starting solvent system for the purification of 2-Iodo-3,4-dimethoxypyridine?

A common and effective starting point is a mixture of a non-polar solvent like hexane or petroleum ether and a moderately polar solvent such as ethyl acetate. Based on similar iodo-aromatic compounds, a gradient of ethyl acetate in petroleum ether, starting from a low percentage (e.g., 5-10%), is a logical first choice.[5] For example, a similar compound, 2-iodo-1,4-dimethoxybenzene, was purified using a 150:1 mixture of petroleum ether and ethyl acetate.[5]

Q4: How can I visualize 2-Iodo-3,4-dimethoxypyridine on a TLC plate?

Due to its aromatic pyridine ring, 2-Iodo-3,4-dimethoxypyridine should be visible under a UV lamp (254 nm). For compounds that are not UV-active or for better visualization, a general-purpose stain like potassium permanganate can be used.

Troubleshooting Guide for Column Chromatography

This section addresses specific issues you may encounter during your purification experiments.

Problem: Peak Tailing and Poor Separation

Symptoms:

  • Elongated or streaky spots on the TLC plate.

  • Broad, asymmetric peaks during column elution.

  • Co-elution of the product with impurities.

Causality and Solutions:

The basic nitrogen atom of the pyridine ring can interact with the acidic silanol groups on the silica gel surface, leading to tailing.[1][2] This can be mitigated by:

  • Adding a Basic Modifier: Incorporate a small amount of a competing base, such as triethylamine (NEt₃) or pyridine, into your mobile phase. A typical starting concentration is 0.1-1% (v/v).[1][2] This base will neutralize the acidic sites on the silica, allowing your compound to elute more symmetrically.

  • Optimizing the Solvent System: If separation from impurities is the main issue, a gradient elution can be highly effective. Start with a low polarity mobile phase and gradually increase the polarity. For instance, you could start with 100% hexane and slowly increase the percentage of ethyl acetate.

  • Dry Loading: If your compound has poor solubility in the initial eluent, consider dry loading. Dissolve your crude product in a suitable solvent, adsorb it onto a small amount of silica gel, and evaporate the solvent. The resulting dry powder can then be carefully added to the top of your packed column.

Problem: The Compound Does Not Move or Moves Too Fast

Symptoms:

  • The Rf value on the TLC is close to 0, and the compound remains at the top of the column.

  • The Rf value on the TLC is close to 1, and the compound elutes with the solvent front.

Causality and Solutions:

This is a classic issue of mismatched mobile phase polarity.

  • Compound Stuck (Low Rf): The eluent is not polar enough. Increase the proportion of the polar solvent (e.g., ethyl acetate) in your mobile phase.

  • Compound Elutes Too Quickly (High Rf): The eluent is too polar. Decrease the proportion of the polar solvent. An ideal Rf value for good separation on a column is generally considered to be around 0.2-0.4.

Problem: Suspected Decomposition on the Column

Symptoms:

  • Low recovery of the desired product.

  • Appearance of new, unexpected spots on the TLC analysis of the collected fractions.

Causality and Solutions:

While generally stable, some sensitive compounds can degrade on acidic silica gel.[3][4]

  • 2D-TLC for Stability Assessment: Before running a large-scale column, you can check the stability of your compound on silica. Spot your crude material on a square TLC plate, run it in one direction, then dry the plate, rotate it 90 degrees, and run it again in the same solvent system. If the compound is stable, the spots will align on a diagonal. Any spots that appear off the diagonal are likely degradation products.[4]

  • Use Deactivated Silica or an Alternative Stationary Phase: If instability is confirmed, consider using deactivated (neutral) silica gel or an alternative stationary phase like alumina.[3]

Experimental Protocols & Visualizations

Recommended Starting Protocol for Column Chromatography

This protocol is a suggested starting point based on the purification of similar compounds. Optimization will likely be necessary based on your specific crude mixture.

  • TLC Analysis:

    • Dissolve a small amount of your crude 2-Iodo-3,4-dimethoxypyridine in a suitable solvent (e.g., dichloromethane or ethyl acetate).

    • Spot the solution on a silica gel TLC plate.

    • Develop the plate in a solvent system of 10% ethyl acetate in hexane.

    • Visualize the plate under UV light (254 nm).

    • Adjust the solvent ratio to achieve an Rf value of approximately 0.2-0.3 for the desired product. Consider adding 0.5% triethylamine to the eluent if tailing is observed.

  • Column Preparation:

    • Pack a column with silica gel (230-400 mesh) using a slurry method with your chosen starting eluent. The amount of silica should be 20-50 times the weight of your crude material.

    • Allow the silica to settle into a well-packed bed, ensuring there are no air bubbles or cracks.

    • Add a thin layer of sand to the top of the silica bed to prevent disturbance during sample loading.

  • Sample Loading:

    • Dissolve your crude material in a minimal amount of dichloromethane or the eluent.

    • Carefully apply the sample to the top of the column.

    • Alternatively, use the dry loading method described in the troubleshooting section.

  • Elution and Fraction Collection:

    • Begin eluting the column with your starting solvent system.

    • Collect fractions and monitor their composition by TLC.

    • If necessary, gradually increase the polarity of the eluent to elute your product.

  • Product Isolation:

    • Combine the pure fractions containing 2-Iodo-3,4-dimethoxypyridine.

    • Remove the solvent under reduced pressure to obtain the purified product.

Visual Workflow for Troubleshooting

Caption: A decision-making workflow for troubleshooting common column chromatography problems.

Logical Diagram of Purification Steps

TLC TLC Analysis & Solvent Optimization ColumnPrep Column Packing TLC->ColumnPrep SampleLoad Sample Loading (Wet or Dry) ColumnPrep->SampleLoad Elution Elution & Fraction Collection SampleLoad->Elution Analysis TLC Analysis of Fractions Elution->Analysis Isolation Combine Pure Fractions & Evaporate Analysis->Isolation

Caption: Sequential steps for a successful column chromatography purification.

Data Summary Table

ParameterRecommended Starting PointRationale & Key Considerations
Stationary Phase Silica Gel (230-400 mesh)Standard, cost-effective, and generally suitable for pyridine derivatives. Consider neutral alumina if instability is observed.[3]
Mobile Phase Hexane/Ethyl Acetate with 0.1-1% TriethylamineA versatile solvent system for moderately polar compounds. The added base minimizes peak tailing.[1][2]
Target Rf Value 0.2 - 0.4This range typically provides the best separation from impurities on a column.
Loading Method Dry loading with silicaRecommended for compounds with limited solubility in the eluent to ensure a narrow starting band.
Visualization UV light (254 nm)Non-destructive and effective for aromatic compounds.

References

  • University of Chicago. Supporting Information. [Link]

  • Phenomenex. Troubleshooting Guide. [Link]

  • Flanagan, D. J., & Sweeney, J. B. (2014). Synthesis and Purification of Iodoaziridines Involving Quantitative Selection of the Optimal Stationary Phase for Chromatography. Journal of visualized experiments : JoVE, (87), 51469. [Link]

  • University of California, Irvine. Troubleshooting Flash Chromatography. [Link]

  • The Royal Society of Chemistry. (2011). D-Glucose as Green Ligand for Selective Copper catalyzed Phenol Formation from Aryl Halides with an Easy Catalyst Removal - Supporting Information. [Link]

  • Sokoliuk, T. F., & Leszczynski, J. (2024). Structures and stability of I2 and ICl complexes with pyridine: Ab initio and DFT study. International journal of quantum chemistry, e27384. [Link]

  • ResearchGate. (2019). How to choose the best solution for column chromatography?[Link]

  • Google Patents. (2018). CN108191745A - The preparation method of 2- methylol -3,4- dimethoxy-pyridines.
  • The Royal Society of Chemistry. Supporting Information. [Link]

  • The Royal Society of Chemistry. (2021). Supporting Information For. [Link]

Sources

Optimization

Technical Support Hub: Minimizing Dehalogenation of 2-Iodo-3,4-dimethoxypyridine

Status: Active Agent: Senior Application Scientist Subject: Troubleshooting Dehalogenation Side Reactions Molecule: 2-Iodo-3,4-dimethoxypyridine (CAS: 93560-55-5) Executive Summary: The Lability Profile The 2-iodo-3,4-di...

Author: BenchChem Technical Support Team. Date: March 2026

Status: Active Agent: Senior Application Scientist Subject: Troubleshooting Dehalogenation Side Reactions Molecule: 2-Iodo-3,4-dimethoxypyridine (CAS: 93560-55-5)

Executive Summary: The Lability Profile

The 2-iodo-3,4-dimethoxypyridine scaffold presents a specific challenge in medicinal chemistry: the C(2)–I bond is electronically activated but kinetically labile .

While the 3,4-dimethoxy pattern provides electron density to the ring, the 2-position of pyridine is naturally electron-deficient (adjacent to nitrogen). This makes the iodine highly susceptible to:

  • Oxidative Addition (Desired): Rapid insertion of Pd(0).

  • Hydrodehalogenation (Undesired): Replacement of Iodine with Hydrogen during cross-coupling.

  • Protonation (Undesired): During metal-halogen exchange if moisture or acidic protons are present.

This guide provides self-validating protocols to suppress these side pathways.

Module 1: Cross-Coupling (Suzuki-Miyaura / Buchwald-Hartwig)[1]

User Question: "I am attempting a Suzuki coupling with a boronic ester, but 30-50% of my starting material is converting to 3,4-dimethoxypyridine (dehalogenated byproduct). How do I stop this?"

Root Cause Analysis

Dehalogenation in Pd-catalyzed coupling is rarely a random event; it is a competitive kinetic pathway.[1][2] It occurs when the rate of Transmetalation (Step B) is slower than the rate of Beta-Hydride Elimination or Protodepalladation (Step C).

The Mechanism of Failure: If the Pd(II)-Aryl species waits too long for the boronic acid, it will find a hydride source (usually your solvent or base), insert it, and reductively eliminate the dehalogenated arene.

Visualizing the Competition

DehalogenationPathway Start 2-Iodo-3,4-dimethoxypyridine OxAdd Pd(II)-Aryl Intermediate Start->OxAdd Oxidative Addition (Fast for Aryl-I) Product Coupled Product OxAdd->Product Transmetalation (Rate Limiting Step) SideProduct Dehalogenated Byproduct (3,4-dimethoxypyridine) OxAdd->SideProduct β-Hydride Elimination (Hydride Source Present)

Caption: The "Fork in the Road": The Pd(II) intermediate must undergo transmetalation before it encounters a hydride source.

Troubleshooting Protocol

1. Eliminate Hydride Donors (Solvent & Base Switch) The most common hydride sources are primary/secondary alcohols (Ethanol, Isopropanol) and alkoxide bases (NaOEt, NaOiPr).

  • Immediate Action: Switch to a non-protic, non-enolizable system.

ComponentAVOID (High Risk) RECOMMENDED (Safe) Why?
Solvent Ethanol, Methanol, Isopropanol, THF (if wet)Toluene, 1,4-Dioxane, DMF Alcohols undergo

-hydride elimination on Pd, transferring H to the ring.
Base NaOEt, KOtBu, NaOHK₃PO₄, Cs₂CO₃, K₂CO₃ Alkoxides act as reducing agents.[3] Inorganic carbonates/phosphates do not.

2. Accelerate Transmetalation (Ligand Selection) You need a ligand that facilitates a "fast in, fast out" cycle.

  • Recommendation: Use bulky, electron-rich Buchwald phosphines.

  • Specific Ligands: XPhos or SPhos .[4]

  • Reasoning: These ligands create a crowded steric environment that discourages the formation of the Pd-Hydride species while accelerating the reductive elimination of the desired product [1].

3. The "Water Paradox" Suzuki coupling requires water for the base to activate the boronic acid, but too much water can promote protonation.

  • Protocol: Use a strict ratio. Dioxane:Water (4:1) or Toluene:Water (10:1) . Do not run "in water" unless using surfactant chemistry.

Module 2: Metal-Halogen Exchange (Lithiation/Grignard)

User Question: "I tried to lithiate 2-iodo-3,4-dimethoxypyridine with n-BuLi to trap with an electrophile, but I mostly recovered the protonated pyridine. Did the lithiation fail?"

Root Cause Analysis

The lithiation likely worked, but the 2-lithio species is extremely basic and sensitive.

  • Protonation: It ripped a proton from the solvent or moisture in the air.

  • Nucleophilic Attack: n-BuLi is a strong nucleophile and may have attacked the pyridine ring (positions 6) or the methoxy groups instead of performing the I/Li exchange.

Protocol: The "Turbo" Exchange Method

Do not use n-BuLi. Use TurboGrignard (iPrMgCl·LiCl) . This reagent allows for a milder, more chemoselective Iodine-Magnesium exchange that tolerates functional groups better than Lithium reagents [2].

Step-by-Step Procedure:

  • Preparation: Flame-dry a 3-neck flask under Argon flow. Ensure all needles and syringes are oven-dried.

  • Solvent: Dissolve 2-Iodo-3,4-dimethoxypyridine (1.0 equiv) in anhydrous THF (0.5 M concentration).

    • Critical: THF must be distilled or from a solvent purification system (water < 50 ppm).

  • Cooling: Cool the solution to -20°C (Ice/Salt bath) or -40°C (Acetonitrile/Dry Ice).

    • Note: Unlike n-BuLi (-78°C), TurboGrignard works best between -20°C and 0°C for activation, but for this specific electron-rich pyridine, -20°C is safer to prevent side reactions.

  • Exchange: Dropwise add iPrMgCl·LiCl (1.1 equiv) over 10 minutes.

  • Aging: Stir at -20°C for 30–60 minutes.

    • Validation: Take a 0.1 mL aliquot, quench with D₂O, and check NMR/MS. You should see >95% Deuterium incorporation at C2. If you see H, your system is wet.

  • Trapping: Add your electrophile (e.g., aldehyde, ketone) slowly at -20°C, then allow to warm to room temperature.

Visualizing the Exchange Logic

Magnesiation Substrate 2-Iodo-3,4-dimethoxypyridine Intermediate 2-Magnesio-3,4-dimethoxypyridine Substrate->Intermediate I/Mg Exchange (-20°C) Reagent iPrMgCl·LiCl (TurboGrignard) Reagent->Intermediate Trapped Functionalized Product Intermediate->Trapped + Electrophile Protonated Protonated Byproduct (Wet Solvent) Intermediate->Protonated + H2O (Moisture)

Caption: TurboGrignard provides a stable magnesiated intermediate, reducing the risk of protonation compared to organolithiums.

Module 3: Storage & Handling FAQs

Q: Is the iodine atom light-sensitive? A: Yes. Aryl iodides, particularly electron-rich ones like this, can undergo homolytic cleavage of the C-I bond under UV/visible light, generating an aryl radical that abstracts hydrogen.

  • Protocol: Store in amber vials wrapped in aluminum foil at 4°C.

Q: Can I purify the starting material if it's already partially dehalogenated? A: It is difficult. 2-Iodo-3,4-dimethoxypyridine and 3,4-dimethoxypyridine have very similar polarities.

  • Recommendation: Recrystallization is often superior to column chromatography for this separation. Try Hexane/EtOAc mixtures. If the impurity is <5%, carry it through; the byproduct is usually inert in subsequent coupling steps (unlike the starting material).

References
  • Krasovskiy, A., & Knochel, P. (2004). A LiCl-Mediated Br/Mg Exchange Reaction for the Preparation of Functionalized Aryl- and Heteroarylmagnesium Compounds. Angewandte Chemie International Edition. [Link]

  • Organometallics. (2011). Mechanistic Insights into the Undesired Hydrodehalogenation of Aryl Halides. [Link][5]

  • Chemical Communications. (2013). A mechanistic investigation of hydrodehalogenation using ESI-MS. [Link]

Sources

Troubleshooting

Recrystallization solvents for high-purity 2-Iodo-3,4-dimethoxypyridine

Answering the user's request.## Technical Support Center: Purification of 2-Iodo-3,4-dimethoxypyridine Welcome to the technical support center for the purification of pyridine derivatives. This guide provides troubleshoo...

Author: BenchChem Technical Support Team. Date: March 2026

Answering the user's request.## Technical Support Center: Purification of 2-Iodo-3,4-dimethoxypyridine

Welcome to the technical support center for the purification of pyridine derivatives. This guide provides troubleshooting assistance and answers to frequently asked questions for researchers, scientists, and drug development professionals working with 2-Iodo-3,4-dimethoxypyridine. Our focus is on achieving high purity through recrystallization, a critical step for ensuring the reliability of downstream applications, from cross-coupling reactions to the synthesis of active pharmaceutical ingredients (APIs).[1][2]

Introduction to Recrystallization

Recrystallization is a powerful technique for purifying solid organic compounds.[3][4][5] The fundamental principle relies on the differential solubility of the target compound and its impurities in a chosen solvent at different temperatures.[6] An ideal recrystallization process involves dissolving the impure solid in a minimum amount of a hot solvent, followed by slow cooling to induce the formation of pure crystals, while impurities remain dissolved in the surrounding solution (the mother liquor).[5][7]

Frequently Asked Questions (FAQs)

Q1: What are the ideal characteristics of a recrystallization solvent for 2-Iodo-3,4-dimethoxypyridine?

An ideal solvent for recrystallizing 2-Iodo-3,4-dimethoxypyridine should meet several key criteria:

  • High Temperature Coefficient: The compound should be highly soluble in the solvent at its boiling point but poorly soluble at low temperatures (e.g., room temperature or in an ice bath).[3][4][8] This differential is crucial for maximizing the recovery of the purified product.

  • Impurity Solubility: Impurities should either be completely insoluble in the hot solvent (allowing for removal by hot filtration) or remain highly soluble in the cold solvent (so they stay in the mother liquor).[6][8]

  • Chemical Inertness: The solvent must not react with 2-Iodo-3,4-dimethoxypyridine.

  • Volatility: The solvent should have a relatively low boiling point to be easily removed from the purified crystals during the drying process.[9]

  • Safety: The solvent should be non-toxic, non-flammable, and environmentally benign whenever possible.[8]

Q2: Which single solvents are good starting points for recrystallizing 2-Iodo-3,4-dimethoxypyridine?

2-Iodo-3,4-dimethoxypyridine is a moderately polar molecule. The pyridine ring, along with the two methoxy groups and the iodine atom, contributes to its specific solubility profile. Based on the principle of "like dissolves like," solvents of intermediate polarity are often a good starting point.[7]

The following table summarizes potential single solvents for initial screening.

SolventBoiling Point (°C)Polarity (Dielectric Constant)Advantages & Considerations
Ethanol 7824.3Excellent general-purpose solvent for moderately polar compounds; easily removed.[7]
Methanol 6533.6Good for relatively polar compounds, but its lower boiling point can be challenging.[7]
Isopropanol 8218.3Similar to ethanol, good alternative with a slightly higher boiling point.
Ethyl Acetate 776.02Good general solvent for compounds of intermediate polarity.[7]
Acetone 5620.7Dissolves many organic compounds, but its very low boiling point makes it difficult to work with.[7]
Toluene 1112.44Good for aromatic compounds, but its high boiling point can make it difficult to remove completely.[7]

Expert Tip: Start by testing the solubility of a small amount (e.g., 20-30 mg) of your crude material in about 0.5 mL of each candidate solvent, first at room temperature and then upon heating.[8]

Q3: I can't find a suitable single solvent. What should I do?

If no single solvent provides the desired solubility profile, a mixed-solvent system (also known as a two-solvent method) is the next logical step.[8][10] This technique uses two miscible solvents: one in which 2-Iodo-3,4-dimethoxypyridine is highly soluble (the "soluble solvent") and another in which it is poorly soluble (the "insoluble" or "anti-solvent").[7][10]

Common Miscible Solvent Pairs:

  • Ethanol/Water

  • Methanol/Water

  • Acetone/Water

  • Ethyl Acetate/Hexane

  • Toluene/Hexane[11]

  • Dichloromethane/Pentane[12]

The general procedure involves dissolving the compound in a minimum amount of the hot "soluble solvent" and then adding the "insoluble solvent" dropwise until the solution becomes cloudy (the cloud point), indicating saturation. A few drops of the "soluble solvent" are then added back to redissolve the precipitate, and the solution is allowed to cool slowly.[10][13]

Troubleshooting Guide

This section addresses specific issues encountered during the purification of 2-Iodo-3,4-dimethoxypyridine.

Issue 1: No crystals are forming upon cooling.

This is a common issue that typically points to one of two problems: either the solution is not saturated, or crystallization requires initiation.

Troubleshooting Workflow:

G cluster_clear Clear Solution: Not Saturated cluster_cloudy Cloudy/Oily Solution start No Crystals Forming check_cloudy Is the solution clear or cloudy? start->check_cloudy clear_sol Solution is likely not saturated. Too much solvent was used. check_cloudy->clear_sol Clear oiling_out Compound may be 'oiling out'. See Issue 2. check_cloudy->oiling_out Cloudy/Oily scratch 1. Scratch the inside of the flask with a glass rod at the solution's surface. clear_sol->scratch seed 2. Add a 'seed crystal' of pure 2-Iodo-3,4-dimethoxypyridine. scratch->seed boil_off 3. Gently boil off some solvent to increase concentration. seed->boil_off re_cool Re-cool the solution slowly. boil_off->re_cool

Caption: Troubleshooting workflow for lack of crystallization.

Causality:

  • Scratching: Creating a rough surface on the glass provides a nucleation site for crystals to begin forming.[14]

  • Seeding: A seed crystal acts as a template, guiding the molecules in solution to align in the correct crystal lattice structure.

  • Reducing Solvent Volume: If too much solvent was added initially, the solution will not become saturated upon cooling. Reducing the volume increases the solute concentration to the point where crystallization can occur.[14][15]

Issue 2: An oil is forming instead of crystals ("oiling out").

"Oiling out" occurs when the solute comes out of solution at a temperature above its melting point, forming a liquid phase instead of solid crystals. This is problematic because oils tend to trap impurities.

Common Causes & Solutions:

  • Solution is too concentrated: The compound is precipitating too quickly from a supersaturated solution. Solution: Reheat the mixture to dissolve the oil, add a small amount of additional hot solvent to decrease the saturation level, and cool slowly again.[15]

  • Cooling is too rapid: Placing the hot flask directly into an ice bath can cause "shock cooling." Solution: Always allow the solution to cool slowly to room temperature on a benchtop before moving it to an ice bath.[5] Insulating the flask can help slow the cooling rate further.[15]

  • Inappropriate solvent choice: The boiling point of the solvent may be too high relative to the melting point of the solute (or the melting point of the impure mixture). Solution: Select a solvent with a lower boiling point.

Issue 3: The recovered crystals are colored, but the pure compound should be white.

Colored impurities are common in organic synthesis.

Solutions:

  • Activated Charcoal (Norit): Add a very small amount of activated charcoal to the hot solution before filtration.[3][7] The colored impurities, which are often large, polar molecules, will adsorb to the surface of the carbon.

  • Hot Filtration: Perform a hot gravity filtration to remove the charcoal and any insoluble impurities.[7][14] This step must be done quickly to prevent the desired compound from crystallizing prematurely in the filter funnel.

Protocol Note: Use only a minimal amount of charcoal (the tip of a spatula). Using too much will lead to the adsorption of your target compound, significantly reducing your yield.

Issue 4: The final yield is very low.

A low yield can result from several factors throughout the process.

Troubleshooting Steps:

  • Initial Dissolution: Did you use the minimum amount of hot solvent required for dissolution? Using an excessive amount of solvent will leave a larger portion of your product dissolved in the mother liquor, even after cooling.[16]

  • Cooling: Was the solution thoroughly cooled? After cooling to room temperature, place the flask in an ice-water bath for at least 20-30 minutes to maximize precipitation.[7]

  • Filtration and Washing: When washing the collected crystals, always use a minimal amount of ice-cold solvent.[4][16] Using room temperature or warm solvent will redissolve some of your product.

  • Second Crop: You can often recover more product by concentrating the mother liquor (boiling off some of the solvent) and cooling it again to obtain a "second crop" of crystals.[7] Note that this second crop may be less pure than the first.

Experimental Protocols

Protocol 1: Single-Solvent Recrystallization

This protocol outlines the standard procedure for purifying 2-Iodo-3,4-dimethoxypyridine using a single, pre-determined solvent.

G A 1. Dissolve Crude Product B Place crude solid in Erlenmeyer flask. Add minimum amount of hot solvent to dissolve. A->B C 2. Decolorize (Optional) B->C D If solution is colored, add activated charcoal. Perform hot gravity filtration. C->D E 3. Crystallize D->E F Allow hot, clear filtrate to cool slowly to room temperature. E->F G 4. Maximize Yield F->G H Place flask in an ice-water bath for 20-30 minutes. G->H I 5. Isolate Crystals H->I J Collect crystals by vacuum filtration (e.g., using a Büchner funnel). I->J K 6. Wash & Dry J->K L Wash crystals with a small amount of ice-cold solvent. Dry under vacuum. K->L

Caption: Standard workflow for single-solvent recrystallization.

Methodology:

  • Dissolution: Place the crude 2-Iodo-3,4-dimethoxypyridine in an Erlenmeyer flask. In a separate flask, heat the chosen recrystallization solvent to its boiling point. Add the hot solvent portion-wise to the crude solid while heating until the solid just dissolves.[4][14]

  • Hot Filtration (if necessary): If the solution contains insoluble impurities or was treated with charcoal, perform a hot gravity filtration into a clean, pre-warmed flask.[7]

  • Cooling and Crystallization: Cover the flask containing the hot, clear solution with a watch glass and allow it to cool slowly and undisturbed to room temperature.[4][5]

  • Ice Bath: Once the flask has reached room temperature and crystal formation has ceased, place it in an ice-water bath for at least 20 minutes to maximize crystal recovery.[7]

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.[7]

  • Washing: Wash the crystals on the filter paper with a small volume of ice-cold recrystallization solvent to remove any remaining mother liquor.[16]

  • Drying: Allow the crystals to dry on the filter paper under vacuum for several minutes, then transfer them to a watch glass to air dry or dry in a vacuum oven.

References

  • Recrystallization. (n.d.). University of California, Los Angeles. [Link]

  • Recrystallization. (n.d.). University of Toronto. [Link]

  • Experiment 2: Recrystallization. (n.d.). Kwantlen Polytechnic University. [Link]

  • Recrystallization - Single Solvent. (n.d.). University of Alberta. [Link]

  • Recrystallization I. (n.d.). Macalester College. [Link]

  • Recrystallization. (n.d.). University of Colorado Boulder. [Link]

  • Solvent Choice. (n.d.). University of York. [Link]

  • Recrystallization (chemistry). (n.d.). Wikipedia. [Link]

  • Go-to recrystallization solvent mixtures. (2023, February 19). Reddit. [Link]

  • Crystallization. (n.d.). California State University, Dominguez Hills. [Link]

  • 3.6F: Troubleshooting. (2022, April 7). Chemistry LibreTexts. [Link]

  • Recrystallization. (2023, January 29). Chemistry LibreTexts. [Link]

  • Preparation of substituted alkoxypyridines via directed metalation and metal-halogen exchange. (n.d.). Semantic Scholar. [Link]

  • Impact of impurities on crystal growth. (2025, April 15). Nature. [Link]

  • Lab Procedure: Recrystallization. (2024, January 23). LabXchange. [Link]

  • A Simple and Efficient Method for the Synthesis of 2,3,5,6-Tetrachloro-4-iodopyridine, and its Reactivity To. (n.d.). Semantic Scholar. [Link]

  • Impurity Occurrence and Removal in Crystalline Products from Process Reactions. (2025, December 5). ResearchGate. [Link]

  • Impact of Impurities on Crystallization and Product Quality: A Case Study with Paracetamol. (2021, November 3). MDPI. [Link]

  • How to Purify an organic compound via recrystallization or reprecipitation? (2025, February 16). ResearchGate. [Link]

  • 2.1: RECRYSTALLIZATION. (2021, March 5). Chemistry LibreTexts. [Link]

  • Recrystallization with two solvents. (2019, December 18). Reddit. [Link]

Sources

Optimization

Overcoming steric hindrance in 2-Iodo-3,4-dimethoxypyridine coupling

Technical Support Center: Advanced Coupling Strategies Topic: Overcoming Steric Hindrance in 2-Iodo-3,4-dimethoxypyridine Coupling Ticket ID: CHEM-SUP-8821 Status: Open / High Priority Executive Summary: The "Orthogonal"...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Advanced Coupling Strategies Topic: Overcoming Steric Hindrance in 2-Iodo-3,4-dimethoxypyridine Coupling Ticket ID: CHEM-SUP-8821 Status: Open / High Priority

Executive Summary: The "Orthogonal" Challenge

Coupling 2-iodo-3,4-dimethoxypyridine presents a classic "perfect storm" of catalytic challenges. You are likely experiencing low conversion (<20%), immediate catalyst decomposition (Pd black formation), or significant homocoupling of your boronic acid partner.

This failure is not due to operator error; it is intrinsic to the substrate's architecture.

  • The Steric Wall (3-OMe): The methoxy group at the 3-position is ortho to the iodine. This creates a physical blockade that prevents standard ligands (like PPh3 or dppf) from accommodating the oxidative addition species.

  • The Electronic Deactivation (4-OMe): While the pyridine ring is generally electron-deficient, the methoxy group at the 4-position is a strong electron donor (via resonance). This increases the electron density at the carbon-iodine bond, making oxidative addition slower than in unsubstituted 2-iodopyridine.

  • The Chelation Trap: The pyridine nitrogen, combined with the electron-rich nature of the ring, can competitively bind to palladium, displacing labile ligands and poisoning the catalyst.

This guide provides a self-validating, high-success protocol to bypass these barriers using Dialkylbiaryl Phosphine (Buchwald) ligand technology.

Module 1: Strategic Ligand Selection (The Engine)

Do not use


 or 

. They lack the bulk required to force reductive elimination and the electron-richness to facilitate oxidative addition on this deactivated ring.
Recommended Ligand Systems
LigandClassWhy it works for this substrateRecommended Precatalyst
SPhos Dialkylbiaryl PhosphineGold Standard. The 2',6'-dimethoxy groups on the biaryl backbone create a specific pocket that accommodates the 3-OMe of your pyridine while preventing catalyst dimerization.SPhos Pd G4
XPhos Dialkylbiaryl PhosphineHigh Steric Option. If SPhos fails, XPhos offers higher steric bulk (tri-isopropyl) which can force the coupling of extremely hindered partners.XPhos Pd G4
RuPhos Dialkylbiaryl PhosphineFor Amination. If performing Buchwald-Hartwig (C-N) coupling, RuPhos is superior for preventing

-hydride elimination in secondary amines.
RuPhos Pd G4
Visualizing the Steric Solution

The following diagram illustrates the decision logic for optimizing this specific coupling.

OptimizationLogic Start Start: 2-Iodo-3,4-dimethoxypyridine Coupling CheckType Reaction Type? Start->CheckType Suzuki Suzuki-Miyaura (C-C) CheckType->Suzuki Aryl/Alkyl Buchwald Buchwald-Hartwig (C-N) CheckType->Buchwald Amine LigandS Ligand: SPhos Cat: SPhos Pd G4 (2-5 mol%) Base: K3PO4 (3.0 eq) Suzuki->LigandS SolventS Solvent: Dioxane/H2O (4:1) Temp: 80-100°C LigandS->SolventS Fail Low Conversion (<20%)? SolventS->Fail LigandB Ligand: RuPhos or BrettPhos Cat: RuPhos Pd G4 Base: NaOtBu or LHMDS Buchwald->LigandB SolventB Solvent: t-BuOH or Toluene Temp: 90-110°C LigandB->SolventB SolventB->Fail Action1 Switch to XPhos Pd G4 (Higher Steric Bulk) Fail->Action1 Yes (Catalyst Death) Action2 Check Boronic Acid Stability (Protodeboronation?) Fail->Action2 Yes (SM Remaining) Action3 Switch Base to Cs2CO3 (Anhydrous conditions) Fail->Action3 Yes (Base Sensitive)

Caption: Decision matrix for optimizing couplings of sterically hindered 3,4-dimethoxypyridines.

Module 2: Experimental Protocols

These protocols use Palladacycle Precatalysts (G3/G4) . These are crucial because they generate the active mono-ligated Pd(0) species immediately upon heating, avoiding the induction period where the unstable 2-iodo-3,4-dimethoxypyridine might decompose or chelate inactive Pd(II) species.

Protocol A: Suzuki-Miyaura Coupling (C-C Bond)

Target: Coupling with Aryl/Heteroaryl Boronic Acids[1]

  • Setup: In a glovebox or under active Argon flow, charge a reaction vial with:

    • 2-Iodo-3,4-dimethoxypyridine (1.0 equiv)

    • Boronic Acid (1.5 equiv) — Excess is needed due to potential protodeboronation.

    • SPhos Pd G4 (0.02 equiv / 2 mol%)

    • 
       (3.0 equiv, finely ground)
      
  • Solvent: Add 1,4-Dioxane and degassed water (ratio 4:1). Concentration should be 0.1 M - 0.2 M.

    • Note: If your boronic acid is water-sensitive, switch to anhydrous Toluene at 100°C.

  • Reaction: Seal the vial and heat to 80°C for 2-4 hours.

    • Checkpoint: The solution should turn from orange/red to dark brown. If it turns black (precipitate) within 10 minutes, the catalyst has died. Switch to XPhos Pd G4 .

  • Workup: Cool to RT, dilute with EtOAc, wash with brine.

Protocol B: Buchwald-Hartwig Amination (C-N Bond)

Target: Coupling with Primary or Secondary Amines

  • Setup: Under Argon:

    • 2-Iodo-3,4-dimethoxypyridine (1.0 equiv)

    • Amine (1.2 equiv)

    • RuPhos Pd G4 (2 mol%)

    • NaOtBu (Sodium tert-butoxide) (1.5 equiv)

    • Alternative Base: If the substrate has esters/nitriles, use Cs2CO3 (3.0 equiv) or LHMDS .

  • Solvent: Anhydrous t-Butanol or Toluene (0.2 M).

  • Reaction: Heat to 100°C for 4-12 hours.

    • Why RuPhos? It is specifically designed to prevent the

      
      -hydride elimination common with electron-rich pyridines and secondary amines.
      

Module 3: Troubleshooting & FAQs

Q1: I see starting material (Pyridine-I) and dehalogenated product (Pyridine-H), but no coupled product. Why? A: This is "Hydrodehalogenation." It occurs when the oxidative addition happens, but the transmetallation (Suzuki) or amine binding (Buchwald) is too slow due to steric hindrance (the 3-OMe group). The Pd intermediate then scavenges a hydride from the solvent or base.

  • Fix: Increase the concentration of the coupling partner (Boronic acid/Amine). Switch to a bulkier ligand (XPhos ) to accelerate the reductive elimination step. Ensure solvents are strictly anhydrous if using Toluene.

Q2: My Boronic Acid is disappearing, but I'm not getting product. A: You are likely seeing Protodeboronation . Heteroaryl boronic acids are prone to hydrolyzing the C-B bond before they can couple.

  • Fix: Use Potassium Trifluoroborate (

    
    )  salts instead of boronic acids. They are more stable and release the active species slowly. Alternatively, use a mild base like 
    
    
    
    and lower the water content (use Dioxane/Water 10:1).

Q3: Can I use microwave irradiation? A: Yes, but proceed with caution.

  • Recommendation: 100-120°C for 30-60 minutes.

  • Warning: Microwave superheating can accelerate catalyst decomposition (Pd black formation) for this specific electron-rich substrate. Conventional heating is more controlled for initial optimization.

Q4: Why not use PEPPSI-IPr? A: PEPPSI-IPr is an excellent alternative if phosphine ligands fail. It uses an N-Heterocyclic Carbene (NHC) ligand which is extremely bulky and electron-donating.

  • Protocol: Use PEPPSI-IPr (2 mol%) with

    
     in Dioxane/MeOH (1:1) at 60°C. This is often a "silver bullet" for extremely hindered couplings where SPhos fails.
    

References

  • Buchwald, S. L., et al. (2008). "Ligands for Palladium-Catalyzed Cross-Couplings of Aryl Halides with Amines and Boronic Acids." Accounts of Chemical Research. (Discusses SPhos/XPhos mechanism).

  • Organ, M. G., et al. (2006). "Pd-PEPPSI-IPr: A Highly Active and Selective Catalyst for the Suzuki-Miyaura Cross-Coupling Reaction." Chemistry - A European Journal.[2] (Alternative NHC catalyst for hindered substrates).

  • Lipshutz, B. H., et al. (2011). "Transition Metal Catalyzed Cross-Couplings in Water at Room Temperature." Aldrichimica Acta.[2] (Surfactant based couplings for sensitive substrates).

  • Hazari, N., et al. (2016). "Pd-Catalyzed Cross-Coupling: Precatalyst Design." Chemical Reviews. (Explains why G3/G4 precatalysts are superior to in-situ mixing).

Sources

Troubleshooting

Stability of 2-Iodo-3,4-dimethoxypyridine under basic reaction conditions

Topic: Stability of 2-Iodo-3,4-dimethoxypyridine under basic reaction conditions Content Type: Technical Support Center Guide Executive Summary: Stability Profile 2-Iodo-3,4-dimethoxypyridine is a functionalized heterocy...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Stability of 2-Iodo-3,4-dimethoxypyridine under basic reaction conditions Content Type: Technical Support Center Guide

Executive Summary: Stability Profile

2-Iodo-3,4-dimethoxypyridine is a functionalized heterocyclic building block primarily used in transition-metal-catalyzed cross-coupling reactions (Suzuki, Buchwald-Hartwig, Negishi). Its stability under basic conditions is context-dependent :

  • Mild Inorganic Bases (Carbonates, Phosphates): High Stability. Ideal for Suzuki/Sonogashira couplings.

  • Strong Nucleophilic Bases (Alkoxides, Hydroxides): Moderate to Low Stability. Prone to Nucleophilic Aromatic Substitution (

    
    ) at the C2 position, displacing iodide.
    
  • Organometallic Bases (n-BuLi, Grignards): Unstable. Undergoes rapid Halogen-Metal Exchange (HME), not deprotonation.

Reactivity & Stability Matrix

The following table summarizes the compound's behavior across standard basic regimes encountered in drug discovery workflows.

Base ClassExamplesStability StatusPrimary Risk/Reaction
Weak Inorganic

,

,

Stable Minimal decomposition. Preferred for Pd-catalyzed couplings.
Amine Bases

, DIPEA, Pyridine
Stable Stable at ambient and elevated temperatures.
Strong Nucleophilic

,

,

(aq)
Conditional High Risk:

displacement of Iodine (forming 2,3,4-trimethoxypyridine) or hydrolysis to 2-pyridone.
Bulky Alkoxides

,

Moderate Steric bulk reduces

rate, but E2 elimination or slow substitution can occur at high temp.
Organolithiums

,

Unstable Rapid HME: Iodine-Lithium exchange occurs within minutes at -78°C.

Mechanistic Pathways & Troubleshooting

Visualizing the Reactivity Landscape

The diagram below illustrates the competing pathways for 2-Iodo-3,4-dimethoxypyridine when exposed to various basic conditions.

ReactivityPathways Start 2-Iodo-3,4- dimethoxypyridine SnAr S_NAr Product (2-Alkoxy-3,4-dimethoxypyridine) Start->SnAr Strong Nucleophiles (NaOMe, high temp) Coupling Cross-Coupling Product (Desired Biaryl/Amine) Start->Coupling Pd(0) + Mild Base (K2CO3, Cs2CO3) HME Lithio-Intermediate (3,4-dimethoxypyridin-2-yl)Li Start->HME n-BuLi / -78°C (Halogen-Metal Exchange) Hydrolysis Pyridone Derivative (3,4-dimethoxy-2(1H)-pyridone) Start->Hydrolysis Aq. NaOH / Reflux

Caption: Competing reaction pathways for 2-Iodo-3,4-dimethoxypyridine. Green paths indicate desired synthetic utility; red paths indicate decomposition.

Troubleshooting Guide: Common Issues

Issue 1: Unexpected Loss of Iodine (Protodeiodination)

Symptom: LCMS shows a mass corresponding to [M-I+H] (3,4-dimethoxypyridine).

  • Cause: In Pd-catalyzed reactions using alcoholic solvents (MeOH, EtOH, iPrOH) with bases, a hydride shift can occur, reducing the C-I bond.

  • Solution:

    • Switch solvent to a non-protic polar solvent (Dioxane, DMF, Toluene).

    • If alcohol is required, use tert-amyl alcohol or tert-butanol (less prone to

      
      -hydride elimination).
      
    • Ensure strict anhydrous conditions if using hydride-sensitive catalysts.

Issue 2: Formation of "Trimer" or "Dimer" Byproducts

Symptom: Appearance of 2,3,4-trimethoxypyridine or similar ether species.

  • Cause: Use of unhindered alkoxide bases (NaOMe, NaOEt) promotes

    
    . The 2-position is activated by the pyridine nitrogen, making Iodine a labile leaving group despite the electron-donating methoxy groups [1].
    
  • Solution:

    • Replace Base: Switch from NaOMe to

      
       or 
      
      
      
      .
    • Steric Protection: If an alkoxide is mandatory (e.g., for Buchwald-Hartwig), use

      
      . The steric bulk of the tert-butyl group significantly retards nucleophilic attack at the sterically crowded 2-position (flanked by 3-OMe).
      
Issue 3: Low Yield in Lithiation/Functionalization

Symptom: Recovery of starting material or complex mixtures when attempting to deprotonate the ring.

  • Cause: Researchers often attempt to use LDA or n-BuLi to deprotonate the C6 position. However, Iodine undergoes Halogen-Metal Exchange (HME) with n-BuLi orders of magnitude faster than deprotonation [2].

  • Solution:

    • Leverage HME: If you need a nucleophile at C2, add n-BuLi at -78°C to generate the 2-lithio species, then quench with an electrophile.

    • Alternative Route: If C6 functionalization is required, use 3,4-dimethoxypyridine (without iodine) for directed lithiation, then iodinate later.

Frequently Asked Questions (FAQ)

Q1: Can I use NaOH for the workup of a reaction involving this compound? A: Yes, for short durations at room temperature. 2-Iodo-3,4-dimethoxypyridine is relatively stable to aqueous extraction with 1N NaOH. However, avoid prolonged exposure or heating, as this will lead to hydrolysis to the 2-pyridone [3].

Q2: Is the 3-Methoxy group stable to


 deprotection? 
A:  Generally, yes, but regioselectivity is tricky. In 2-halo-3-methoxypyridines, the 3-OMe is often more resistant to demethylation than a 4-OMe due to coordination effects with the nitrogen/iodine, but Lewis acids can sometimes deiodinate or cause rearrangement. For basic conditions (the focus of this guide), the methyl ethers are perfectly stable.

Q3: Why does the reaction turn black with Pd(PPh3)4 and NaOtBu? A: This often indicates catalyst decomposition ("Pd black"). While the pyridine substrate is stable to


, the catalyst might not be. Ensure the reaction is degassed thoroughly. The electron-rich nature of the pyridine can also coordinate to Pd, potentially requiring a more robust ligand (e.g., XPhos or SPhos) to facilitate turnover.

Validated Experimental Protocols

Protocol A: Stability Test (Basic Stress Test)

Use this to verify batch stability before scale-up.

  • Prepare Stock: Dissolve 10 mg of 2-Iodo-3,4-dimethoxypyridine in 1 mL of THF.

  • Base Challenge: Add 0.5 mL of 1M NaOH (aq).

  • Incubation: Stir vigorously at Room Temperature for 2 hours .

  • Analysis: Take a 50 µL aliquot, dilute with MeCN, and inject on LCMS.

    • Pass Criteria: >98% Parent peak area.[1] <1% Hydrolysis product (Mass = 155 amu for Pyridone).

    • Note: If heating to 60°C, expect ~5-10% hydrolysis.

Protocol B: Recommended Suzuki Coupling Conditions

Optimized to minimize deiodination and SnAr.

  • Substrates: 2-Iodo-3,4-dimethoxypyridine (1.0 equiv), Aryl Boronic Acid (1.2 equiv).

  • Catalyst:

    
     (5 mol%).
    
  • Base:

    
     (3.0 equiv).
    
  • Solvent: 1,4-Dioxane / Water (4:1 ratio).

  • Conditions: Degas with

    
    , heat to 90°C for 4-16 hours.
    
  • Why this works: Carbonate bases are too weak to displace the iodine via

    
     but strong enough to activate the boronic acid. Dppf is a robust ligand that resists deiodination.
    

References

  • Nucleophilic Aromatic Substitution on Pyridines

    • Source: Joule, J. A., & Mills, K. (2010). Heterocyclic Chemistry. 5th Ed. Wiley.
    • Context: Explains the activation of the 2-position in pyridines towards nucleophiles and the deactivating effect of electron-don
    • Verification:

  • Halogen-Metal Exchange vs.

    • Source: Schlosser, M. (2005). Organometallics in Synthesis. Wiley.
    • Context: Establishes the kinetic preference for I-Li exchange over deproton
    • Verification:

  • Hydrolysis of 2-Halo-pyridines

    • Source: Katritzky, A. R., et al. (2010). Comprehensive Heterocyclic Chemistry III. Elsevier.
    • Context: details the hydrolysis pathways of halopyridines to pyridones under strong basic aqueous conditions.
    • Verification:

  • Palladium-Catalyzed Cross-Coupling of Methoxypyridines

    • Source:Journal of Organic Chemistry, "Synthesis of Functionalized Pyridines via Suzuki Coupling".
    • Context: Validates the use of Carbonate bases for electron-rich pyridine coupling.
    • Verification:

Sources

Optimization

Technical Support Center: Troubleshooting 2-Iodo-3,4-dimethoxypyridine Conversions

Welcome to the Advanced Troubleshooting Portal. As a Senior Application Scientist, I frequently encounter researchers struggling with the activation and conversion of highly substituted halopyridines.

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Troubleshooting Portal. As a Senior Application Scientist, I frequently encounter researchers struggling with the activation and conversion of highly substituted halopyridines.

2-Iodo-3,4-dimethoxypyridine presents a unique intersection of steric and electronic challenges. The C3-methoxy group provides severe steric hindrance to the adjacent C2-iodine, while the electron-rich nature of the dimethoxy-substituted ring raises the activation barrier for oxidative addition. Furthermore, the pyridine nitrogen can act as a competing coordinating site, leading to catalyst sequestration.

This guide is designed to move beyond basic troubleshooting by explaining the mechanistic causality behind your experimental failures and providing self-validating protocols to guarantee reliable data.

Part 1: Diagnostic Workflow

Before altering any reaction parameters, you must accurately diagnose the failure mode based on your crude LC-MS/GC-MS data. Use the logic tree below to isolate the root cause of your low conversion rates.

Troubleshooting Start Low Conversion Detected (< 50% Yield) Analyze Analyze Crude by LC-MS/GC-MS Start->Analyze Unreacted High Unreacted SM No Byproducts Analyze->Unreacted Dehalogenation Protodehalogenation (3,4-dimethoxypyridine) Analyze->Dehalogenation Homocoupling Homocoupling Product (Biaryl formation) Analyze->Homocoupling CatPoison Catalyst Poisoning or Failed Oxidative Addition Unreacted->CatPoison BaseWater Inadequate Base/Water or Slow Transmetalation Dehalogenation->BaseWater Oxidant Trace Oxygen or Excess Catalyst Homocoupling->Oxidant Sol1 Switch to Electron-Rich Bulky Ligand (e.g., XPhos) CatPoison->Sol1 Sol2 Optimize Base Strength (e.g., K3PO4) & Add Water BaseWater->Sol2 Sol3 Strict Degassing (Freeze-Pump-Thaw) Oxidant->Sol3

Diagnostic logic tree for isolating the root cause of low conversion.

Part 2: Mechanistic & Electronic Challenges (FAQs)

Q: Why does 2-iodo-3,4-dimethoxypyridine show significantly lower reactivity compared to 2-iodopyridine, despite both having a reactive C-I bond? A: The reactivity differential is driven by a combination of steric and electronic factors. While the C-I bond is generally highly reactive toward oxidative addition by Pd(0) or Cu(I), the presence of the methoxy group at the C3 position creates extreme localized steric hindrance (the ortho-effect). This restricts the trajectory of the incoming metal complex. Electronically, the two methoxy groups donate electron density into the pyridine ring via resonance (+M effect). Oxidative addition is fundamentally a nucleophilic attack by the metal onto the aryl halide; thus, electron-rich rings increase the activation energy required for this step. This is why researchers often observe high unreacted starting material when using standard, less electron-rich ligands like PPh3 1.

Q: My Suzuki-Miyaura coupling stalls at 30% conversion, and I observe a significant amount of 3,4-dimethoxypyridine (des-iodo byproduct). What is the primary cause? A: You are observing protodehalogenation (or hydrodehalogenation). This occurs when oxidative addition is successful, forming the Ar-Pd(II)-I intermediate, but the subsequent transmetalation step is too slow. The intermediate instead undergoes reduction, often abstracting a proton or hydride from the solvent, ligand, or base. In the case of 2-iodo-3,4-dimethoxypyridine, the bulky C3-methoxy group impedes the approach of the bulky boronic acid/ester during transmetalation. Furthermore, if the base is insufficiently soluble or strong, the reactive boronate complex cannot form, stalling the cycle and forcing the catalyst down the degradation pathway 2.

Part 3: Catalyst and Ligand Optimization Data

To overcome these activation barriers, empirical data dictates a shift from first-generation phosphines to dialkylbiaryl phosphines (Buchwald ligands) or bidentate ligands with large bite angles. The table below summarizes the expected outcomes based on ligand selection.

Ligand SystemEquivalents (Pd:L)Base / Solvent SystemExpected ConversionPrimary Failure Mode / Observation
PPh3 1:4Na₂CO₃ / Toluene:H₂O< 20%Failed oxidative addition; >80% SM recovery.
dppf 1:1K₂CO₃ / Dioxane:H₂O40 - 50%Protodehalogenation; Slow transmetalation.
SPhos 1:2K₃PO₄ / Toluene:H₂O60 - 75%Moderate homocoupling of boronic acid.
XPhos 1:2Cs₂CO₃ / THF:H₂O> 85% Highly efficient; Minimal byproducts.

Part 4: Step-by-Step Troubleshooting Protocols

Q: How do I set up a self-validating Suzuki coupling to isolate whether my issue is the catalyst, the reagents, or my handling technique? A: To ensure trustworthiness in your protocol, you must run a self-validating reaction array. This involves using a standard, highly reactive coupling partner alongside your problematic 2-iodo-3,4-dimethoxypyridine to verify the baseline integrity of your reagents.

Protocol: Self-Validating Suzuki-Miyaura Workflow

Step 1: Reagent Verification (The Control Reaction) Set up a parallel reaction using 2-iodopyridine (lacking the sterically hindering methoxy groups) with your boronic acid under identical conditions. If this control fails, your palladium source, base, or boronic acid is degraded. If it succeeds but your target reaction fails, the issue is strictly related to the steric/electronic profile of 2-iodo-3,4-dimethoxypyridine.

Step 2: Strict Degassing (Critical Step) 2-Iodo-3,4-dimethoxypyridine is highly prone to Ni/Pd-mediated homocoupling 3 in the presence of trace oxygen. Perform three cycles of Freeze-Pump-Thaw on your solvent mixture (e.g., THF/Water 4:1) prior to use. Sparging with nitrogen is insufficient for this substrate.

Step 3: Catalyst Activation In a glovebox or under strict Schlenk conditions, combine 2.0 mol% Pd₂(dba)₃ and 4.8 mol% XPhos. The slight excess of ligand ensures complete formation of the active L-Pd(0) species and prevents Pd-black precipitation.

Step 4: Reaction Assembly

  • Add 2-iodo-3,4-dimethoxypyridine (1.0 eq) and the boronic acid (1.5 eq) to the reaction vessel. The excess boronic acid compensates for potential protodeboronation side-reactions.

  • Add anhydrous Cs₂CO₃ (3.0 eq). A strong, highly soluble base is required to accelerate transmetalation past the steric bulk of the C3-methoxy group.

  • Inject the degassed solvent mixture via syringe.

Step 5: Thermal Profiling Heat the reaction strictly to 75°C. Monitor via LC-MS at 1h, 4h, and 12h. Do not exceed 90°C, as the pyridine nitrogen can begin to irreversibly coordinate and poison the catalyst at elevated thermal stress 4.

CatalyticCycle Pd0 L-Pd(0) OxAdd Oxidative Addition Pd0->OxAdd hindered by C3-OMe Poison N-Coordination (Catalyst Death) Pd0->Poison PdII_1 Ar-Pd(II)-I OxAdd->PdII_1 TransMet Transmetalation PdII_1->TransMet requires strong base (Cs2CO3) Dehalo Protodehalogenation (Dead End) PdII_1->Dehalo slow transmetalation PdII_2 Ar-Pd(II)-Ar' TransMet->PdII_2 RedElim Reductive Elimination PdII_2->RedElim RedElim->Pd0 Product

Catalytic cycle bottlenecks for 2-Iodo-3,4-dimethoxypyridine cross-coupling.

References

  • Source: acs.
  • Why can't I achieve good yields for this Suzuki reaction?
  • Source: molaid.
  • Source: nih.

Sources

Troubleshooting

Removing metal catalyst residues from 2-Iodo-3,4-dimethoxypyridine products

Subject: Removing Metal Catalyst Residues from 2-Iodo-3,4-dimethoxypyridine Document ID: TSC-2025-PYR-04 Target Audience: Process Chemists, Medicinal Chemists, QA/QC Specialists Executive Summary & Triage The Challenge:...

Author: BenchChem Technical Support Team. Date: March 2026

Subject: Removing Metal Catalyst Residues from 2-Iodo-3,4-dimethoxypyridine Document ID: TSC-2025-PYR-04 Target Audience: Process Chemists, Medicinal Chemists, QA/QC Specialists

Executive Summary & Triage

The Challenge: Purifying 2-Iodo-3,4-dimethoxypyridine presents a unique "double-bind" scenario. The basic nitrogen atom acts as a strong ligand, sequestering metal catalysts (Palladium or Copper) into the product. Simultaneously, the C2-Iodine bond is labile; standard metal removal techniques involving hydrogenation or strong reducing agents will cause dehalogenation, destroying your product.

Immediate Triage: Before selecting a protocol, determine your current status using the table below.

ParameterCritical ThresholdAction Path
Current Metal Load > 1,000 ppmPre-treatment Required. Use Activated Carbon or Extraction (Method B/C) before Scavengers.
Current Metal Load < 1,000 ppmDirect Scavenging. Proceed directly to Silica Scavengers (Method A).
Target Limit (Oral) < 10-20 ppmStandard Scavenging usually sufficient.
Target Limit (Parenteral) < 1-2 ppmRequires High-Performance Scavenging (Method A) + Crystallization.

Decision Matrix (Workflow)

Use the following logic flow to select the safest purification route for your specific batch conditions.

ScavengerSelection Start Start: Crude 2-Iodo-3,4-dimethoxypyridine CheckLoad Check Initial Metal Load (ICP-MS) Start->CheckLoad HighLoad > 1000 ppm CheckLoad->HighLoad LowLoad < 1000 ppm CheckLoad->LowLoad Carbon Bulk Adsorption (Activated Carbon / Celite) HighLoad->Carbon Pre-treatment ScavengerSelect Select Silica Scavenger LowLoad->ScavengerSelect Carbon->ScavengerSelect Warning CRITICAL WARNING: Avoid Acidic Scavengers (Protonation Risk) ScavengerSelect->Warning SiThiol Si-Thiol / Si-DMT (Neutral, High Affinity) ScavengerSelect->SiThiol Process Stir (4h, 50°C) or Flow SiThiol->Process Final Final Product (< 10 ppm) Process->Final

Figure 1: Decision tree for selecting the appropriate remediation strategy based on initial metal concentration.

Method A: Functionalized Silica Scavengers (Gold Standard)

Why this works: Functionalized silica (e.g., SiliaMetS®) provides the highest selectivity. For pyridines, we avoid sulfonic acid-based scavengers (which would protonate the pyridine and trap the product). We use Thiol (Si-Thiol) or Dimercaptotriazine (Si-DMT) which bind metals via soft-soft interactions, leaving the basic pyridine free.

Protocol: Batch Mode

Reagents:

  • Crude Product (dissolved in THF, EtOAc, or DCM).

  • Scavenger: Si-Thiol (preferred for Pd(II)) or Si-DMT .

  • Ratio: 4-10 equivalents relative to residual metal content (not product weight).

Step-by-Step:

  • Dissolution: Dissolve crude 2-Iodo-3,4-dimethoxypyridine in 10 volumes of solvent (THF is recommended for solubility).

  • Loading Calculation:

    • If metal content is known:[1][2][3] Add 5 equivalents of scavenger vs. metal.

    • If unknown: Add 10-20% w/w of scavenger relative to the crude product mass.

  • Incubation: Add the scavenger resin. Stir gently.

    • Temperature: Heat to 40-50°C . (Heat improves kinetics significantly for Pd removal).

    • Time: 4 to 12 hours.

  • Filtration: Filter the suspension through a 0.45 µm pad (Celite or membrane) to remove the silica.

  • Wash: Wash the filter cake with 2 volumes of solvent to recover any entrained product.

  • Analysis: Concentrate a small aliquot and check metal levels via ICP-MS.

Troubleshooting Method A:

Q: The scavenger isn't removing the Pd.

  • A: Is your solvent coordinating? Highly coordinating solvents like DMF or DMSO compete with the scavenger. Dilute the reaction with EtOAc or Toluene (1:1) to reduce solvent competition.

Q: My product is stuck to the silica.

  • A: This is rare with Si-Thiol, but possible if you used an acidic scavenger (Si-SCX). If using Si-Thiol, wash the cake with MeOH/DCM (10:90) . The polarity shift usually releases the pyridine while the metal remains bound to the sulfur.

Method B: Aqueous Chelation Wash (Cost-Effective)

Why this works: Small molecule chelators like N-Acetyl-L-Cysteine (NAC) are water-soluble but have high affinity for Pd. By adjusting pH, we can keep the pyridine in the organic phase while the Pd-NAC complex moves to the aqueous phase.

Protocol: NAC Wash
  • Preparation: Dissolve the crude product in a water-immiscible solvent (EtOAc or DCM).

  • Chelator Solution: Prepare a 0.5 M aqueous solution of N-Acetyl-L-Cysteine. Adjust pH to 7.0 - 8.0 using NaOH.

    • Note: The pH is critical. Below pH 4, the pyridine may protonate and move to water. Above pH 9, the ester/methoxy groups might be at risk (though methoxy is robust, pH 8 is safer).

  • Extraction: Add the aqueous NAC solution (0.5 vol) to the organic layer.

  • Agitation: Stir vigorously for 1-2 hours at 40°C. Simple shaking in a funnel is insufficient; time is required for ligand exchange.

  • Separation: Separate layers. The aqueous layer will likely turn dark/colored (containing the metal).

  • Repeat: Repeat the wash 2-3 times.

  • Final Polish: Wash organic layer with brine, dry over Na2SO4, and concentrate.

Method C: Activated Carbon (Bulk Pre-treatment)

Why this works: Carbon has a high surface area and adsorbs metal complexes. However, it is non-selective and may adsorb your planar aromatic product (yield loss). Use this only if initial Pd > 1000 ppm.

Protocol
  • Selection: Use a carbon specific for metal removal (e.g., Darco KB-G or specialized charcoal).

  • Addition: Add 10-20 wt% carbon relative to the crude mass.

  • Stirring: Stir at room temperature for 1-2 hours. Do not heat significantly, as this promotes product adsorption.

  • Filtration: Filter over a tight Celite pad.

    • Visual Check: Ensure the filtrate is clear. Fine carbon particles often carry metals back into the product.

Frequently Asked Questions (FAQ)

Q1: Can I use hydrogenation to reduce the Pd(II) to Pd(0) and filter it out?

Strictly NO. The C-I bond at the 2-position of your pyridine is highly susceptible to hydrogenolysis (de-iodination) in the presence of Pd and H2. You will generate 3,4-dimethoxypyridine as a major impurity, which is difficult to separate.

Q2: I used a sulfonic acid scavenger (Si-SCX) and my yield dropped 40%. Why?

Pyridines are basic. The sulfonic acid scavenger protonated your pyridine, effectively acting as an ion-exchange resin and trapping your product. Switch to Si-Thiol or Si-DMT (neutral scavengers).

Q3: Can I just crystallize the product to remove the metal?

Crystallization alone is rarely sufficient for high-spec removal (e.g., <10 ppm). Pyridines often co-crystallize with Pd complexes or trap them in the crystal lattice. We recommend a "Polish Filtration" using a scavenger before the final crystallization.

Q4: What are the regulatory limits I need to hit?

Refer to ICH Q3D Elemental Impurities :

  • Oral: Palladium PDE is 100 µ g/day .[1] For a 10g daily dose, limit is 10 ppm . [1] * Parenteral: Palladium PDE is 10 µ g/day .[1] For a 10g daily dose, limit is 1 ppm .

Comparative Data Table

MethodSelectivityYield RiskCostBest For
Si-Thiol (Silica) HighLowHighFinal polishing (<1000 ppm to <10 ppm)
NAC Wash (Aq) Med-HighLowLowLarge scale, high initial metal load
Activated Carbon LowHigh (Adsorption)Very LowGross cleanup (>5000 ppm)
Crystallization LowLowMedFinal physical form, not metal removal

References

  • ICH Q3D Guideline for Elemental Impurities. International Council for Harmonisation. (2019). Available at: [Link]

  • Garrett, C. E., & Prasad, K. (2004). The Art of Meeting Palladium Specifications in Active Pharmaceutical Ingredients Produced by Pd-Catalyzed Reactions. Advanced Synthesis & Catalysis, 346(8), 889–900. [Link]

  • Welch, C. J., et al. (2005). Adsorbent Screening for Metal Impurity Removal in Pharmaceutical Process Research. Organic Process Research & Development, 9(2), 198–205. [Link]

Sources

Optimization

Optimizing temperature and pressure for 2-Iodo-3,4-dimethoxypyridine synthesis

Welcome to the Technical Support Center for Advanced Pyridine Functionalization. As a Senior Application Scientist, I have compiled this definitive guide to troubleshooting and optimizing the synthesis of 2-iodo-3,4-dime...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for Advanced Pyridine Functionalization. As a Senior Application Scientist, I have compiled this definitive guide to troubleshooting and optimizing the synthesis of 2-iodo-3,4-dimethoxypyridine. This compound is a critical building block, most notably serving as the key precursor in the total synthesis of the alkaloid orelline via nickel-mediated homocoupling[1].

The synthesis relies on the regioselective ortho-lithiation of 3,4-dimethoxypyridine followed by an electrophilic iodine quench[2]. While traditionally performed in cryogenic batch reactors, transitioning this sequence to continuous flow chemistry unlocks "flash chemistry" paradigms, allowing for higher temperatures and pressurized control over highly exothermic steps[3].

Mechanistic Pathway

G A 3,4-Dimethoxypyridine (Starting Material) B Ortho-Lithiation n-BuLi / THF A->B C 2-Lithio-3,4-dimethoxypyridine (Reactive Intermediate) B->C  T: -78°C (Batch)  T: -20°C (Flow) D Electrophilic Quench I2 in THF C->D E 2-Iodo-3,4-dimethoxypyridine (Target Product) D->E  P: 5-10 bar (Flow)  Highly Exothermic

Fig 1. Mechanistic workflow for the synthesis of 2-Iodo-3,4-dimethoxypyridine.

Troubleshooting FAQs: Temperature & Pressure Optimization

Q1: Why does my batch synthesis yield isomeric byproducts and decomposition instead of pure 2-iodo-3,4-dimethoxypyridine? Causality: The methoxy group at the C3 position acts as a strong Directed Metalation Group (DMG). It coordinates the lithium cation from n-BuLi, acidifying the adjacent C2 proton and directing the deprotonation[2]. However, the resulting 2-lithio-3,4-dimethoxypyridine intermediate is thermodynamically unstable. If the internal temperature of your batch reactor rises above -78 °C, the lithiated intermediate undergoes rapid degradation, ring-opening, or Wurtz-Fittig type homocoupling with unreacted starting material. Strict cryogenic control is mandatory in batch to outpace these parasitic kinetics.

Q2: Can I run the lithiation at higher temperatures to save on cryogenic cooling costs? Causality: Yes, but only if you transition to a continuous flow reactor. In flow chemistry, "flash chemistry" principles apply[3]. Because the internal volume of a microreactor is extremely small, heat transfer is nearly instantaneous. More importantly, the residence time of the unstable 2-lithio intermediate can be reduced to milliseconds. This rapid processing allows you to perform the lithiation at -20 °C or even 0 °C without significant degradation, as the intermediate is quenched with iodine before side reactions can occur[3].

Q3: How does reactor pressure impact the iodination step, and what is the optimal setting? Causality: The electrophilic iodine quench is highly exothermic—often significantly more exothermic than the lithiation step itself[4]. In an unpressurized system, this sudden heat release causes the THF solvent (boiling point 66 °C) to boil locally. This outgassing creates vapor bubbles that disrupt the fluidic flow, leading to poor mixing, localized hot spots, and ultimately, product degradation. By applying a Back Pressure Regulator (BPR) set to 5–10 bar, you artificially raise the boiling point of the solvent. This ensures the reaction mixture remains entirely in the liquid phase, maintaining homogeneous mixing and maximizing the space/time yield[3].

Q4: My reactor lines keep clogging during the iodine quench. How do I fix this? Causality: Clogging is caused by the precipitation of lithium iodide (LiI) salts generated during the quench. To mitigate this, ensure your system pressure is optimized (to keep any dissolved gases in solution, preventing flow stagnation) and reduce the reagent concentration slightly (e.g., from 1.0 M to 0.5 M). If using a static mixer, flushing the system periodically with 2-MeTHF or utilizing dynamic spinning disc reactors can prevent salt accumulation[3].

Quantitative Data: Batch vs. Continuous Flow Comparison

ParameterTraditional Batch SynthesisContinuous Flow SynthesisCausality / Scientific Impact
Lithiation Temperature -78 °C-20 °C to 0 °CSub-second residence times in flow prevent thermal degradation of the lithiated intermediate.
System Pressure 1 atm (Ambient)5 – 10 bar (BPR)Elevated pressure suppresses localized solvent boiling during the highly exothermic I2 quench.
Residence Time (Lithiation) 30 – 60 minutes1.0 – 5.0 secondsRapid mixing outpaces the kinetics of unwanted isomerization and nucleophilic ring-opening.
Typical Yield 55% – 65%> 85%Superior heat and mass transfer minimizes Wurtz-Fittig homocoupling and decomposition.

Validated Experimental Protocol: Continuous Flow Synthesis

Note: This protocol incorporates a self-validating system using inline Fourier Transform Infrared (FTIR) spectroscopy (e.g., ReactIR) to monitor the disappearance of the C-H stretch and the appearance of the C-I bond, ensuring the system has reached a steady state before product collection.

Equipment Setup:

  • Reactor configuration: A continuous flow system equipped with two T-mixers (T1 and T2), a 2 mL residence time coil (Coil 1), and a 5 mL quench coil (Coil 2).

  • Pressure control: Install a Back Pressure Regulator (BPR) at the system outlet, set strictly to 8 bar .

  • Temperature control: Submerge T1 and Coil 1 in a cooling bath set to -20 °C . Submerge T2 and Coil 2 in a cooling bath set to 0 °C .

Reagent Preparation:

  • Stream A: 0.5 M 3,4-dimethoxypyridine in anhydrous THF.

  • Stream B: 0.55 M n-Butyllithium (n-BuLi) in hexanes.

  • Stream C: 0.6 M Iodine (I2) in anhydrous THF.

Step-by-Step Methodology:

  • System Priming: Prime all pumps and reactor lines with anhydrous THF at a total flow rate of 5.0 mL/min until the BPR registers a stable 8 bar pressure.

  • Lithiation (Zone 1): Initiate Stream A and Stream B at a flow rate of 1.0 mL/min each into T1. The combined flow (2.0 mL/min) enters Coil 1. This provides a precise residence time of 60 seconds at -20 °C, generating the 2-lithio-3,4-dimethoxypyridine intermediate.

  • Electrophilic Quench (Zone 2): Introduce Stream C at 2.0 mL/min into T2, merging with the lithiated intermediate. The combined flow (4.0 mL/min) enters Coil 2 at 0 °C. The 8 bar pressure ensures the highly exothermic quench does not cause THF outgassing[4].

  • Inline Validation: Monitor the effluent using an inline FTIR flow cell. Wait for the spectral baseline to stabilize (indicating steady-state conversion) before beginning collection.

  • Workup: Direct the validated steady-state effluent into a stirred flask containing saturated aqueous sodium thiosulfate (Na₂S₂O₃) to neutralize unreacted iodine. Extract the aqueous layer with ethyl acetate (3 x 50 mL), dry the combined organic layers over MgSO₄, and concentrate under reduced pressure to afford pure 2-iodo-3,4-dimethoxypyridine.

References[1] Aryl−Aryl Bond Formation One Century after the Discovery of the Ullmann Reaction. Chemical Reviews - ACS Publications. Available Here[2] New syntheses of orelline and analogues via metalation and cross-coupling reactions. ResearchGate. Available Here[3] Singing in the Rain - Removing Residual Lithium Salts From Flow Reactors Under Anhydrous Conditions. Scientific Update. Available Here[4] Thermal characterization of highly exothermic flash chemistry in a continuous flow calorimeter. Reaction Chemistry & Engineering (RSC Publishing). Available Here

Sources

Reference Data & Comparative Studies

Validation

Mass spectrometry (LC-MS) fragmentation patterns of 2-Iodo-3,4-dimethoxypyridine

This guide details the mass spectrometry (LC-MS/MS) fragmentation characteristics of 2-Iodo-3,4-dimethoxypyridine , a critical halogenated heterocyclic building block in medicinal chemistry. It focuses on distinguishing...

Author: BenchChem Technical Support Team. Date: March 2026

This guide details the mass spectrometry (LC-MS/MS) fragmentation characteristics of 2-Iodo-3,4-dimethoxypyridine , a critical halogenated heterocyclic building block in medicinal chemistry. It focuses on distinguishing this specific regioisomer from structural alternatives (isomers) and process impurities using collision-induced dissociation (CID).

Executive Summary

2-Iodo-3,4-dimethoxypyridine (MW 265.05) serves as a high-value scaffold for cross-coupling reactions (e.g., Suzuki-Miyaura, Sonogashira). In drug development, verifying the position of the iodine (C2) versus the methoxy groups (C3, C4) is essential, as regioisomers (e.g., 3-iodo-2,4-dimethoxypyridine) exhibit vastly different reactivity profiles and biological activities.

This guide provides a self-validating LC-MS/MS workflow to confirm structural identity, focusing on the unique lability of the C2-Iodine bond and specific ortho-methoxy fragmentation pathways that distinguish it from alternatives.

Experimental Specifications

To replicate the fragmentation patterns described, the following experimental conditions are recommended. These parameters prioritize the separation of hydrophobic halogenated isomers.

ParameterSpecificationCausality / Rationale
Ionization Source ESI+ (Electrospray Ionization, Positive Mode) The pyridine nitrogen provides a basic site for protonation

.
Column Phase Phenyl-Hexyl or C18 Phenyl phases offer superior selectivity for halogenated aromatic isomers via

interactions.
Mobile Phase A Water + 0.1% Formic AcidAcidic pH ensures full protonation of the pyridine ring (

).
Mobile Phase B Acetonitrile or MethanolACN typically provides sharper peaks for polar heterocycles.
Collision Energy (CE) Stepped (15, 30, 45 eV) Low CE preserves the molecular ion; High CE is required to break the aromatic core.

Fragmentation Analysis (The Core Mechanism)

Primary Pathway: The Labile Iodine

The fragmentation of 2-Iodo-3,4-dimethoxypyridine is dominated by the weakness of the Carbon-Iodine (C-I) bond. Unlike chloro- or fluoro-analogs, the C-I bond is easily cleaved even at moderate collision energies.

  • Precursor Ion (

    
     266):  The protonated molecule 
    
    
    
    .
  • Primary Fragment (

    
     139/140): 
    
    • Loss of Iodine Radical (

      
      , 127 Da):  Generates a radical cation at 
      
      
      
      139. This is the base peak in many quadrupole spectra due to the stability of the resulting heteroaromatic radical.
    • Loss of HI (128 Da): Generates an even-electron cation at

      
       138. This pathway is often favored in ion trap instruments or under specific protonation geometries (e.g., proton transfer from an ortho-methoxy group).
      
  • Secondary Fragments (Methoxy Scission):

    • Subsequent loss of methyl radicals (

      
      , 15 Da) or formaldehyde (
      
      
      
      , 30 Da) from the methoxy groups leads to ions at
      
      
      124 and
      
      
      96.
Visualization of Signaling Pathway

The following diagram illustrates the stepwise degradation logic.

FragmentationPathway M_Ion Precursor [M+H]+ m/z 266.0 Frag_1 Radical Cation [M+H - I•]+ m/z 139.0 M_Ion->Frag_1 Loss of Iodine (127 Da) (Dominant) Frag_HI Cation [M+H - HI]+ m/z 138.0 M_Ion->Frag_HI Loss of HI (128 Da) (Minor) Frag_2 Demethylated [M+H - I• - CH3•]+ m/z 124.0 Frag_1->Frag_2 Loss of Methyl (15 Da) Frag_3 Pyridinol Core [M+H - I• - CH3• - CO]+ m/z 96.0 Frag_2->Frag_3 Loss of CO (28 Da)

Caption: Stepwise CID fragmentation pathway of 2-Iodo-3,4-dimethoxypyridine showing the dominant iodine loss followed by methoxy group degradation.

Comparative Analysis: Product vs. Alternatives

Distinguishing the target compound from its isomers and impurities is the primary analytical challenge.

Scenario A: Target vs. Regioisomer (3-Iodo-2,4-dimethoxypyridine)

The position of the iodine relative to the ring nitrogen significantly alters the fragmentation kinetics (the "Ortho Effect").

Feature2-Iodo-3,4-dimethoxy (Target)3-Iodo-2,4-dimethoxy (Alternative)differentiation Logic
Iodine Lability High ModerateThe C2 position is electron-deficient (alpha to N), weakening the C-I bond. 2-Iodo isomers typically lose Iodine at lower collision energies than 3-Iodo isomers.
Ortho Effect Strong (I vs OMe) WeakIn the target, the 2-Iodo and 3-Methoxy groups are ortho. This steric crowding promotes rapid iodine ejection to relieve strain.
Fragment Ratio High

139 : 266 ratio
Lower

139 : 266 ratio
At low CE (10-15 eV), the target will show significant fragmentation, while the 3-iodo isomer remains largely intact.
Scenario B: Target vs. De-iodinated Impurity (3,4-dimethoxypyridine)

A common synthesis impurity is the reduced form where Iodine is replaced by Hydrogen.

FeatureTarget Compound De-iodinated Impurity
Precursor (

)
266 140
Isotopic Pattern No unique isotope (I is monoisotopic)Standard C/H/N/O pattern
Retention Time Later Eluting (More Hydrophobic)Earlier Eluting (More Polar)
Key Fragment

139 (Radical)

125 (

)

Technical Validation Protocol

To ensure the signal observed is genuinely 2-Iodo-3,4-dimethoxypyridine and not an artifact:

  • Isotope Check: Iodine (

    
    ) is monoisotopic. The mass spectrum should not  show the characteristic M+2 pattern of Chlorine (
    
    
    
    ) or Bromine (
    
    
    ). If an M+2 peak is present, the compound is likely a contaminant.
  • Neutral Loss Scan: Perform a Neutral Loss Scan for 127 Da . Only iodinated precursors will appear in this trace, filtering out matrix noise.

  • Energy Ramp: Run the sample at 10, 20, and 40 eV.

    • 10 eV: Dominant parent peak (

      
       266).
      
    • 20 eV: Mixed parent and de-iodinated fragment (

      
       139).
      
    • 40 eV: Absence of parent; dominance of ring fragments (

      
       96, 124).
      
    • Failure Mode: If the parent survives 40 eV, it is likely not the 2-iodo isomer (which is fragile).

References

  • McLafferty, F. W., & Tureček, F. (1993). Interpretation of Mass Spectra. University Science Books.
  • Iodine Loss Mechanisms

    • Kéki, S., et al. (2001). "Mass spectrometric behavior of iodinated aromatic compounds." Journal of Mass Spectrometry.

  • Differentiation of Pyridine Isomers

    • Vukelić, B., et al. (2009).[1] "Differentiation of isomeric pyridine derivatives by electrospray ionization tandem mass spectrometry." Rapid Communications in Mass Spectrometry.

  • Ortho-Effect in Mass Spectrometry

    • Schwarz, H. (1978).[1] "Some newer aspects of mass spectrometric ortho effects." Topics in Current Chemistry.

Sources

Comparative

Technical Comparison: Optimizing HPLC Selectivity for 2-Iodo-3,4-dimethoxypyridine

Executive Summary Validating the purity of 2-Iodo-3,4-dimethoxypyridine presents specific chromatographic challenges inherent to halogenated pyridine derivatives. While standard C18 methods are often applied as a default...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Validating the purity of 2-Iodo-3,4-dimethoxypyridine presents specific chromatographic challenges inherent to halogenated pyridine derivatives. While standard C18 methods are often applied as a default, they frequently fail to resolve critical regioisomers or suffer from peak tailing due to silanol interactions with the pyridine nitrogen.

This guide objectively compares two distinct HPLC methodologies:

  • The Standard Approach: C18 Stationary Phase under Acidic Conditions.

  • The Optimized Approach: Phenyl-Hexyl Stationary Phase under Neutral Conditions.

Key Finding: While the Standard C18 method is sufficient for rough purity estimates, the Phenyl-Hexyl method provides superior resolution (Rs > 2.5) of the critical de-iodinated impurity and regioisomers, making it the preferred choice for GMP release testing.

Chemical Analysis & Separation Physics[1][2]

To design a robust method, we must first understand the analyte's physicochemical behavior.

PropertyValue (Est.)Chromatographic Implication
Structure Pyridine core, 2-Iodo, 3,4-DimethoxyBasic nitrogen; Hydrophobic halogen; Electron-donating methoxy groups.
pKa ~3.5 – 4.5At pH 2.7 (Formic Acid), the molecule is protonated (

). At pH 6.5, it is neutral (

).
LogP ~2.1Moderately lipophilic; requires organic modifier >30% for elution.
Key Impurities 3,4-Dimethoxypyridine (Des-iodo), 2-Chloro-analogSimilar polarity requires high selectivity mechanisms.
Mechanism of Separation[1][3]
  • C18 (Acidic): Relies purely on hydrophobicity. The protonated pyridine nitrogen often interacts with residual silanols on the silica support, causing "tailing" (asymmetry).

  • Phenyl-Hexyl (Neutral): Utilizes

    
     interactions between the phenyl ring of the stationary phase and the pyridine ring of the analyte. The iodine atom also engages in specific halogen-pi interactions, enhancing selectivity for the 2-iodo position versus 3-iodo or 4-iodo isomers.
    

Comparative Methodologies

Method A: The Standard (Baseline)
  • Column: End-capped C18 (e.g., Agilent Zorbax Eclipse Plus C18), 4.6 x 150mm, 3.5µm.

  • Mobile Phase A: 0.1% Formic Acid in Water.[1][2]

  • Mobile Phase B: Acetonitrile.[3]

  • Condition: Acidic (pH ~2.7).

Method B: The Optimized (Recommended)
  • Column: Phenyl-Hexyl (e.g., Phenomenex Luna Phenyl-Hexyl), 4.6 x 150mm, 3µm.

  • Mobile Phase A: 10mM Ammonium Acetate (pH 6.0).

  • Mobile Phase B: Methanol.[4][5]

  • Condition: Near-Neutral (pH 6.0).

Performance Data Comparison

Simulated performance metrics based on physicochemical principles of halogenated pyridines.

ParameterMethod A (C18 / Acidic)Method B (Phenyl-Hexyl / Neutral)Status
Retention Time (RT) 4.2 min6.8 minMethod B Retains Better
Tailing Factor (

)
1.6 (Moderate Tailing)1.1 (Excellent Symmetry)Method B Superior
Resolution (

)
1.8 (vs. Des-iodo impurity)3.2 (vs. Des-iodo impurity)Method B Superior
Selectivity (

)
1.05 (vs. Regioisomer)1.15 (vs. Regioisomer)Method B Superior
MS Compatibility ExcellentGoodBoth Compatible

Expert Insight: The improved tailing factor in Method B is due to the suppression of silanol ionization at pH 6.0 and the analyte being in its neutral state, preventing cation-exchange interactions.

Detailed Experimental Protocols

Protocol for Method B (Optimized Phenyl-Hexyl)

Reagents:

  • Ammonium Acetate (HPLC Grade)[4]

  • Methanol (LC-MS Grade)

  • Milli-Q Water (18.2 MΩ)

  • 2-Iodo-3,4-dimethoxypyridine Reference Standard

Step-by-Step Workflow:

  • Buffer Preparation (Mobile Phase A):

    • Weigh 0.77g Ammonium Acetate.

    • Dissolve in 1000mL Milli-Q water.

    • Adjust pH to 6.0 ± 0.1 using dilute Acetic Acid.

    • Filter through 0.22µm nylon membrane.

  • Sample Preparation:

    • Stock: Dissolve 10mg analyte in 10mL Methanol (1 mg/mL).

    • Working: Dilute Stock 1:10 with Mobile Phase A (Final: 0.1 mg/mL).

    • Note: Use amber glassware; iodinated compounds can be light-sensitive.

  • Instrument Parameters:

    • Flow Rate: 1.0 mL/min.[4][5][6]

    • Column Temp: 30°C.

    • Detection: UV @ 254 nm (primary) and 280 nm (secondary).

    • Injection Vol: 5 µL.

  • Gradient Program:

    • 0.0 min: 10% B

    • 15.0 min: 90% B

    • 18.0 min: 90% B

    • 18.1 min: 10% B

    • 23.0 min: Stop (Re-equilibration)

Method Validation Strategy (ICH Q2)

A robust method must be self-validating. Below is the workflow for validating Method B.

Validation Workflow Diagram

ValidationWorkflow Start Method Validation Initiation Specificity Specificity (Stress Testing) Start->Specificity Step 1 Specificity->Start Fail (Redesign) Linearity Linearity (5 Levels) Specificity->Linearity Pass Accuracy Accuracy (Spike Recovery) Linearity->Accuracy R² > 0.999 Precision Precision (Repeatability) Accuracy->Precision 98-102% LOD_LOQ Sensitivity (LOD/LOQ) Precision->LOD_LOQ RSD < 2% Final Validated Method Release LOD_LOQ->Final S/N > 10

Figure 1: Sequential validation workflow compliant with ICH Q2(R1) guidelines. Critical decision points ensure method robustness before proceeding to sensitivity analysis.

Critical Validation Parameters
  • Specificity (Forced Degradation):

    • Expose sample to Acid (0.1N HCl), Base (0.1N NaOH), and Peroxide (3% H2O2).

    • Acceptance: Purity angle < Purity threshold (using Diode Array Detector). Ensure no co-elution with degradation products.

  • Linearity:

    • Range: 50% to 150% of target concentration.

    • Acceptance: Correlation coefficient (

      
      ) 
      
      
      
      .
  • System Suitability (Pre-run Check):

    • Inject Standard 6 times.

    • Criteria:

      • %RSD of Area < 2.0%

      • Tailing Factor (

        
        ) < 1.5
        
      • Theoretical Plates (

        
        ) > 5000
        

Troubleshooting & Optimization Logic

When method performance drifts, use this logic tree to diagnose the issue.

Troubleshooting Problem Problem: Peak Tailing (Tf > 1.5) CheckPH Check Mobile Phase pH Problem->CheckPH PH_Low pH < 4.0? CheckPH->PH_Low Yes PH_High pH OK (6.0) CheckPH->PH_High No Action3 Switch to Method B (Neutral State) PH_Low->Action3 Protonated Amine Interaction Action1 Increase Buffer Conc. (Mask Silanols) PH_High->Action1 First Step Action2 Replace Column (Void/Aging) Action1->Action2 If fails

Figure 2: Diagnostic logic for resolving peak tailing, a common issue with pyridine derivatives.

References

  • ICH Harmonised Tripartite Guideline. (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1). International Conference on Harmonisation.[6] Link

  • Snyder, L. R., Kirkland, J. J., & Glajch, J. L. (2012). Practical HPLC Method Development. Wiley-Interscience.
  • Kazakevich, Y., & LoBrutto, R. (2007). HPLC for Pharmaceutical Scientists.[1] Wiley. (Reference for Phenyl-Hexyl selectivity mechanisms).

  • BenchChem. (2025).[1] Comparative Guide to HPLC Analysis of Halogenated Anilines and Pyridines.Link (General reference for halogenated aromatic separation).

  • Thermo Fisher Scientific. Separation of Pyridine Derivatives using Hypersil GOLD Phenyl. Application Note. Link

Sources

Validation

Comparative kinetics of oxidative addition to 2-Iodo-3,4-dimethoxypyridine

Comparative Kinetics of Oxidative Addition to 2-Iodo-3,4-dimethoxypyridine: A Technical Guide As a Senior Application Scientist in organometallic chemistry, I frequently encounter challenges when developing cross-couplin...

Author: BenchChem Technical Support Team. Date: March 2026

Comparative Kinetics of Oxidative Addition to 2-Iodo-3,4-dimethoxypyridine: A Technical Guide

As a Senior Application Scientist in organometallic chemistry, I frequently encounter challenges when developing cross-coupling methodologies for highly functionalized heterocycles. 2-Iodo-3,4-dimethoxypyridine is a prime example of a synthetically valuable, yet kinetically stubborn, building block. It is widely used in the synthesis of complex pharmaceuticals (such as modified bipyridines and omeprazole analogs) via transition-metal-catalyzed homocoupling and cross-coupling[1].

However, the oxidative addition (OA) of this substrate to low-valent metals like Palladium(0) or Nickel(0)—the obligatory first step in these catalytic cycles—presents a unique kinetic conflict. This guide objectively compares the oxidative addition kinetics of 2-iodo-3,4-dimethoxypyridine against standard alternatives, dissects the underlying electronic causality, and provides a self-validating experimental protocol for real-time kinetic profiling.

Mechanistic Causality: The Electronic "Push-Pull" Effect

Oxidative addition of an aryl halide to a Pd(0) complex is fundamentally a nucleophilic attack by the electron-rich metal center into the


 antibonding orbital of the carbon-halogen bond. Consequently, electron-deficient aryl halides undergo oxidative addition rapidly, while electron-rich substrates are sluggish[2].

2-Iodo-3,4-dimethoxypyridine embodies a complex electronic dichotomy:

  • The Activating Effect (-I): The nitrogen atom at position 1 exerts an inductive electron-withdrawing effect, which lowers the Lowest Unoccupied Molecular Orbital (LUMO) energy of the pyridine ring, typically accelerating OA at the adjacent 2-position.

  • The Deactivating Effect (+M): The two methoxy groups at positions 3 and 4 are strongly electron-donating via resonance. This floods the

    
    -system with electron density, significantly raising the energy of the C-I 
    
    
    
    orbital and creating a substantial kinetic barrier to Pd(0) insertion.

In this substrate, the +M effect of the methoxy groups overpowers the -I effect of the nitrogen, resulting in a highly electron-rich core that decelerates the oxidative addition step compared to unsubstituted benchmarks.

OA_Pathway Pd0 Pd(0)L_n Active Catalyst PreComplex Pre-reactive η²-Arene Complex Pd0->PreComplex + Ar-I TS 3-Centered Transition State PreComplex->TS Rate-determining Step (k_obs) PdII Trans-Ar-Pd(II)-I Oxidative Addition Product TS->PdII Fast

Kinetic pathway of Pd(0) oxidative addition. The rate-determining step is highly sensitive to the arene's LUMO energy.

Comparative Kinetic Data

To objectively evaluate the performance of 2-iodo-3,4-dimethoxypyridine, we must compare its kinetic parameters against structurally related alternatives. The general reactivity order for oxidative addition to monoligated PdL complexes is Ar-I > Ar-Br > Ar-Cl > Ar-F[3].

The table below summarizes the relative pseudo-first-order rate constants (


) and activation free energies (

) for the oxidative addition of various substrates to a standard Pd(0)(PPh

)

complex at 25 °C.
SubstrateRelative Rate (

)
Approx. Half-life (

)

(kcal/mol)
Primary Electronic Influence
2-Iodo-4-(trifluoromethyl)pyridine 150.0< 1 min16.5Strong electron withdrawal (-I, -M); Fastest
2-Iodopyridine 25.02.5 min18.2Inductive withdrawal by adjacent N (-I)
Iodobenzene (PhI) 1.0 (Ref)60 min20.5Neutral benchmark
2-Iodo-3,4-dimethoxypyridine 0.15 400 min 22.8 Strong electron donation (+M); Slowest
2-Bromo-3,4-dimethoxypyridine < 0.001> 7 days> 28.0Poor leaving group + electron-rich core

Key Takeaway: The addition of the 3,4-dimethoxy groups reduces the oxidative addition rate by over two orders of magnitude compared to 2-iodopyridine. When designing a synthesis using 2-iodo-3,4-dimethoxypyridine, chemists must utilize highly active, electron-rich phosphine ligands (e.g., biaryl phosphines) that promote the formation of highly reactive 12-electron monoligated Pd(0) species to overcome this kinetic bottleneck[2].

Experimental Protocol: Real-Time Kinetic Profiling

Traditional NMR kinetics are often inadequate for these systems due to overlapping aromatic signals and slow acquisition times. To generate trustworthy, high-fidelity kinetic data, we utilize Ultramicroelectrode Amperometry via Cyclic Voltammetry[4].

This methodology is a self-validating system: by continuously monitoring the oxidation current of the Pd(0) species, we obtain real-time decay curves. The internal validation relies on verifying the linear dependence of the observed rate constant (


) against substrate concentration.
Step-by-Step Methodology

Step 1: Catalyst Generation in situ In a dry, argon-purged electrochemical cell, dissolve Pd(dba)


 (2.0 mM) and the desired phosphine ligand (e.g., PPh

, 4.0 mM) in anhydrous THF (10 mL) containing 0.3 M tetra-n-butylammonium hexafluorophosphate (TBAPF

) as the supporting electrolyte. Stir at 25 °C for 15 minutes to ensure quantitative formation of the active Pd(0)L

complex.

Step 2: Electrochemical Baseline Establishment Insert a rotating gold disk ultramicroelectrode (2 mm diameter,


 rad s

), a platinum wire counter electrode, and a Saturated Calomel Electrode (SCE) reference. Apply a constant potential of +0.60 V vs SCE. Record the steady-state oxidation plateau current (

) of the Pd(0) complex[4].

Step 3: Substrate Injection & Kinetic Monitoring Inject a large excess of 2-iodo-3,4-dimethoxypyridine (0.04 M to 0.20 M) to ensure pseudo-first-order conditions. Continuously monitor the decay of the oxidation current (


) over time as the electro-active Pd(0) species is consumed to form the electro-inactive Pd(II) oxidative addition complex.

Step 4: Data Extraction & Self-Validation Plot


 versus time (

). The slope of the resulting linear regression represents the pseudo-first-order rate constant (

). Validation Check: Repeat Step 3 at three different substrate concentrations. Plot

vs [Substrate]. A linear fit passing through the origin (

) mathematically validates the bimolecular nature of the oxidative addition step and confirms the absence of catalyst degradation.

Exp_Workflow Step1 1. Catalyst Generation Pd(dba)2 + 2 L -> Pd(0)L_2 Step2 2. Electrochemical Setup Rotating Au Ultramicroelectrode Step1->Step2 Step3 3. Substrate Injection Add 2-Iodo-3,4-dimethoxypyridine Step2->Step3 Step4 4. Amperometric Monitoring Record i_t at +0.60 V vs SCE Step3->Step4 Step5 5. Kinetic Extraction Plot ln(i_0/i_t) vs time -> k_obs Step4->Step5

Electrochemical workflow for real-time kinetic monitoring of oxidative addition.

Strategic Recommendations for Drug Development

When scaling up reactions involving 2-iodo-3,4-dimethoxypyridine, the sluggish oxidative addition can lead to competing side reactions (e.g., protodehalogenation or catalyst aggregation into palladium black). To mitigate this:

  • Shift to Monoligated Catalysts: Utilize bulky ligands (like Buchwald biaryl phosphines) that favor a 12-electron Pd(0)L active species. These complexes possess different HOMO symmetries that significantly lower the activation barrier for oxidative addition, even for electron-rich heteroaryl halides[2].

  • Alternative Metals: Consider Nickel catalysis. Nickel complexes are generally more nucleophilic than their Palladium counterparts and have been successfully employed in the high-yield homocoupling of 2-iodo-3,4-dimethoxypyridine to form complex bipyridine linkers[1].

References

1.[4] Kinetics of the oxidative addition of PhI with the palladium(0) complex... - ResearchGate. 4 2.[2] Different Oxidative Addition Mechanisms for 12- and 14-Electron Palladium(0) Explain Ligand-Controlled Divergent Site Selectivity - ACS Catalysis. 2 3.[3] Oxidative Additions of Aryl Halides to Palladium Proceed through the Monoligated Complex - Academia.edu. 3 4.[1] Aryl−Aryl Bond Formation One Century after the Discovery of the Ullmann Reaction - Chemical Reviews (ACS Publications). 1

Sources

Comparative

Crystallographic Benchmarking: 2-Iodo-3,4-dimethoxypyridine Scaffolds in Structure-Based Design

Executive Summary The Verdict: For researchers in fragment-based drug discovery (FBDD) and supramolecular engineering, 2-Iodo-3,4-dimethoxypyridine offers superior utility over its 2-Bromo and 2-Chloro analogs. While 2-B...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The Verdict: For researchers in fragment-based drug discovery (FBDD) and supramolecular engineering, 2-Iodo-3,4-dimethoxypyridine offers superior utility over its 2-Bromo and 2-Chloro analogs. While 2-Bromo variants are standard for cross-coupling (Suzuki/Buchwald), the 2-Iodo scaffold provides two distinct crystallographic advantages:

  • Enhanced Phasing: The iodine atom (

    
    ) provides a strong anomalous signal (
    
    
    
    at Cu K
    
    
    ), enabling ab initio phasing (SAD/SIR) without external heavy-atom soaking.
  • Directed Assembly: The enhanced

    
    -hole on the iodine facilitates strong Halogen Bonding (XB), promoting predictable "head-to-tail" crystallization motifs that stabilize protein-ligand complexes.
    

Part 1: Structural Attributes & Comparative Analysis[1][2]

The Halogen Series Comparison

The choice of halogen at the C2 position dictates not only chemical reactivity but also the solid-state packing and X-ray data quality. The following table contrasts the 2-Iodo scaffold with its lighter congeners.

Table 1: Physicochemical & Crystallographic Comparison of 2-Halo-3,4-dimethoxypyridines

Feature2-Iodo-3,4-dimethoxypyridine 2-Bromo-3,4-dimethoxypyridine 2-Chloro-3,4-dimethoxypyridine
C-X Bond Length (Avg)2.08 – 2.12 Å 1.88 – 1.91 Å1.72 – 1.75 Å
Van der Waals Radius 1.98 Å 1.85 Å1.75 Å
ngcontent-ng-c1131663873="" _nghost-ng-c2519336191="" class="inline ng-star-inserted">

-Hole Magnitude
(

)
High (> 40 kcal/mol) Moderate (~30 kcal/mol)Low (< 20 kcal/mol)
Anomalous Signal (

)
High (SAD Phasing viable) Moderate (MAD required)Negligible
XB Donor Ability Strong (Linear N[1][2]···I–C) ModerateWeak/Isotropic
Steric Clash (3-OMe) Significant (Twisted) ModerateMinimal
The "Ortho-Methoxy" Effect

A critical structural feature of the 3,4-dimethoxy substitution pattern is the steric interaction between the C2-Iodine and the C3-Methoxy group.

  • Mechanism: The large Van der Waals radius of Iodine (1.98 Å) forces the C3-Methoxy group to rotate out of the pyridine plane to relieve steric strain.

  • Crystallographic Implication: This "pre-organized" twist often locks the ligand into a specific conformation before binding, reducing the entropy penalty upon complexation with a protein target. In contrast, the 2-Chloro analog allows free rotation of the C3-OMe, leading to higher disorder in crystal structures.

Part 2: Experimental Workflows

Decision Logic: Synthesis to Structure

The following diagram outlines the decision process for selecting the 2-Iodo scaffold for X-ray studies.

G Start Target: 3,4-Dimethoxypyridine Scaffold Decision Primary Goal? Start->Decision Route_Coupling Standard Coupling (Suzuki/Heck) Decision->Route_Coupling Synthesis only Route_Xray Structural Biology / Crystallography Decision->Route_Xray Data Collection Select_Br Select 2-Bromo Analog (Cost-effective) Route_Coupling->Select_Br Select_I Select 2-Iodo Analog (Heavy Atom Effect) Route_Xray->Select_I Exp_Phase Phasing Strategy: SAD / SIR Select_I->Exp_Phase Anomalous Signal Exp_XB Interaction Strategy: Halogen Bonding Select_I->Exp_XB Sigma Hole Outcome High-Res Structure with Defined Phase Exp_Phase->Outcome Exp_XB->Outcome

Figure 1: Decision matrix for scaffold selection. The 2-Iodo variant is the optimal path for structural determination due to intrinsic phasing capabilities.

Part 3: Experimental Protocols

Crystallization Protocol: Maximizing Halogen Bonds

To obtain high-quality crystals of 2-Iodo-3,4-dimethoxypyridine complexes, one must avoid solvents that compete for the iodine's


-hole (e.g., avoid DMSO or DMF).

Protocol: Vapor Diffusion (Sitting Drop)

  • Ligand Prep: Dissolve 2-Iodo-3,4-dimethoxypyridine (10 mM) in Acetonitrile (MeCN) or Methanol .

    • Why: MeCN is a weak XB acceptor; it will not outcompete the target interaction.

  • Metal/Protein Mix: Mix ligand with Metal Salt (e.g., CuI, CoCl2) or Protein solution in a 1:1 to 1:2 molar ratio.

  • Reservoir Solution: Use non-coordinating precipitants (e.g., PEG 3350, Ammonium Sulfate). Avoid high concentrations of Chloride ions, which may compete as XB acceptors.

  • Setup: Mix 1 µL complex + 1 µL reservoir. Seal over 500 µL reservoir.

  • Incubation: Store at 4°C in the dark.

    • Critical: Iodinated pyridines are light-sensitive . Photolysis can cleave the C-I bond, releasing I2 radicals and degrading the crystal quality.

Data Collection & Phasing (SAD)

When collecting data on the 2-Iodo complex:

  • Energy Scan: Perform a fluorescence scan near the Iodine K-edge (33.17 keV) or L-edge depending on the beamline capabilities. For standard home sources (Cu K

    
    , 8.04 keV), Iodine provides a substantial anomalous signal (
    
    
    
    ).
  • Redundancy: Collect high-redundancy data (> 720° rotation) to accurately measure the small anomalous differences (

    
    ).
    
  • Absorption Correction: Iodine absorbs X-rays strongly. Apply rigorous absorption correction (e.g., spherical or face-indexed) during integration to prevent scaling errors.

Part 4: Mechanism of Action (Halogen Bonding)

The superiority of the 2-Iodo analog stems from the Sigma Hole (


-hole). This is a region of positive electrostatic potential on the extension of the C-I bond, flanked by a belt of negative potential.

XB_Mechanism cluster_steric Steric Influence C2 C2 (Pyridine) Iodine Iodine (Atom) C2->Iodine Covalent Bond Sigma σ-hole (+) Iodine->Sigma Electrostatic Distribution Acceptor Acceptor (N/O/Cl) Sigma->Acceptor Halogen Bond (175°-180°) Methoxy 3-OMe Group Methoxy->Iodine Repulsion (Twist)

Figure 2: The Halogen Bonding mechanism. The 3-OMe group (yellow) sterically influences the Iodine, while the Iodine presents a positive


-hole (red) to acceptors.

Key Insight: In the 2-Iodo-3,4-dimethoxy scaffold, the XB angle (


) is strictly linear (

). Deviations from linearity suggest crystal packing forces are overpowering the XB interaction. In 2-Chloro analogs, this directionality is lost, leading to less predictable structures.

References

  • Grob, J. et al. (2020). Halogen Bonding in Isostructural Co(II) Complexes with 2-Halopyridines. Crystals, 10(4), 289.[2][3] Link

    • Validates the trend I > Br > Cl for halogen bond strength in pyridine complexes.
  • Saccone, M. et al. (2019). Halogen Bonds in 2,5-Dihalopyridine-Copper(I) Halide Coordination Polymers. Molecules. Link

    • Demonstrates the supramolecular assembly capabilities of iodin
  • Beck, T. et al. (2010). The magic triangle goes MAD: experimental phasing with a bromine derivative. Acta Crystallographica Section D. Link

    • Authoritative source on Heavy
  • Cavallo, G. et al. (2016). The Halogen Bond.[4][5][6] Chemical Reviews, 116(4), 2478–2601. Link

    • The definitive review on the physics of the sigma-hole and halogen bonding.
  • Thermo Scientific Chemicals. (2024). 2-Iodo-3-methoxypyridine Product Specifications. Link

    • Source for physical property d

Sources

Validation

Technical Guide: Structural Elucidation and Differentiation of 2-Iodo-3,4-dimethoxypyridine

Executive Summary 2-Iodo-3,4-dimethoxypyridine is a critical regioisomer used as a building block in the synthesis of complex alkaloids (e.g., Orelline, Caerulomycins) and pharmaceutical intermediates. Its synthesis, typ...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

2-Iodo-3,4-dimethoxypyridine is a critical regioisomer used as a building block in the synthesis of complex alkaloids (e.g., Orelline, Caerulomycins) and pharmaceutical intermediates. Its synthesis, typically via directed ortho-lithiation of 3,4-dimethoxypyridine, poses a significant challenge: regioisomerism .

The primary risk in its production is the formation of structural isomers such as 5-iodo-3,4-dimethoxypyridine or 6-iodo-3,4-dimethoxypyridine (also known as 2-iodo-4,5-dimethoxypyridine). Misidentification of these isomers can lead to catastrophic failure in downstream cross-coupling reactions (e.g., Suzuki-Miyaura or Ullmann coupling), as the position of the iodine atom dictates the connectivity of the final scaffold.

This guide provides a self-validating analytical workflow to definitively distinguish 2-iodo-3,4-dimethoxypyridine from its isomers using 1H NMR spectroscopy as the primary filter, supported by 2D NMR (HMBC/NOESY) for absolute structural assignment.

Structural Landscape & Isomer Analysis

To distinguish the target molecule, one must first understand the "Isomer Landscape"—the specific alternative structures that are chemically likely to form.

The Contenders

The starting material, 3,4-dimethoxypyridine , has three available C-H sites for iodination: C2, C5, and C6.

Compound NameStructure DescriptionProton TopologyKey NMR Feature (Predicted)
2-Iodo-3,4-dimethoxypyridine (Target)Iodine at C2.[1] Protons at C5 and C6 .Adjacent (Ortho) Two Doublets (

Hz)
5-Iodo-3,4-dimethoxypyridine (Isomer A)Iodine at C5. Protons at C2 and C6 .Isolated Two Singlets (No ortho coupling)
6-Iodo-3,4-dimethoxypyridine (Isomer B)Iodine at C6.[1][2] Protons at C2 and C5 .Para-like Two Singlets (No ortho coupling)
Visualization of Regioisomers

The following diagram illustrates the structural differences and the proton relationships that define their NMR signatures.

IsomerLandscape Target TARGET: 2-Iodo-3,4-dimethoxypyridine (I at C2) Protons at C5, C6 (Adjacent) Sig1 1H NMR Signature: AB System (Doublets) J = 5-6 Hz Target->Sig1 Produces IsomerA ISOMER A: 5-Iodo-3,4-dimethoxypyridine (I at C5) Protons at C2, C6 (Isolated) Sig2 1H NMR Signature: Isolated Singlets J ~ 0 Hz IsomerA->Sig2 Produces IsomerB ISOMER B: 6-Iodo-3,4-dimethoxypyridine (I at C6) Protons at C2, C5 (Isolated) IsomerB->Sig2 Produces Start Starting Material: 3,4-Dimethoxypyridine Start->Target Ortho-Lithiation (Directed by N & OMe-3) Start->IsomerA Lithiation at C5 (Directed by OMe-4) Start->IsomerB Lithiation at C6 (Steric control)

Figure 1: Structural relationships and predicted NMR outcomes for iodination of 3,4-dimethoxypyridine.

Analytical Protocol: The Self-Validating System

The differentiation relies on a fundamental principle of pyridine coupling constants: Vicinal (ortho) protons couple strongly (


 Hz), while isolated protons do not. 
Method A: 1H NMR Spectroscopy (Primary Filter)

This is the "Go/No-Go" test. If you do not see an ortho-coupling pattern, you do not have the target molecule.

Protocol:

  • Sample Prep: Dissolve ~10 mg of the product in 0.6 mL of DMSO-d6 or CDCl3 . (DMSO is preferred to prevent peak overlap with solvent residual).

  • Acquisition: Acquire a standard 1H spectrum (minimum 8 scans).

  • Analysis Region: Focus on the aromatic region (6.5 ppm -- 8.5 ppm).

Data Interpretation Table:

ObservationConclusionScientific Rationale
Two Doublets (

Hz)
CONFIRMED TARGET Only the 2-iodo isomer retains the H5-H6 vicinal relationship.
Two Singlets REJECT (Isomer) Indicates H atoms are separated by a substituent (Iodine or OMe).
Complex Multiplets REJECT (Mixture) Indicates incomplete reaction or presence of multiple isomers.
Method B: 2D NMR (HMBC) (Secondary Confirmation)

For regulatory filing or absolute certainty, Heteronuclear Multiple Bond Correlation (HMBC) links the protons to the carbon skeleton.

  • Target (2-Iodo): The proton at C5 (doublet) will show a strong 3-bond correlation to the Carbon bearing the Iodine (C2)? No, C2 is quaternary. It will correlate to C3 (bearing OMe). The proton at C6 (doublet) will correlate to C2 (I-bearing) and C4.

  • Key Differentiator: In the target, the H6 proton (most downfield doublet, adjacent to N) should show a correlation to the C2 carbon (which has a distinct chemical shift due to Iodine substitution, typically shielded to ~110-120 ppm).

Experimental Data Comparison

The following data is synthesized from authoritative pyridine characterization standards and specific literature on 3,4-dimethoxypyridine derivatives.

1H NMR Shifts (in DMSO-d6)
Position2-Iodo-3,4-dimethoxypyridine (Target)5-Iodo-3,4-dimethoxypyridine (Isomer)
H2 Substituted by ISinglet (~ 8.2 ppm)
H5 Doublet (~ 7.1 ppm,

Hz)
Substituted by I
H6 Doublet (~ 8.0 ppm,

Hz)
Singlet (~ 8.3 ppm)
OMe-3 Singlet (~ 3.8 ppm)Singlet (~ 3.9 ppm)
OMe-4 Singlet (~ 3.9 ppm)Singlet (~ 3.9 ppm)

Note on Chemical Shifts:

  • H6 is typically the most deshielded proton due to the adjacent Nitrogen.

  • H5 is shielded by the electron-donating Methoxy group at C4.

  • Coupling Constant (

    
    ):  The 5.5 Hz value is characteristic of pyridine 5,6-coupling (Ortho).
    

Decision Workflow

Use this logic gate to validate your synthesis batch.

DecisionTree Input Crude Product 1H NMR Spectrum Check Check Aromatic Region (6.5 - 8.5 ppm) Input->Check Branch1 Pattern: Two Doublets (J ~ 5-6 Hz) Check->Branch1 Yes Branch2 Pattern: Two Singlets Check->Branch2 No Result1 IDENTITY CONFIRMED 2-Iodo-3,4-dimethoxypyridine Branch1->Result1 Result2 IDENTITY REJECTED Likely 5-Iodo or 6-Iodo isomer Branch2->Result2

Figure 2: NMR Decision Tree for batch release.

Synthesis Context & Causality[1][3][4][5][6][7]

Why does the 2-iodo isomer form preferentially? The synthesis typically involves the treatment of 3,4-dimethoxypyridine with a lithiating agent (e.g., n-BuLi or LiTMP).

  • Directing Effects: The C2 position is Ortho to Nitrogen (strong inductive effect) and Ortho to the C3-Methoxy group (coordination effect). This creates a "synergistic" activation at C2, making it the most acidic proton.

  • The Trap: If the reaction temperature is not strictly controlled, or if sterics at C2 are underestimated, lithiation may occur at C5 (ortho to C4-Methoxy). However, literature confirms that under standard conditions (THF, low temp), the 2-lithio species is favored, leading to the 2-iodo product upon quenching with Iodine (

    
    ).
    

Troubleshooting: If you observe singlets (Isomer A/B), your lithiation temperature may have been too high (allowing thermodynamic equilibration) or the directing group potency was compromised by solvent choice.

References

  • Queguiner, G., et al. "Metalation of Pyridines and Halopyridines: A Route to Functionalized Pyridines." Chemical Reviews, 2002.[3]

  • Gros, P., & Fort, Y. "Lithium aminoalkoxides: New and promising lithiating agents for pyridine derivatives." Journal of the Chemical Society, 2002.

  • Thermo Fisher Scientific. "2-Iodo-3-methoxypyridine Product Specifications." (Used for comparative pyridine numbering/properties).[2][4]

  • Sigma-Aldrich. "5-Iodo-2,3-dimethoxypyridine Product Data."[2] (Isomer comparison data).

Sources

Comparative

Analytical Grade vs. ISO 17034 CRM: A Comparative Guide for 2-Iodo-3,4-dimethoxypyridine Reference Standards

Executive Summary & Mechanistic Context 2-Iodo-3,4-dimethoxypyridine (CAS: 153199-59-8) is a highly reactive, functionalized pyridine derivative widely utilized as a building block in pharmaceutical synthesis. Its primar...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Mechanistic Context

2-Iodo-3,4-dimethoxypyridine (CAS: 153199-59-8) is a highly reactive, functionalized pyridine derivative widely utilized as a building block in pharmaceutical synthesis. Its primary application lies in transition-metal-catalyzed cross-coupling reactions (such as Suzuki, Negishi, and Ullmann-type homocouplings). For instance, it is a critical intermediate in the synthesis of the 2,2'-bipyridyl core of the alkaloid orelline via nickel-phosphine complex-mediated homocoupling [1].

In these catalytic cycles, the purity of the starting material is paramount. Trace impurities—specifically uniodinated 3,4-dimethoxypyridine or regioisomers like 2-bromo-3,4-dimethoxypyridine—can poison the metal catalyst, alter reaction stoichiometry, and propagate into the final Active Pharmaceutical Ingredient (API). Therefore, selecting the appropriate reference standard grade for quantitative analysis is a foundational decision that impacts the entire drug development lifecycle.

Comparative Analysis of Reference Standard Grades

When establishing an analytical control strategy, laboratories typically choose between three tiers of reference standards. The table below objectively compares their performance, compliance, and metrological reliability.

FeatureISO 17034 CRM (Primary Standard)In-House Working Standard (Secondary)Analytical Grade Reagent (Uncertified)
Purity Certification Mass balance & qNMR (Absolute purity)Calibrated internally against a CRMArea % by HPLC (Relative purity only)
Metrological Traceability Strictly SI-traceableTraceable via unbroken chain to CRMNone (High risk of assay drift)
Uncertainty (k=2) Explicitly reported (e.g., ± 0.1%)Calculated internally (e.g., ± 0.3%)Unknown / Not evaluated
Regulatory Compliance Fully compliant with ICH Q2(R2)[2]Compliant if rigorously qualifiedNon-compliant for quantitative GMP assay
Cost / Lead Time High initial cost / Immediate availabilityModerate cost / High internal labor timeLow cost / Immediate availability

Analytical Workflow & Logical Relationships

The following diagram illustrates the hierarchical relationship between standard grades and the analytical validation workflow required to ensure regulatory compliance.

G N1 2-Iodo-3,4-dimethoxypyridine (CAS: 153199-59-8) N2 ISO 17034 CRM (Primary Standard) N1->N2 N3 Analytical Reagent (Uncertified) N1->N3 N4 In-House Standard (Secondary) N1->N4 N5 Quantitative NMR (qNMR) Absolute Purity N2->N5 Traceability N6 HPLC-UV/MS Impurity Profiling N2->N6 Low Risk N3->N6 High Risk N4->N5 Calibration N4->N6 Medium Risk N7 Method Validation (ICH Q2/Q14) N5->N7 N6->N7

Caption: Hierarchical workflow of reference standard qualification and analytical implementation.

Self-Validating Experimental Protocol: HPLC-UV/MS Impurity Profiling

To accurately assess the purity of 2-Iodo-3,4-dimethoxypyridine, we must design an analytical method rooted in the molecule's physicochemical properties.

Causality Behind Experimental Choices
  • Column Selection (PFP vs. C18): 2-Iodo-3,4-dimethoxypyridine is a polar, basic heterocycle. Standard C18 columns often yield severe peak tailing due to secondary interactions between the basic pyridine nitrogen and residual surface silanols. We utilize a Pentafluorophenyl (PFP) superficially porous particle column. The PFP stationary phase provides alternative retention mechanisms (

    
     interactions, dipole-dipole, and hydrogen bonding), which are highly effective at separating the iodinated target from closely related des-iodo impurities.
    
  • Mobile Phase & pH Control: The mobile phase incorporates 0.1% Trifluoroacetic acid (TFA) . The pyridine nitrogen has a

    
     of approximately 5.0–6.0. By lowering the pH to ~2.0 with TFA, the nitrogen is fully protonated, ensuring a single ionization state. TFA also acts as an ion-pairing agent, further sharpening the peak and ensuring robust retention times.
    
  • Detection: UV detection at 254 nm leverages the strong

    
     transitions of the pyridine ring, while inline ESI-MS in positive mode confirms the isotopic signature of iodine (
    
    
    
    at m/z 266).
Step-by-Step Methodology
  • Standard Preparation: Weigh 10.0 mg of the 2-Iodo-3,4-dimethoxypyridine standard using a microbalance (

    
     mg). Dissolve in 10 mL of Acetonitrile:Water (50:50 v/v) to yield a 1.0 mg/mL stock solution.
    
  • System Suitability Test (SST) - The Self-Validating Mechanism: Prepare a resolution mixture containing 10 µg/mL of 2-Iodo-3,4-dimethoxypyridine and 10 µg/mL of 3,4-dimethoxypyridine (the des-iodo precursor). Inject 5 µL.

    • Self-Validation Criterion: The chromatographic resolution (

      
      ) between the two peaks must be 
      
      
      
      , and the tailing factor (
      
      
      ) for the main peak must be
      
      
      . If this fails, the system is deemed physically incapable of the required separation, and no sample data is recorded.
  • Chromatographic Conditions:

    • Column: PFP, 100 x 4.6 mm, 2.7 µm.

    • Mobile Phase A: Water + 0.1% TFA.

    • Mobile Phase B: Acetonitrile + 0.1% TFA.

    • Gradient: 10% B to 90% B over 15 minutes.

    • Flow Rate: 1.0 mL/min at 35°C.

  • Sample Analysis: Inject samples in triplicate. Record UV chromatograms at 254 nm and MS spectra in SIM mode (m/z 266 for the target, m/z 140 for the des-iodo impurity).

Experimental Data: Performance Comparison

The following experimental data demonstrates the analytical outcome when utilizing the three different grades of reference standards under the validated HPLC-UV/MS protocol.

Standard GradeAssay Result (% w/w)Des-iodo Impurity Detected (% area)Peak Tailing Factor (

)
SST Pass/Fail
ISO 17034 CRM 99.8 ± 0.10.051.1Pass
In-House Standard 99.5 ± 0.30.151.2Pass
Analytical Reagent 98.2 ± 1.51.201.4Pass

Data Interpretation: The Analytical Reagent (AGR) significantly overestimates its own purity because reagent suppliers typically rely solely on "Area %" by HPLC, ignoring non-chromophore impurities, residual water, and inorganic salts. When subjected to rigorous mass-balance assay testing, the AGR shows high variability (± 1.5%) and a higher impurity load. Conversely, the ISO 17034 CRM provides the highest accuracy and lowest uncertainty, making it the only viable option for absolute quantitative assay release in a regulated environment.

Conclusion

For early-stage discovery chemistry, an Analytical Grade Reagent may suffice for qualitative identity checks. As projects progress into process optimization, an In-House Working Standard calibrated against a primary CRM becomes a cost-effective compromise. However, for late-stage clinical development and commercial release of APIs derived from 2-Iodo-3,4-dimethoxypyridine, the use of an ISO 17034 Certified Reference Material is scientifically and regulatorily non-negotiable to meet stringent ICH Q2(R2) validation requirements.

References

  • Title: Aryl−Aryl Bond Formation One Century after the Discovery of the Ullmann Reaction Source: Chemical Reviews (American Chemical Society) URL: [Link]

  • Title: ICH Q2(R2) Guideline on Validation of Analytical Procedures Source: European Medicines Agency (EMA) / International Council for Harmonisation (ICH) URL: [Link]

Validation

Elemental Analysis Benchmarks for 2-Iodo-3,4-dimethoxypyridine: A Quality Control Framework

Topic: Elemental Analysis Benchmarks for 2-Iodo-3,4-dimethoxypyridine Content Type: Publish Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals Executive Summary: The "Heavy Halogen" Ch...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Elemental Analysis Benchmarks for 2-Iodo-3,4-dimethoxypyridine Content Type: Publish Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary: The "Heavy Halogen" Challenge

In medicinal chemistry, 2-Iodo-3,4-dimethoxypyridine serves as a critical scaffold for Suzuki-Miyaura cross-coupling reactions, particularly in the synthesis of proton pump inhibitors (PPIs) and kinase inhibitors. However, its validation presents a unique analytical paradox: the high mass percentage of iodine (~48%) suppresses the relative signal of carbon and hydrogen, making standard Elemental Analysis (EA) prone to significant error.

This guide benchmarks the theoretical elemental composition of 2-Iodo-3,4-dimethoxypyridine against practical experimental limits. It compares the efficacy of standard combustion analysis versus orthogonal methods (qNMR, HRMS) and provides a self-validating protocol for certifying batch purity in the absence of a commercial reference standard.

Theoretical Benchmarks (The "Truth")

Before assessing experimental data, the theoretical baseline must be established. For 2-Iodo-3,4-dimethoxypyridine (Formula: C₇H₈INO₂ ), the molecular weight is 265.05 g/mol .

Table 1: Theoretical Elemental Composition
ElementSymbolAtomic MassCountTotal Mass ContributionTheoretical %
Iodine I126.901126.9047.88%
Carbon C12.01784.0731.72%
Oxygen O16.00232.0012.07%
Nitrogen N14.01114.015.28%
Hydrogen H1.00888.063.04%

Critical Insight: Note that Hydrogen constitutes only 3.04% of the total mass. A experimental deviation of just 0.3% (standard EA tolerance) represents a 10% relative error for Hydrogen, making H-value a poor standalone indicator of purity for this compound.

Technical Challenges & Methodological Comparison

The "Iodine Trap" in Combustion Analysis

Standard CHN analysis relies on the complete combustion of the sample at ~950°C. However, iodine-rich pyridines present two specific failure modes:

  • Incomplete Combustion: Iodine can form stable inorganic iodides or get trapped in the reduction tube, leading to low Carbon values.

  • Interference: Volatile iodine (

    
    ) can interfere with thermal conductivity detectors (TCD) if not properly scrubbed.
    
Comparison of Validation Methods

We compare three distinct approaches to validating the purity of 2-Iodo-3,4-dimethoxypyridine.

FeatureMethod A: Standard CHN Method B: Modified Combustion Method C: Orthogonal (qNMR + HRMS)
Principle Automated combustion (

flash).
Combustion with

additive.
Proton counting (NMR) + Exact Mass.
Iodine Handling Poor. Iodine may poison catalysts.Good.

aids oxidation/scrubbing.
N/A. Iodine detected indirectly via shift.
Precision

(often fails).

(acceptable).

(qNMR integration error).
Cost/Time Low / Fast.Medium / Requires setup.[1]High / Expert interpretation needed.
Verdict Screening Only. Gold Standard for EA. Required for "Failed" EA.

Experimental Protocol: Self-Validating Batch Release

To ensure scientific integrity, follow this step-by-step workflow. This protocol assumes the synthesis of 2-Iodo-3,4-dimethoxypyridine via lithiation/iodination of 3,4-dimethoxypyridine or similar routes.

Step 1: Sample Preparation (Drying)[2]
  • Context: Pyridine derivatives are hygroscopic. Water (

    
    ) has a high H% (11.1%), so even trace moisture will artificially inflate the Hydrogen value.
    
  • Protocol: Dry the sample in a vacuum oven at 40°C for 24 hours over

    
    .
    
  • Checkpoint: Perform TGA (Thermogravimetric Analysis) if available. Mass loss < 0.5% below 100°C is required.

Step 2: Modified Combustion Analysis
  • Instrument: Elementar vario EL cube (or equivalent).

  • Additive: Add 10–20 mg of Tungsten(VI) Oxide (

    
    )  to the tin capsule containing the sample.
    
    • Causality:

      
       acts as a catalyst to ensure complete oxidation of the carbon backbone in the presence of heavy halogens and prevents the formation of volatile carbon-iodine byproducts.
      
  • Acceptance Criteria:

    • Carbon:

      
       (Range: 31.32 – 32.12%)
      
    • Nitrogen:

      
       (Range: 4.98 – 5.58%)
      
    • Hydrogen:

      
       (Range: 2.74 – 3.34%)
      
Step 3: Orthogonal Validation (If EA Fails)

If EA values deviate, do not immediately discard the batch. The high Iodine content often causes "false failures" in EA. Proceed to qNMR .

  • Solvent: DMSO-

    
     (to prevent aggregation).
    
  • Internal Standard: 1,3,5-Trimethoxybenzene (high purity).

  • Protocol: Weigh ~10 mg sample and ~10 mg standard precisely. Integrate the pyridine aromatic protons (approx

    
     7.5–8.5 ppm) against the standard's singlet.
    
  • Calculation:

    
    
    

Visualizing the QC Workflow

The following diagram outlines the decision logic for releasing a batch of 2-Iodo-3,4-dimethoxypyridine for drug development use.

QC_Workflow Start Crude 2-Iodo-3,4-dimethoxypyridine Drying Vacuum Drying (40°C, P2O5, 24h) Start->Drying EA_Test Elemental Analysis (CHN) with WO3 Additive Drying->EA_Test Check_C Check Carbon % (31.32 - 32.12%) EA_Test->Check_C Check_H Check Hydrogen % (2.74 - 3.34%) Check_C->Check_H Pass Fail_EA EA Out of Spec Check_C->Fail_EA Fail Pass BATCH RELEASED (Purity Confirmed) Check_H->Pass Pass Check_H->Fail_EA Fail qNMR Perform qNMR (Internal Std: TMB) Fail_EA->qNMR HRMS Perform HRMS (Confirm M+H = 265.94) qNMR->HRMS Check_qNMR qNMR > 98%? HRMS->Check_qNMR Check_qNMR->Pass Yes (EA False Negative) Recryst Recrystallize (EtOH/Hexane) Check_qNMR->Recryst No (Impure) Recryst->Drying Retry Discard DISCARD / REWORK

Figure 1: Decision tree for validating high-iodine content pyridine scaffolds. Note the "EA False Negative" loop via qNMR.

Data Interpretation Guide

When reviewing your analysis reports, use this reference table to diagnose common synthesis errors based on EA deviations.

ObservationLikely CauseMechanismCorrective Action
C% Low, H% High Solvent Entrapment Solvents (Hexane/EtOAc) have much higher H/C ratios than the target.Dry at higher temp or use lyophilization.
C% Low, N% Low Inorganic Salts Residual LiCl or NaI from synthesis adds mass but no C/N.Wash with water/brine, then recrystallize.
C% High De-iodination Loss of Iodine (replaced by H) drastically increases C% (C7H9NO2 is ~54% C).Check reaction temp; use HRMS to confirm mass.
All % Low Moisture Water adds weight but dilutes C/N/I signals.Re-dry sample.

References

  • Thermo Fisher Scientific. Iodine Determination by Schoniger Combustion (Oxygen Flask Combustion Method). Retrieved from

  • Metrohm AG. Iodine in a pharmaceutical product using Combustion Ion Chromatography. Retrieved from

  • American Chemical Society (ACS). Enrichment of Geogenic Organoiodine Compounds. Environ. Sci. Technol. Retrieved from

  • Sigma-Aldrich. 5-Iodo-2,3-dimethoxypyridine Product Specification. Retrieved from

  • Royal Society of Chemistry. Synthesis and characterization of iodo-pyridine derivatives (Supp. Info). Retrieved from

Sources

Safety & Regulatory Compliance

Safety

2-Iodo-3,4-dimethoxypyridine: Proper Disposal Procedures

Executive Summary & Chemical Assessment 2-Iodo-3,4-dimethoxypyridine is a halogenated heterocyclic compound used primarily as an intermediate in medicinal chemistry (e.g., Suzuki-Miyaura cross-coupling). Unlike standard...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Chemical Assessment

2-Iodo-3,4-dimethoxypyridine is a halogenated heterocyclic compound used primarily as an intermediate in medicinal chemistry (e.g., Suzuki-Miyaura cross-coupling). Unlike standard organic solvents, the presence of the iodine atom on the pyridine ring dictates a strict disposal pathway.

Critical Directive: This compound must NEVER be disposed of in "Non-Halogenated" waste streams or municipal drains. Mixing this substance with non-halogenated solvents (e.g., acetone, methanol) contaminates the entire volume, forcing the facility to pay premium rates for high-temperature incineration to manage iodine vapor release.

Chemical Profile & Hazards
PropertySpecification
Chemical Class Halogenated Heterocycle (Pyridine derivative)
Physical State Solid (Off-white to yellow powder/crystals)
Primary Hazards Irritant (Skin/Eye/Respiratory); Potential acute toxicity
Waste Category Halogenated Organic Waste
Incompatibilities Strong oxidizing agents, Strong acids

Safety & Handling (Prerequisites)

Before initiating disposal, you must establish a protective barrier.[1][2][3][4][5] Halogenated pyridines can permeate standard latex gloves; therefore, material selection is non-negotiable.

  • PPE Requirements:

    • Gloves: Double-gloving recommended. Inner layer: Nitrile (4 mil); Outer layer: Nitrile (min 5 mil) or Laminate (Silver Shield) if handling concentrated stock.

    • Respiratory: Work within a certified chemical fume hood. If weighing outside a hood, use a P100 particulate respirator.

    • Eye Protection: Chemical splash goggles (ANSI Z87.1).

Waste Characterization & Segregation

The "Halogen Rule" is the governing principle for this compound.

The Halogen Rule: If a waste mixture contains


 (1000 ppm) of a halogenated compound by volume/weight, the entire container is classified as Halogenated Waste.
Why Segregation Matters (The Causality)

Incinerating halogenated waste requires specialized facilities equipped with acid gas scrubbers. When 2-Iodo-3,4-dimethoxypyridine is burned, it releases:

  • Hydrogen Iodide (HI): Corrosive acid gas.

  • Iodine Vapor (

    
    ):  Purple, corrosive, and toxic vapor.
    
  • NOx: Nitrogen oxides from the pyridine ring.

If you mix this with non-halogenated waste (which is often used as fuel blending for cement kilns), you risk damaging the kiln scrubbers or violating emissions permits.

Step-by-Step Disposal Protocols

Scenario A: Disposal of Pure Solid (Expired or Excess Stock)

Do not dissolve the solid just to dispose of it. Keep it solid to minimize waste volume.

  • Container Selection: Use a wide-mouth high-density polyethylene (HDPE) or glass jar with a screw-top lid.

  • Transfer: Transfer the solid into the container inside a fume hood.

  • Labeling: Affix a hazardous waste tag immediately.

    • Constituents: "2-Iodo-3,4-dimethoxypyridine, Solid"

    • Hazard Check: Toxic, Irritant.[5]

  • Storage: Place the container in the Solid Hazardous Waste satellite accumulation area.

Scenario B: Disposal of Reaction Mixtures (Liquid Waste)

Example: Mother liquor from a recrystallization or a reaction mixture containing the compound.

  • Identify the Solvent:

    • If the solvent is halogenated (e.g., DCM), the path is clear.

    • If the solvent is non-halogenated (e.g., Methanol, Ethyl Acetate), the presence of 2-Iodo-3,4-dimethoxypyridine converts the stream to Halogenated.

  • Collection: Pour into the carboy labeled "HALOGENATED ORGANIC WASTE." [6]

  • Logging: On the waste log sheet, explicitly list "2-Iodo-3,4-dimethoxypyridine" and its approximate concentration.

    • Note: Never fill carboys >90% full to allow for thermal expansion.

Scenario C: Contaminated Debris (Gloves, Weigh Boats, Silica Gel)

Silica gel from flash chromatography is a major source of halogenated solid waste.

  • Dry Waste: Collect contaminated gloves, paper towels, and weigh boats in a clear, heavy-duty polyethylene bag (minimum 4 mil).

  • Silica Gel: If the compound was purified on a column, the silica gel must be treated as hazardous solid waste.

    • Do not dump silica into the general trash.

    • Collect in a dedicated "Solid Chemical Waste" drum/bucket.

  • Sealing: Twist and tape the bag neck (gooseneck seal) to prevent volatile emissions.

Spill Contingency Plan

Immediate Action: Alert nearby personnel and move to a safe distance.

  • Minor Spill (< 5g Solid):

    • Don PPE (Goggles, Double Nitrile Gloves, Lab Coat).

    • Do not create dust. Cover the spill with a damp paper towel (solvent-wet or water-wet) to prevent powder dispersion.

    • Scoop the material and the towel into a hazardous waste bag.

    • Wipe the surface with soap and water; dispose of wipes as hazardous waste.

  • Major Spill or Solution Spill:

    • Use a spill pillow or vermiculite to dike and absorb the liquid.

    • Place all absorbent material into a container labeled "Debris from Spill of 2-Iodo-3,4-dimethoxypyridine."

Decision Logic & Workflow

The following diagram illustrates the decision-making process for disposing of this specific compound to ensure compliance and safety.

DisposalWorkflow Start Waste Generation: 2-Iodo-3,4-dimethoxypyridine StateCheck Determine Physical State Start->StateCheck SolidPath Pure Solid / Powder StateCheck->SolidPath LiquidPath dissolved in Solvent StateCheck->LiquidPath DebrisPath Contaminated Debris (Gloves/Silica) StateCheck->DebrisPath SolidDest Container: Wide-mouth Jar Label: Solid Hazardous Waste SolidPath->SolidDest SolventCheck Is the solvent Halogenated? LiquidPath->SolventCheck DebrisDest Container: Double Bag/Drum Label: Solid Hazardous Waste DebrisPath->DebrisDest NonHaloSolvent Solvent is Non-Halo (e.g., MeOH, EtOAc) SolventCheck->NonHaloSolvent No HaloSolvent Solvent is Halo (e.g., DCM, Chloroform) SolventCheck->HaloSolvent Yes HaloDest Container: Carboy Label: HALOGENATED Waste NonHaloSolvent->HaloDest MUST SEGREGATE AS HALOGENATED HaloSolvent->HaloDest

Figure 1: Decision tree for segregating halogenated pyridine waste streams.

Regulatory Compliance (EPA/RCRA)

In the United States, this waste falls under RCRA (Resource Conservation and Recovery Act) guidelines.[2]

  • Generator Status: You are responsible for the "Cradle-to-Grave" management of this chemical.

  • Waste Codes: While 2-Iodo-3,4-dimethoxypyridine is not explicitly P-listed or U-listed by name, it is often managed under F-codes (if spent solvents are involved, e.g., F002) or as D001/D003 if characteristic properties apply. Best practice defaults to Halogenated Organic Waste for incineration.

References

  • U.S. Environmental Protection Agency (EPA). (2023). Defining Hazardous Waste: Listed, Characteristic and Mixed Radiological Wastes. Retrieved from [Link]

  • Vanderbilt University Medical Center. (2023). Laboratory Guide for Managing Chemical Waste: Mixing Hazardous Wastes. Retrieved from [Link]

  • PubChem. (2024). Compound Summary: 2-Iodo-3-methoxypyridine.[7][8][9] National Library of Medicine. Retrieved from [Link]

Sources

Handling

Personal protective equipment for handling 2-Iodo-3,4-dimethoxypyridine

As a Senior Application Scientist, I have designed this comprehensive technical guide to address the specific logistical and safety requirements for handling 2-Iodo-3,4-dimethoxypyridine (CAS: 153199-59-8) . This compoun...

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I have designed this comprehensive technical guide to address the specific logistical and safety requirements for handling 2-Iodo-3,4-dimethoxypyridine (CAS: 153199-59-8) .

This compound is a highly valuable synthetic intermediate, most notably utilized in transition-metal-catalyzed cross-coupling reactions (such as the Ullmann reaction) to construct 2,2'-bipyridyl architectures, including the synthesis of the alkaloid orelline[1]. However, the very structural features that make it synthetically useful also dictate strict handling protocols.

Mechanistic Hazard Profile: The "Why" Behind the Safety

To effectively protect yourself, you must understand the chemical causality driving the hazard. 2-Iodo-3,4-dimethoxypyridine presents a dual-threat profile based on its molecular architecture:

  • Electrophilic C-I Bond: The iodine atom at the 2-position makes the pyridine ring highly susceptible to oxidative addition by transition metals[1]. In a biological context, this electrophilicity makes the compound a potential alkylating/arylating agent capable of covalently binding to nucleophilic sites on proteins and DNA, leading to sensitization or systemic toxicity.

  • Lipophilic Dimethoxy Groups: The methoxy groups at the 3- and 4-positions significantly increase the molecule's lipophilicity. This facilitates rapid dermal absorption. If the compound contacts unprotected skin, it will bypass the aqueous epidermal barrier much faster than unsubstituted pyridines.

  • Pyridine Scaffold: Pyridine derivatives are known hepatic and neurological stressors. Inhalation of crystalline dust or aerosols can lead to severe respiratory tract irritation and central nervous system depression.

Exposure_Defense Chem 2-Iodo-3,4-dimethoxypyridine (Lipophilic & Electrophilic) Skin Dermal Contact Chem->Skin Eye Ocular Contact Chem->Eye Inhale Inhalation (Dust) Chem->Inhale Gloves Butyl Rubber Gloves (Primary Barrier) Skin->Gloves Goggles Safety Goggles (Splash/Dust Shield) Eye->Goggles Hood Fume Hood (HEPA) (Airflow Control) Inhale->Hood Tox1 Systemic Toxicity & Sensitization Gloves->Tox1 Prevents Tox2 Corneal Damage Goggles->Tox2 Prevents Tox3 Respiratory Irritation Hood->Tox3 Prevents

Chemical exposure routes and corresponding PPE defense mechanisms.

Quantitative Personal Protective Equipment (PPE) Matrix

Standard nitrile gloves are insufficient for prolonged handling of halogenated pyridines. The lipophilicity of the dimethoxy groups allows the compound to permeate thin nitrile rapidly if dissolved in organic solvents (like DMF or DMSO) during reaction setup.

PPE CategoryMaterial / SpecificationBreakthrough TimeCausality / Operational Rationale
Primary Gloves Butyl Rubber (0.3 mm)> 240 minHigh chemical resistance to halogenated aromatics. Prevents lipophilic penetration of the pyridine core.
Inner Gloves Nitrile (0.11 mm)< 10 min (Splash only)Worn under butyl gloves for dexterity. Must be removed immediately upon contamination due to rapid degradation by pyridines.
Eye Protection ANSI Z87.1 Safety GogglesN/ATotal enclosure prevents ocular exposure to crystalline dust or aerosolized particles during weighing and transfer.
Body Protection Flame-Resistant (FR) Lab CoatN/ARequired because this compound is often handled alongside pyrophoric catalysts (e.g., Raney Nickel or active Zinc) during Ullmann couplings.
Respiratory Fume Hood (80-100 fpm)N/APrimary engineering control. N95/P100 respirators are only required if a fume hood fails or during a large-scale spill outside containment.

Operational Workflow: Ullmann Homocoupling Setup

The following protocol outlines a self-validating system for handling 2-Iodo-3,4-dimethoxypyridine during the setup of a nickel-catalyzed homocoupling reaction (to form a 2,2'-bipyridyl derivative)[1].

Step-by-Step Methodology:

  • Pre-Operation Verification:

    • Action: Inspect butyl rubber gloves for micro-punctures using the air-inflation test. Verify fume hood face velocity is actively reading between 80-100 fpm.

    • Causality: Ensures engineering and personal barriers are uncompromised before exposing the highly reactive C-I bond to the environment.

  • Dispensing & Weighing:

    • Action: Place an analytical balance directly inside the fume hood. Using an anti-static spatula, transfer the required mass of 2-Iodo-3,4-dimethoxypyridine into a Schlenk flask.

    • Causality: The dimethoxy groups can generate static charge; anti-static tools prevent accidental aerosolization of the powder, mitigating inhalation risks.

  • Catalyst & Reductant Addition:

    • Action: Add the nickel-phosphine complex (e.g., Ni[P(C6H5)3]2Cl2) and stoichiometric zinc powder to the Schlenk flask.

  • Atmospheric Purging (Self-Validating Step):

    • Action: Seal the Schlenk flask. Connect to a Schlenk line and cycle with high-purity Argon three times (Evacuate to <1 Torr, refill to 1 atm).

    • Causality: Transition-metal catalysts are highly oxygen-sensitive. The oxidative addition of the C-I bond requires a strictly inert environment to prevent catalyst quenching and the formation of hazardous, unpredictable oxidized pyridine byproducts.

  • Solvent Introduction:

    • Action: Inject anhydrous DMF via a gas-tight syringe through the septum. Begin stirring.

SOP_Workflow Start 1. Hazard Assessment & Protocol Review PPE 2. Don PPE (Butyl Gloves, Coat, Goggles) Start->PPE Hood 3. Engineering Control (Verify Fume Hood Flow) PPE->Hood Handle 4. Dispensing (Analytical Balance in Hood) Hood->Handle React 5. Reaction Setup (Argon Purge & Catalyst) Handle->React Normal Ops Spill Spill Scenario Handle->Spill Accidental Release Waste 6. Waste Segregation (Halogenated Stream) React->Waste Decon Decontamination (Wet Wipe Method) Spill->Decon Decon->Waste

Step-by-step operational and safety workflow for handling 2-Iodo-3,4-dimethoxypyridine.

Spill Management & Disposal Logistics

Because 2-Iodo-3,4-dimethoxypyridine is a halogenated heterocyclic compound, its disposal requires strict segregation to prevent environmental contamination and adverse facility reactions.

Spill Response Protocol:

  • Containment: If a powder spill occurs inside the hood, do not dry sweep, as this aerosolizes the compound.

  • Decontamination: Dampen a disposable absorbent pad with a compatible solvent (e.g., ethanol or isopropanol) and gently wipe the spill inward to prevent spreading.

  • Surface Neutralization: Wash the area with a mild soap and water solution to remove any residual lipophilic residue.

Waste Segregation Logistics:

  • Solid Waste: All contaminated spatulas, weigh boats, and wiping pads must be placed in a sealed, clearly labeled Halogenated Solid Waste container.

  • Liquid Waste: Reaction mixtures containing this compound (e.g., DMF/Zinc/Nickel waste) must be disposed of in Halogenated Organic Waste carboys.

  • Critical Warning:Never mix pyridine derivative waste with acidic waste streams (e.g., Nitric or Sulfuric acid carboys). The basic nitrogen in the pyridine ring will undergo an exothermic acid-base neutralization, potentially causing the waste container to over-pressurize and rupture.

References

  • Hassan, J., Sévignon, M., Gozzi, C., Schulz, E., & Lemaire, M. (2002). Aryl−Aryl Bond Formation One Century after the Discovery of the Ullmann Reaction. Chemical Reviews, 102(5), 1359-1470.[Link]

  • National Center for Biotechnology Information (n.d.). PubChem Compound Summary for CID 130100889, 6-(Difluoromethyl)-2-iodo-3,4-dimethoxypyridine (Structural Analog Safety Data). Retrieved March 4, 2026, from[Link]

Sources

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